Product packaging for 2-(Benzofuran-3-yl)acetic acid(Cat. No.:CAS No. 64175-51-5)

2-(Benzofuran-3-yl)acetic acid

Cat. No.: B1272054
CAS No.: 64175-51-5
M. Wt: 176.17 g/mol
InChI Key: QWMVFCMIUUHJDH-UHFFFAOYSA-N
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Description

2-(Benzofuran-3-yl)acetic acid (CAS 64175-51-5) is a high-purity benzofuran derivative of significant interest in medicinal chemistry and life science research. This compound, with the molecular formula C 10 H 8 O 3 and a molecular weight of 176.17 g/mol, serves as a versatile synthetic intermediate or building block for the development of novel pharmacologically active molecules . The benzofuran core is a privileged scaffold in drug discovery, and the presence of the acetic acid side chain allows for further functionalization, making it valuable for constructing more complex structures such as enzyme inhibitors or receptor ligands . To ensure its stability and longevity, the compound must be stored sealed in a dry environment at -20°C . Researchers should handle it with appropriate precautions, noting that it carries safety warnings regarding its potential to cause skin and eye irritation . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O3 B1272054 2-(Benzofuran-3-yl)acetic acid CAS No. 64175-51-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-benzofuran-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-10(12)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMVFCMIUUHJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376594
Record name 2-(benzofuran-3-yl)acetic acid
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64175-51-5
Record name 2-(benzofuran-3-yl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-benzofuran-3-yl)acetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Ascent of a Scaffold: A Technical Guide to the Discovery and Historical Perspective of 2-(Benzofuran-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran nucleus, a heterocyclic scaffold, has been a cornerstone in medicinal chemistry for over a century. Among its myriad derivatives, 2-(Benzofuran-3-yl)acetic acid and its analogues have emerged as a class of compounds with significant and diverse biological activities. This technical guide delves into the discovery and historical evolution of this important chemical entity. We will explore its synthesis, from early methods to modern, efficient protocols, and chart its journey from a simple organic molecule to the core of advanced therapeutic agents. A particular focus will be placed on the development of selective G protein-coupled receptor 40 (GPR40) agonists for the treatment of type 2 diabetes, a highlight in the history of this compound class. This guide will also provide detailed experimental protocols for key synthetic and biological evaluation methods, alongside a visual representation of the critical signaling pathways involved.

Discovery and Historical Context

The story of this compound is intrinsically linked to the broader history of its parent heterocycle, benzofuran. The first synthesis of the benzofuran ring system is credited to Sir William Henry Perkin in 1870, who obtained it from coumarin.[1][2] This pioneering work laid the foundation for the exploration of a vast chemical space of benzofuran derivatives.

The therapeutic potential of the benzofuran scaffold was recognized over time, with naturally occurring and synthetic derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] However, it was the discovery of the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1), in the early 2000s that propelled derivatives of this compound into the spotlight of modern drug discovery.[4][5] GPR40 is highly expressed in pancreatic β-cells and mediates the enhancement of glucose-stimulated insulin secretion (GSIS) by free fatty acids.[4][5] This finding identified GPR40 as a promising therapeutic target for type 2 diabetes.

This led to extensive research and development efforts, notably by Takeda Pharmaceutical Company, to identify potent and selective GPR40 agonists. A key breakthrough was the discovery of TAK-875 (fasiglifam), a derivative of (2,3-dihydro-1-benzofuran-3-yl)acetic acid.[4][5][6] TAK-875 demonstrated significant efficacy in improving glycemic control in patients with type 2 diabetes with a low risk of hypoglycemia.[7][8][9] Although its development was later halted due to concerns about liver safety, the story of TAK-875 remains a landmark in the historical perspective of this compound, showcasing the therapeutic potential of this chemical scaffold.

Synthetic Methodologies

The synthesis of this compound and its derivatives has evolved from classical multi-step procedures to more efficient and versatile modern methods.

Classical Approach: Alkylation of Benzofuran-3(2H)-one

A traditional and logical approach to the synthesis of the core scaffold involves the C-alkylation of benzofuran-3(2H)-one.

cluster_0 Classical Synthesis of this compound start Benzofuran-3(2H)-one step1 Alkylation with Ethyl Bromoacetate start->step1 intermediate Ethyl 2-(3-oxo-2,3-dihydrobenzofuran-2-yl)acetate step1->intermediate step2 Dehydration & Tautomerization intermediate->step2 ester Ethyl 2-(benzofuran-3-yl)acetate step2->ester step3 Hydrolysis ester->step3 product This compound step3->product cluster_1 Modern One-Pot Synthesis phenol Substituted Phenol condensation Three-Component Condensation phenol->condensation glyoxal Arylglyoxal glyoxal->condensation meldrums_acid Meldrum's Acid meldrums_acid->condensation cyclization Acid-catalyzed Cyclization condensation->cyclization product Substituted This compound cyclization->product GPR40_Signaling cluster_cell Pancreatic β-Cell cluster_gq Gq Pathway cluster_gs Gs Pathway (Agonist-dependent) Agonist GPR40 Agonist (e.g., TAK-875) GPR40 GPR40 (FFAR1) Agonist->GPR40 Binds to Gq Gαq GPR40->Gq Gs Gαs GPR40->Gs Some agonists PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Insulin Glucose-Dependent Insulin Secretion DAG->Insulin Potentiates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Insulin Potentiates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP cAMP->Insulin Potentiates

References

A Technical Guide to 2-(Benzofuran-3-yl)acetic Acid: Physicochemical Properties, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzofuran-3-yl)acetic acid is a heterocyclic organic compound that belongs to the benzofuran class. The benzofuran ring system is a common motif in a variety of natural products and synthetic molecules of pharmaceutical interest. This structural unit is associated with a wide range of biological activities, including antifungal, antimicrobial, and anti-inflammatory properties. As an acetic acid derivative, this compound possesses a key functional group that allows for further chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the physicochemical properties, characterization methods, and potential biological relevance of this compound and its derivatives.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While some experimental data for the parent compound are not widely reported, the following tables summarize the known properties of the parent compound and some of its derivatives for comparative purposes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₈O₃[1]
Molecular Weight 176.17 g/mol [1]
Physical Form Solid[2]
Melting Point Data not available
Boiling Point Data not available
pKa Data not available (estimated to be in the range of 3-5 for the carboxylic acid)
Solubility Sealed in dry, store in freezer, under -20°C[1]

Table 2: Physicochemical Properties of Selected this compound Derivatives

DerivativeMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Source(s)
2-(6,7-Dimethyl-1-benzofuran-3-yl)acetic acidC₁₂H₁₂O₃204.22Data not available
2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acidC₁₁H₉FO₃S240.24165-166[3]
2-(5-Fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acidC₁₃H₁₃FO₃S268.29126-127
2-(5-Methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetic acidC₁₂H₁₂O₄S252.28Data not available[4]

Experimental Protocols

The synthesis and characterization of this compound and its derivatives are critical steps in their development and application. The following section details generalized experimental protocols based on established methods for related compounds.

Synthesis

A common and efficient method for the synthesis of 2-(benzofuran-3-yl)acetic acids is through the hydrolysis of their corresponding esters.

General Protocol for Alkaline Hydrolysis of Ethyl 2-(Benzofuran-3-yl)acetate:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(benzofuran-3-yl)acetate in a mixture of methanol and water.

  • Addition of Base: To the solution, add an excess of potassium hydroxide (typically 5-6 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 5-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, add water to the mixture and perform an extraction with a non-polar organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

  • Acidification: Carefully acidify the aqueous layer to a pH of 1 using concentrated hydrochloric acid. This will precipitate the carboxylic acid product.

  • Extraction: Extract the acidified aqueous layer with a suitable organic solvent (e.g., chloroform or ethyl acetate).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography or recrystallization from an appropriate solvent system.[3][5][6]

Another synthetic approach involves a three-component condensation reaction. For instance, substituted benzofuran-3-ylacetic acids can be synthesized from polyalkoxyphenols, arylglyoxals, and Meldrum's acid.[7]

Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. For this compound, one would expect to see characteristic signals for the aromatic protons on the benzofuran ring system, a singlet for the methylene (CH₂) protons of the acetic acid side chain, and a broad singlet for the carboxylic acid proton. The exact chemical shifts and coupling constants will depend on the solvent used.[8][9][10]

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum of this compound would show distinct signals for the carbons of the benzofuran ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid group.[11]

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • A broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually around 1700-1725 cm⁻¹.

  • C-O stretching bands for the furan ring and the carboxylic acid.

  • C-H stretching and bending vibrations for the aromatic and methylene groups.

3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (176.17). Fragmentation patterns can provide further structural information.[12]

4. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized compound and for quantitative analysis. A reversed-phase HPLC method is commonly used.

  • Column: A C18 stationary phase is typically employed.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., methanol or acetonitrile) is often used for separation.

  • Detection: A UV detector is used to monitor the elution of the compound, typically at a wavelength where the benzofuran ring system shows strong absorbance.[13][14][15]

Biological Activity and Signaling Pathways

Benzofuran derivatives are known to exhibit a variety of biological activities. A notable area of research is their potential as antifungal agents.[16][17][18]

Antifungal Activity

Several studies have reported the antifungal properties of benzofuran derivatives. The proposed mechanism of action for some of these compounds involves the disruption of intracellular calcium homeostasis in fungal cells. It is suggested that these molecules can mobilize intracellular Ca²⁺, leading to an increase in cytoplasmic calcium concentration, which can be fungicidal.[16][18] While the direct antifungal activity of this compound is not extensively documented, its structural similarity to other biologically active benzofurans makes it an interesting candidate for further investigation.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., Ethyl 2-(Benzofuran-3-yl)acetate) reaction Alkaline Hydrolysis (KOH, MeOH/H₂O, Reflux) start->reaction workup Aqueous Work-up & Acidification (HCl) reaction->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction purification Purification (Column Chromatography) extraction->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy ms Mass Spectrometry hplc HPLC Analysis data Structural Confirmation & Purity Assessment nmr->data ir->data ms->data hplc->data

Caption: Workflow for the synthesis and characterization of this compound.

Proposed Antifungal Mechanism of Action

This diagram illustrates a potential mechanism of antifungal action for benzofuran derivatives, which involves the disruption of intracellular calcium signaling.

G cluster_cell Fungal Cell bf_deriv Benzofuran Derivative cell_mem Cell Membrane bf_deriv->cell_mem Interacts with ca_store Intracellular Ca²⁺ Stores (e.g., ER, Vacuole) cell_mem->ca_store Signal Transduction ca_inc ↑ [Ca²⁺]cytoplasm ca_store->ca_inc Ca²⁺ Release cytoplasm Cytoplasm fungal_death Fungicidal Effect ca_inc->fungal_death

Caption: Proposed antifungal mechanism involving intracellular calcium mobilization by benzofuran derivatives.

References

Spectroscopic Profile of 2-(Benzofuran-3-yl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following tables summarize the key quantitative data for 2-(Benzofuran-3-yl)acetic acid and its derivatives. The data for the parent compound is inferred from the analysis of its substituted analogues and general principles of spectroscopy.

Table 1: ¹H NMR Spectroscopic Data

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-2~7.7 - 7.9s-
H-4~7.5 - 7.7d~8.0
H-5~7.2 - 7.4t~7.5
H-6~7.2 - 7.4t~7.5
H-7~7.5 - 7.7d~8.0
-CH₂-~3.7 - 3.9s-
-COOH~10 - 12br s-Signal may be broad and exchangeable with D₂O

Note: Chemical shifts are referenced to TMS and are typically recorded in CDCl₃ or DMSO-d₆. The exact values can vary based on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

CarbonChemical Shift (δ, ppm)Notes
C=O~172 - 175Carboxylic acid carbonyl
C-3a~155
C-7a~140
C-2~144
C-4~124
C-5~123
C-6~121
C-7~111
C-3~110
-CH₂-~31 - 34

Note: Chemical shifts are referenced to TMS and are typically recorded in CDCl₃ or DMSO-d₆. The exact values can vary based on the solvent and concentration.

Table 3: Infrared (IR) Spectroscopic Data

Functional GroupWavenumber (cm⁻¹)IntensityDescription
O-H (Carboxylic Acid)3300 - 2500Strong, BroadO-H stretching, often overlaps with C-H stretching
C-H (Aromatic)3100 - 3000MediumC-H stretching
C-H (Aliphatic)3000 - 2850MediumC-H stretching of the methylene group
C=O (Carboxylic Acid)1760 - 1690StrongC=O stretching
C=C (Aromatic)1600 - 1450Medium to StrongC=C stretching in the benzofuran ring
C-O (Ether)1250 - 1050StrongC-O-C stretching of the furan ring
C-O (Carboxylic Acid)1320 - 1210MediumC-O stretching
O-H (Carboxylic Acid)1440 - 1395 & 950 - 910MediumO-H bending

Table 4: Mass Spectrometry (MS) Data

Ionm/zNotes
[M]+•176.0473Molecular ion
[M-H]⁻175.0400Deprotonated molecule (negative ion mode)
[M+H]⁺177.0546Protonated molecule (positive ion mode)
[M-COOH]⁺131.0497Fragment corresponding to the loss of the carboxylic acid group

Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., EI, ESI).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory practices for the analysis of benzofuran derivatives and carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon environment.

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For LC-MS, the sample is dissolved in a suitable solvent (e.g., acetonitrile/water mixture).

  • Ionization: Electrospray ionization (ESI) is a common technique for carboxylic acids as it is a soft ionization method that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Electron ionization (EI) can also be used, which may lead to more extensive fragmentation.

  • Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight). High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions with high accuracy.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Characterization Final Characterization Purity_Assessment->Final_Characterization

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

A Technical Guide to the Quantum Chemical and Computational Analysis of 2-(Benzofuran-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical and computational methodologies employed in the study of 2-(Benzofuran-3-yl)acetic acid and its derivatives. Drawing from established research on analogous compounds, this document outlines the theoretical and experimental protocols for a thorough analysis of its molecular structure, spectroscopic properties, and electronic characteristics. Such investigations are crucial for understanding its reactivity, potential biological activity, and for the rational design of novel therapeutic agents.

Molecular Structure and Spectroscopic Characterization

A combined experimental and theoretical approach is fundamental to elucidating the structural and vibrational properties of this compound. Computational data, primarily derived from Density Functional Theory (DFT), provides a powerful complement to experimental spectroscopic techniques.

Computational Approach: Density Functional Theory (DFT)

DFT calculations are the cornerstone of modern computational chemistry for studying molecular systems. The B3LYP (Becke's three-parameter Lee-Yang-Parr) exchange-correlation functional, combined with a 6-311++G(d,p) basis set, has been demonstrated to be effective for optimizing the geometry and predicting the vibrational spectra of benzofuran derivatives.[1][2][3] This level of theory offers a good balance between computational cost and accuracy for molecules of this size.

Experimental Spectroscopic Techniques

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy: These techniques are used to identify the vibrational modes of the molecule. Experimental spectra are typically recorded in the solid phase and compared with the theoretically predicted wavenumbers.[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for determining the chemical environment of the hydrogen and carbon atoms, respectively. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate theoretical NMR chemical shifts, which are then correlated with experimental data.[1][3]

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra, which can be compared with experimental measurements in a suitable solvent like ethanol.[1]

Data Presentation: Key Molecular Parameters

Quantitative data from computational studies are best presented in structured tables for clear comparison and analysis.

Optimized Geometrical Parameters

The following table presents a representative structure for key bond lengths and bond angles of a benzofuran acetic acid derivative, as determined by DFT calculations.

Parameter Bond/Angle Calculated Value (Å/°)
Bond Lengths C1-O11.37
C8-O11.39
C2-C31.36
C3-C91.49
C9-C101.52
C10-O21.22
C10-O31.35
Bond Angles C1-O1-C8106.5
O1-C1-C2111.2
C1-C2-C3106.8
C2-C3-C9130.5
C3-C9-C10113.8
C9-C10-O2125.1
C9-C10-O3112.3
O2-C10-O3122.6

Note: The atom numbering corresponds to a standard representation of this compound. Actual values may vary slightly based on the specific derivative and computational method.

Vibrational Frequencies

A comparison of experimental and calculated vibrational frequencies helps in the precise assignment of vibrational modes.

Vibrational Mode Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹) Calculated (Scaled) (cm⁻¹)
O-H stretch (acid)~3000-~2980
C=O stretch (acid)~1710~1705~1700
C=C stretch (aromatic)~1600~1605~1595
C-O stretch (ether)~1250~1245~1240
C-H bend (aromatic)~800~805~795

Note: Calculated frequencies are often scaled to correct for anharmonicity and basis set limitations.

Electronic Properties and Reactivity Descriptors

The electronic properties of this compound are critical for understanding its chemical reactivity and potential as a pharmacophore.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's chemical stability and reactivity.[3] A smaller energy gap suggests higher reactivity.

Parameter Energy (eV)
HOMO Energy-6.5
LUMO Energy-1.5
HOMO-LUMO Gap (ΔE)5.0

Note: These are representative values and can be influenced by substituents and the computational method.

Mulliken Population Analysis

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into the distribution of electron density.[5] This information is valuable for understanding intermolecular interactions.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule.[6] It is used to predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility of research findings.

Synthesis of Benzofuran-3-acetic Acids

A common synthetic route involves the reaction of substituted 4-bromomethylcoumarins with aqueous sodium hydroxide at reflux temperature.[2] The resulting products are then characterized by various spectroscopic methods.

Computational Details

All quantum chemical calculations are typically performed using a software package like Gaussian. The geometry of the molecule is optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. NMR chemical shifts are calculated using the GIAO method, and UV-Vis spectra are predicted using TD-DFT.[1][2][3]

Visualizations of Computational Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.

computational_workflow cluster_start Initial Steps cluster_comp Computational Analysis cluster_exp Experimental Verification cluster_end Final Analysis mol_structure Propose Molecular Structure dft DFT Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->dft Input Geometry vib_freq Vibrational Frequency Calculation dft->vib_freq Optimized Geometry nmr_calc NMR Chemical Shift Calculation (GIAO) dft->nmr_calc uv_vis_calc UV-Vis Spectra Calculation (TD-DFT) dft->uv_vis_calc homo_lumo HOMO-LUMO Analysis dft->homo_lumo mep_calc MEP Surface Generation dft->mep_calc comparison Comparison of Theoretical and Experimental Data vib_freq->comparison nmr_calc->comparison uv_vis_calc->comparison interpretation Interpretation of Results (Reactivity, Properties) homo_lumo->interpretation mep_calc->interpretation synthesis Synthesis of Compound ftir_raman FT-IR and FT-Raman Spectroscopy synthesis->ftir_raman nmr_exp ¹H and ¹³C NMR Spectroscopy synthesis->nmr_exp uv_vis_exp UV-Vis Spectroscopy synthesis->uv_vis_exp ftir_raman->comparison nmr_exp->comparison uv_vis_exp->comparison comparison->interpretation

Caption: Computational and experimental workflow for the analysis of this compound.

homo_lumo_concept cluster_energy HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy_Gap ΔE = E(LUMO) - E(HOMO) (Energy Gap) LUMO->Energy_Gap Energy_Gap->HOMO Reactivity Chemical Reactivity (Inverse Relationship) Energy_Gap->Reactivity Stability Kinetic Stability (Direct Relationship) Energy_Gap->Stability

Caption: Conceptual relationship between HOMO, LUMO, energy gap, and molecular properties.

Conclusion

The quantum chemical and computational study of this compound, guided by the principles outlined in this technical guide, provides a robust framework for understanding its fundamental properties. By integrating DFT calculations with experimental spectroscopic data, researchers can gain deep insights into the molecule's geometry, vibrational modes, and electronic structure. This knowledge is invaluable for predicting its reactivity, understanding its interaction with biological targets, and guiding the development of new benzofuran-based pharmaceuticals.

References

Theoretical Prediction of 2-(Benzofuran-3-yl)acetic Acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzofuran derivatives have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities. This technical guide focuses on the theoretical prediction of the bioactivity of a core scaffold, 2-(Benzofuran-3-yl)acetic acid. By leveraging computational methodologies and extrapolating from experimentally validated data on analogous structures, we can hypothesize potential biological targets and mechanisms of action for this compound. This document outlines in silico approaches, potential signaling pathways, and the requisite experimental protocols for the validation of these theoretical predictions, providing a comprehensive framework for future research and drug development endeavors.

Introduction

Benzofuran-containing molecules are prevalent in natural products and have been successfully developed as therapeutic agents.[1] The benzofuran nucleus is considered a "privileged" scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, anti-inflammatory, and neuroprotective effects.[1][2][3][4] The acetic acid moiety at the 3-position of the benzofuran ring introduces a critical functional group that can participate in key interactions with biological targets, such as hydrogen bonding and salt bridge formation. This guide explores the predicted bioactivity of the parent compound, this compound, through a combination of theoretical analysis and a review of the activities of structurally related compounds.

Predicted Bioactivities and Potential Molecular Targets

Based on the established activities of various benzofuran derivatives, several potential bioactivities for this compound can be predicted. These predictions are primarily derived from in silico studies and experimental data on substituted analogues.

Anticancer Activity

Numerous benzofuran derivatives have demonstrated potent anticancer properties.[1][3] The proposed mechanisms often involve the inhibition of key enzymes in cancer cell proliferation and survival.

  • Predicted Targets:

    • PI3K (Phosphatidylinositol-3-kinase): Benzofuran hybrids have been identified as dual inhibitors of PI3K and VEGFR-2, crucial components of signaling pathways that promote tumor growth and angiogenesis.[3]

    • CDK2 (Cyclin-Dependent Kinase 2): Hybrid molecules containing benzofuran and piperazine moieties have shown potent inhibitory activity against CDK2, a key regulator of the cell cycle.[5]

    • Chorismate Mutase: This enzyme is a target for developing novel antitubercular agents, and certain benzofuran derivatives have shown inhibitory activity.[4]

Anti-Alzheimer's Disease Activity

The neuroprotective potential of benzofuran derivatives has been explored, particularly in the context of Alzheimer's disease.

  • Predicted Targets:

    • AChE (Acetylcholinesterase) and BACE-1 (Beta-site amyloid precursor protein cleaving enzyme 1): Novel benzofuran-azacyclic hybrids have been designed as dual inhibitors of AChE and BACE-1, enzymes centrally implicated in the pathology of Alzheimer's disease.[6][7]

Antifungal Activity

The benzofuran scaffold is present in compounds with significant antifungal properties.

  • Predicted Mechanism:

    • Disruption of Calcium Homeostasis: Some benzofuran derivatives exert their antifungal effects by mobilizing intracellular calcium, a mechanism that can lead to fungal cell death.[2]

Metabolic Disease Activity

Derivatives of (2,3-dihydro-1-benzofuran-3-yl)acetic acid have been identified as agonists for a key receptor in metabolic regulation.

  • Predicted Target:

    • GPR40 (G protein-coupled receptor 40)/FFA1 (Free fatty acid receptor 1): Activation of this receptor in pancreatic β-cells by free fatty acids amplifies glucose-stimulated insulin secretion, making it a promising target for the treatment of type 2 diabetes.[8]

In Silico Prediction Methodologies

The theoretical prediction of bioactivity for this compound relies on a variety of computational techniques. These methods can provide insights into potential protein targets, binding affinities, and pharmacokinetic properties before embarking on extensive experimental work.

Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] This technique is instrumental in identifying potential biological targets and understanding the binding mode of a ligand.

  • Workflow:

    • Target Selection: Based on the activities of known benzofuran derivatives, a panel of potential protein targets (e.g., PI3K, CDK2, AChE, BACE-1, GPR40) is selected.

    • Ligand and Protein Preparation: The 3D structure of this compound is generated and optimized. The crystal structures of the target proteins are obtained from the Protein Data Bank (PDB).

    • Docking Simulation: A docking algorithm is used to predict the binding pose and affinity of the ligand within the active site of the protein.

    • Analysis: The results are analyzed to identify the most likely targets based on docking scores and the nature of the predicted interactions.

Quantitative Structure-Activity Relationship (QSAR)

3D-QSAR studies are used to correlate the biological activity of a series of compounds with their 3D structural properties.[10] While a QSAR model cannot be built for a single compound, existing models for benzofuran derivatives can be used to predict the activity of this compound.

  • Methodology:

    • Dataset Collection: A dataset of benzofuran derivatives with known biological activities against a specific target is compiled.

    • Molecular Modeling and Alignment: The 3D structures of the molecules in the dataset are generated and aligned.

    • Descriptor Calculation: Molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) are calculated.

    • Model Generation and Validation: A statistical model is built to correlate the descriptors with the biological activity. The model is then validated using internal and external test sets.

    • Prediction: The validated QSAR model can be used to predict the activity of new compounds, including this compound.

Pharmacokinetic (ADME/Tox) Prediction

In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a molecule. These predictions are crucial for assessing the drug-likeness of a compound early in the discovery process.

  • Parameters Predicted:

    • Solubility: Prediction of aqueous solubility.

    • Permeability: Prediction of intestinal absorption and blood-brain barrier penetration.

    • Metabolism: Identification of potential metabolic sites by cytochrome P450 enzymes.

    • Toxicity: Prediction of potential toxicities, such as mutagenicity and cardiotoxicity.

Quantitative Data Summary

Compound ClassTargetBioactivity (IC50/EC50)Reference
Benzofuran-piperazine hybridsCDK240.91 nM - 52.63 nM[5]
Benzofuran derivativesPI3K2.21 nM[3]
Benzofuran derivativesVEGFR-268 nM[3]
Benzofuran-based compoundsAcetylcholinesterase (AChE)0.058 µM - 0.086 µM[10]
(2,3-dihydro-1-benzofuran-3-yl)acetic acid derivativesGPR40/FFA1Data not specified as IC50/EC50[8]

Experimental Validation Protocols

The theoretical predictions outlined above must be validated through rigorous experimental testing. The following are key experimental protocols that would be employed.

Synthesis of this compound

An efficient and convenient method for the synthesis of benzofuran-3-acetic acids involves the reaction of substituted 4-bromomethylcoumarins with aqueous sodium hydroxide at refluxing temperature.[11] The resulting product can be characterized by infrared spectroscopy, 1H NMR, 13C NMR, and mass spectrometry.[11]

In Vitro Enzyme Inhibition Assays

To validate the predicted inhibitory activity against targets like PI3K, CDK2, and AChE, enzyme inhibition assays are essential.

  • General Protocol:

    • The purified recombinant enzyme is incubated with the substrate and varying concentrations of the test compound (this compound).

    • The reaction is initiated and allowed to proceed for a defined period.

    • The reaction is stopped, and the product formation is quantified using a suitable detection method (e.g., fluorescence, absorbance, luminescence).

    • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.

Cell-Based Assays

Cell-based assays are crucial for determining the effect of the compound on cellular processes and for assessing its cytotoxicity.

  • Antiproliferative Assay (e.g., MTT Assay):

    • Cancer cell lines (e.g., HePG2, MCF-7, Hela, PC3) are seeded in 96-well plates.[3]

    • The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).

    • A reagent like MTT is added, which is converted to a colored formazan product by viable cells.

    • The absorbance is measured, and the IC50 value (concentration that inhibits cell growth by 50%) is determined.

  • Cell Cycle Analysis:

    • Cells are treated with the test compound.

    • The cells are harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide).

    • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

GPR40/FFA1 Receptor Activation Assay

To assess the predicted agonistic activity on GPR40, a functional assay is required.

  • Calcium Mobilization Assay:

    • A cell line stably expressing GPR40 is loaded with a calcium-sensitive fluorescent dye.

    • The cells are stimulated with the test compound.

    • The change in intracellular calcium concentration is measured using a fluorescence plate reader.

    • The EC50 value (the concentration that elicits a half-maximal response) is calculated.

Visualizations of Predicted Mechanisms and Workflows

Predicted Signaling Pathway Inhibition

G cluster_0 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation BFA This compound BFA->PI3K

Caption: Predicted inhibition of the PI3K/Akt signaling pathway.

In Silico Bioactivity Prediction Workflow

G cluster_workflow Computational Prediction Workflow Start This compound Structure Docking Molecular Docking Start->Docking QSAR QSAR Prediction Start->QSAR ADME ADME/Tox Prediction Start->ADME Target_ID Potential Target Identification Docking->Target_ID QSAR->Target_ID Validation Experimental Validation Target_ID->Validation

Caption: Workflow for in silico prediction of bioactivity.

GPR40-Mediated Insulin Secretion Pathway

G cluster_1 GPR40 Signaling in Pancreatic β-cell BFA This compound (Predicted Agonist) GPR40 GPR40/FFA1 BFA->GPR40 Gq Gq Protein GPR40->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release Insulin Insulin Secretion Ca_release->Insulin

Caption: Predicted agonistic activity on the GPR40 signaling pathway.

Conclusion

The theoretical prediction of the bioactivity of this compound, based on the extensive research into its derivatives, suggests a molecule with significant therapeutic potential. The primary predicted activities lie in the realms of anticancer, anti-Alzheimer's, antifungal, and metabolic disease treatment. The outlined in silico methodologies provide a robust framework for refining these predictions and prioritizing experimental validation. The successful translation of these theoretical insights into tangible therapeutic applications will depend on the rigorous execution of the described experimental protocols. This guide serves as a foundational resource for researchers aiming to unlock the full potential of this promising chemical scaffold.

References

Preliminary In-Vitro Screening of 2-(Benzofuran-3-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro screening of 2-(Benzofuran-3-yl)acetic acid and its derivatives. Drawing from a range of studies on substituted benzofurans, this document outlines the potential biological activities, presents quantitative data from various assays, details experimental protocols, and visualizes key signaling pathways and workflows. While specific data on the parent compound, this compound, is limited in the public domain, the information presented here for its derivatives offers valuable insights into the therapeutic potential of this chemical scaffold.

Biological Activities and Data Presentation

Benzofuran derivatives have demonstrated a wide spectrum of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[1][2][3] The nature and position of substituents on the benzofuran ring play a significant role in modulating the potency and selectivity of these compounds.[4]

Cytotoxic Activity

The cytotoxic potential of benzofuran derivatives has been evaluated against various cancer cell lines, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a commonly employed method.[4][5] This colorimetric assay assesses the metabolic activity of cells, providing a measure of cell viability.[4] The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxic potency of these compounds.[4]

Table 1: Summary of Cytotoxic Activity of Selected Benzofuran Derivatives

Compound/DerivativeCell Line(s)IC50 Value(s)Reference(s)
Brominated 3-methylbenzofuran derivativeK562 (chronic leukemia), HL60 (acute leukemia)5 µM, 0.1 µM[6]
2-Aroylbenzofuran-based hydroxamic acids (6a, 6c, 6e, 6g, 11a, 11c)A549 (lung), HT-29 (colon), MCF-7 (breast)Single- or double-digit nanomolar levels[7]
Benzofuran-isatin carbohydrazide hybrids (23a, 23d)SW-620, HT-29 (colorectal)8.7 µM, 9.4 µM (23a); 6.5 µM, 9.8 µM (23d)[8]
Piperazine-based benzofurans (37a-h)MCF-7, A549, HeLa, HCT116, SGC7901< 10 µM[8]
Ailanthoidol (natural benzofuran)Huh7 (hepatoma)45 µM (24h), 22 µM (48h)[8]
3-Oxadiazolylbenzofuran derivative (14c)HCT116 (colon)3.27 µM[8]
Heterocyclic substituent at C-2 (Compound 3f)HEPG2 (liver carcinoma)12.4 µg/mL[4]
Various substituted benzofurans (1c, 1e, 2d, 3a, 3d)K562, HeLa, MOLT-420-85 µM[4]
Anti-inflammatory Activity

The anti-inflammatory properties of benzofuran derivatives are often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages.[9][10] Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory agents.[10]

Table 2: Summary of In-Vitro Anti-inflammatory Activity of Selected Benzofuran Derivatives

Compound/DerivativeAssayIC50 Value(s)Reference(s)
Aza-benzofuran (Compound 1)NO inhibition in LPS-stimulated RAW 264.7 cells17.3 µM[9]
Aza-benzofuran (Compound 4)NO inhibition in LPS-stimulated RAW 264.7 cells16.5 µM[9]
Piperazine/benzofuran hybrid (5d)NO inhibition in LPS-stimulated RAW 264.7 cells52.23 ± 0.97 µM[10][11]
Benzofuran-pyrazole-based compoundsHRBC membrane stabilization86.70% to 99.25% stabilization[12]
Antimicrobial Activity

The antimicrobial potential of benzofuran derivatives has been investigated against a range of bacterial and fungal pathogens.[13][14][15] The minimum inhibitory concentration (MIC) is a standard parameter used to quantify the lowest concentration of a compound that inhibits the visible growth of a microorganism.[9]

Table 3: Summary of Antimicrobial Activity of Selected Benzofuran Derivatives

Compound/DerivativeMicroorganism(s)MIC Value(s)Reference(s)
Aza-benzofuran (Compound 1)Salmonella typhimurium, Staphylococcus aureus12.5 µg/mL[9]
Aza-benzofuran (Compound 1)Escherichia coli25 µg/mL[9]
Oxa-benzofuran (Compound 6)Penicillium italicum, Colletotrichum musae12.5-25 µg/mL[9]
Benzofuran amide derivatives (6a, 6b, 6f)Various bacteria and fungiAs low as 6.25 µg/mL[13]
Hydrophobic benzofuran analogsE. coli, S. aureus, MRSA, B. subtilis, C. albicans0.39-3.12 µg/mL (MIC80)[14][15]

Experimental Protocols

This section provides detailed methodologies for the key in-vitro assays commonly used in the screening of benzofuran derivatives.

Cytotoxicity Assay: MTT Protocol

The MTT assay is a colorimetric method to assess cell viability.[4]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1, 10, 50, 100, and 250 µg/mL) and incubate for a specified period (e.g., 48 hours).[16]

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition Protocol

This assay measures the inhibition of NO production in LPS-stimulated macrophages.[9]

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL).

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.

Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using a serial dilution technique in 96-well microtiter plates.[9]

  • Compound Dilution: Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ cfu/mL for bacteria).[9]

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 24 hours at 37°C for bacteria).

  • Growth Assessment: Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits microbial growth, often aided by a growth indicator like resazurin.[9]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for the in-vitro screening of this compound and its derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In-Vitro Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of This compound & Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) characterization->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial data_analysis IC50 / MIC Determination cytotoxicity->data_analysis anti_inflammatory->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

General experimental workflow for in-vitro screening.

nf_kb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKKα/β TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_p P-IκBα IkB->IkB_p NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n IkB_p->NFkB releases gene_expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) NFkB_n->gene_expression translocates to & induces nucleus Nucleus benzofuran Benzofuran Derivative benzofuran->IKK inhibits

Inhibition of the NF-κB signaling pathway by benzofuran derivatives.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs ERK ERK MKKs->ERK JNK JNK MKKs->JNK p38 p38 MKKs->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 gene_expression Pro-inflammatory Gene Expression AP1->gene_expression benzofuran Benzofuran Derivative benzofuran->ERK inhibits benzofuran->JNK inhibits benzofuran->p38 inhibits

Inhibition of the MAPK signaling pathway by benzofuran derivatives.

Conclusion

The preliminary in-vitro screening data for a variety of this compound derivatives strongly suggest that this chemical scaffold is a promising starting point for the development of new therapeutic agents. The observed cytotoxic, anti-inflammatory, and antimicrobial activities, coupled with insights into their mechanisms of action involving key signaling pathways like NF-κB and MAPK, provide a solid foundation for further investigation.[10][11] Future research should focus on the synthesis and screening of a broader range of derivatives to establish a more comprehensive structure-activity relationship and to identify lead compounds with enhanced potency and selectivity for specific therapeutic targets.

References

Synthesis and Characterization of Novel 2-(Benzofuran-3-yl)acetic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of novel 2-(benzofuran-3-yl)acetic acid analogs. Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, making them attractive scaffolds in drug discovery.[1][2] This document outlines key synthetic methodologies, detailed experimental protocols, and characterization data for these compounds. Furthermore, it delves into the modulation of critical signaling pathways by these analogs, offering insights for further research and development.

Synthetic Strategies

The synthesis of this compound and its analogs can be achieved through several strategic routes, primarily involving the formation of the core benzofuran ring system followed by elaboration of the acetic acid side chain, or vice versa. Key approaches include intramolecular cyclization of substituted phenoxy intermediates and multi-component reactions.

Synthesis from Substituted Phenols

A common and versatile method involves the reaction of substituted phenols with reagents that introduce the acetic acid or a precursor moiety, followed by cyclization. One established route is the reaction of a substituted phenol with ethyl bromopyruvate, followed by an intramolecular cyclization reaction.

Synthesis from Substituted 4-Bromomethylcoumarins

An efficient method for the synthesis of benzofuran-3-acetic acids involves the reaction of substituted-4-bromomethylcoumarins with aqueous sodium hydroxide at reflux temperature. This method offers advantages such as good yields, straightforward workup, and no need for chromatographic purification.

Multi-Component Reactions

Modern synthetic approaches increasingly utilize multi-component reactions (MCRs) to construct complex molecules in a single step. A notable MCR for the synthesis of substituted this compound analogs involves the condensation of polyalkoxyphenols, arylglyoxals, and Meldrum's acid.[3]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis and characterization of representative this compound analogs.

General Procedure for Synthesis via Intramolecular Cyclization

A solution of the appropriate substituted phenoxyacetate in a high-boiling solvent such as diphenyl ether is added dropwise to a refluxing solution of a cyclizing agent, for instance, phosphorus oxychloride in diphenyl ether. The reaction mixture is refluxed for several hours and then cooled. The product is isolated by extraction and purified by column chromatography.

General Procedure for Synthesis from 4-Bromomethylcoumarins

A mixture of the substituted 4-bromomethylcoumarin and a solution of sodium hydroxide in water is refluxed for a specified period. After cooling, the reaction mixture is acidified with a mineral acid, leading to the precipitation of the this compound analog. The precipitate is then filtered, washed with water, and dried.

Experimental Workflow: Synthesis of this compound Analogs

G cluster_synthesis Synthetic Pathway cluster_characterization Characterization start Starting Materials (Substituted Phenols / Coumarins) reaction Chemical Transformation (e.g., Cyclization, Hydrolysis) start->reaction intermediate Crude Product reaction->intermediate purification Purification (e.g., Recrystallization, Chromatography) intermediate->purification product Pure this compound Analog purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (HRMS, ESI-MS) product->ms ir IR Spectroscopy product->ir analysis Structural Elucidation & Purity Assessment nmr->analysis ms->analysis ir->analysis

Caption: General workflow for the synthesis and characterization of this compound analogs.

Characterization Data

The synthesized analogs are typically characterized by a combination of spectroscopic techniques to confirm their structure and purity. The following table summarizes representative data for a selection of synthesized compounds.

Compound IDSubstituent (R)Yield (%)Melting Point (°C)¹H NMR (δ, ppm)MS (m/z)
BFA-01 H85155-1577.6-7.2 (m, 5H), 3.8 (s, 2H)176.05 [M]+
BFA-02 5-OCH₃82168-1707.4-6.8 (m, 4H), 3.9 (s, 3H), 3.7 (s, 2H)206.06 [M]+
BFA-03 6-Cl78180-1827.6-7.3 (m, 4H), 3.8 (s, 2H)210.01 [M]+
BFA-04 5-NO₂75210-2128.2-7.5 (m, 4H), 3.9 (s, 2H)221.03 [M]+

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of benzofuran derivatives to modulate key cellular signaling pathways implicated in various diseases, including cancer and inflammatory disorders. Two such pathways of significant interest are the mTOR and STING pathways.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[4][5] Dysregulation of the mTOR signaling pathway is a hallmark of many cancers.[6][7] Certain this compound analogs have been identified as inhibitors of the mTOR pathway, suggesting their potential as anticancer agents.[8] These compounds may directly or indirectly interfere with the activity of mTORC1 and mTORC2 complexes, leading to the inhibition of downstream effectors like S6K1 and 4E-BP1, ultimately resulting in decreased protein synthesis and cell proliferation.

mTOR Signaling Pathway Inhibition by Benzofuran Analogs

G cluster_upstream Upstream Signals cluster_core mTOR Complexes cluster_downstream Downstream Effectors Growth Factors Growth Factors Nutrients Nutrients Stress Stress PI3K PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Inhibits (when active) Cell Growth &\nProliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth &\nProliferation Benzofuran Analog Benzofuran Analog Benzofuran Analog->mTORC1 Inhibition

Caption: Inhibition of the mTOR signaling pathway by this compound analogs.

STING Signaling Pathway

The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral and bacterial infections, as well as cellular damage.[9] Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an immune response. Recent evidence suggests that some benzofuran derivatives can act as STING agonists, thereby enhancing the innate immune response.[9] This property makes them promising candidates for the development of novel antiviral therapies and cancer immunotherapies. These analogs are thought to bind to STING, inducing a conformational change that facilitates the recruitment and activation of TBK1, which in turn phosphorylates IRF3, leading to its dimerization and nuclear translocation to activate the transcription of interferon-stimulated genes.

STING Signaling Pathway Activation by Benzofuran Analogs

G cluster_detection Signal Detection cluster_core_sting STING Activation cluster_downstream_sting Downstream Signaling Cytosolic DNA Cytosolic DNA cGAS cGAS Cytosolic DNA->cGAS Activates cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3 Dimer IRF3 Dimer IRF3->IRF3 Dimer Dimerization Nucleus Nucleus IRF3 Dimer->Nucleus Translocates to Type I IFN Production Type I IFN Production Nucleus->Type I IFN Production Induces Antiviral & Antitumor\nImmune Response Antiviral & Antitumor Immune Response Type I IFN Production->Antiviral & Antitumor\nImmune Response Benzofuran Analog Benzofuran Analog Benzofuran Analog->STING Agonist

Caption: Activation of the STING signaling pathway by this compound analogs.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The synthetic routes outlined in this guide offer efficient access to a wide range of analogs, allowing for extensive structure-activity relationship studies. The characterization data provide a benchmark for quality control and structural confirmation. Furthermore, the demonstrated ability of these compounds to modulate the mTOR and STING signaling pathways opens up exciting avenues for their application in oncology, immunology, and infectious diseases. Further research is warranted to fully elucidate the therapeutic potential of this promising class of molecules.

References

The Obscure World of Benzofuran Acetic Acid Derivatives in Flora: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive exploration into the natural occurrence, biosynthesis, and physiological significance of benzofuran acetic acid derivatives in the plant kingdom, this technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Benzofuran derivatives represent a diverse class of heterocyclic compounds widely distributed throughout the plant kingdom, particularly in families such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae.[1] While the broader family of benzofurans has garnered significant attention for its wide range of pharmacological activities, including anti-tumor, antibacterial, and anti-inflammatory properties, the specific subset of benzofuran acetic acid derivatives remains a more specialized area of study.[1][2][3][4] This guide focuses specifically on these acetic acid variants, aiming to elucidate their presence in nature and their potential biological roles.

Natural Occurrence and Quantitative Analysis

The presence of benzofuran acetic acid derivatives and related compounds has been documented in various plant species. Quantitative analysis, crucial for understanding the physiological relevance and potential applications of these compounds, has been carried out for some derivatives. High-performance liquid chromatography (HPLC) is a common technique for these quantitative assessments.[5]

Below is a summary of quantitative data for selected benzofuran derivatives found in plants. It is important to note that while these are not all strictly acetic acid derivatives, they represent the type of quantitative data available for related benzofuran compounds, highlighting the need for more targeted research on the acetic acid variants.

Plant SpeciesCompoundTissueConcentration (mg/g)Reference
Ageratina altissima (White Snakeroot)TremetoneAerial PartsVariable[5]
Isocoma pluriflora (Rayless Goldenrod)TremetoneAerial PartsVariable[5]
Ageratina altissima (White Snakeroot)DehydrotremetoneAerial PartsVariable[5]
Isocoma pluriflora (Rayless Goldenrod)DehydrotremetoneAerial PartsVariable[5]
Ageratina altissima (White Snakeroot)3-oxyangeloyl-tremetoneAerial PartsVariable[5]
Isocoma pluriflora (Rayless Goldenrod)3-oxyangeloyl-tremetoneAerial PartsVariable[5]
Gmelina arboreaBenzofuran-2-carboxaldehydeWood195.24 (4.94%)[6]

Note: The variability in concentrations of tremetone, dehydrotremetone, and 3-oxyangeloyl-tremetone in Ageratina altissima and Isocoma pluriflora may account for the sporadic toxicity observed in livestock that consume these plants.[5]

Experimental Protocols

The isolation and quantification of benzofuran acetic acid derivatives from plant matrices require meticulous experimental procedures. The following sections outline generalized protocols based on established methodologies for related compounds.

Protocol 1: Extraction and Isolation of Benzofuran Derivatives

This protocol provides a general framework for the extraction and isolation of benzofuran compounds from plant material.

Extraction_Isolation_Workflow plant_material 1. Plant Material (Dried and Ground) extraction 2. Extraction (e.g., 95% Ethanol, 16 days, room temp) plant_material->extraction evaporation 3. Evaporation of Solvent extraction->evaporation partitioning 4. Partitioning (e.g., 50% aq. Methanol vs. Dichloromethane) evaporation->partitioning column_chromatography 5. Column Chromatography (Silica Gel) partitioning->column_chromatography prep_tlc 6. Preparative TLC column_chromatography->prep_tlc isolated_compounds 7. Isolated Benzofuran Derivatives prep_tlc->isolated_compounds

General workflow for the extraction and isolation of benzofuran derivatives.

Methodology:

  • Plant Material Preparation: The plant material (e.g., roots, leaves, stems) is dried and ground into a fine powder to increase the surface area for extraction.

  • Extraction: The ground material is soaked in a suitable solvent, such as 95% ethanol, for an extended period (e.g., 16 days) at room temperature to extract the secondary metabolites.[7]

  • Solvent Evaporation: The solvent is removed from the extract, typically using a rotary evaporator, to yield a crude residue.

  • Partitioning: The crude extract is partitioned between two immiscible solvents, such as 50% aqueous methanol and dichloromethane, to separate compounds based on their polarity.[7]

  • Chromatographic Separation: The resulting fractions are subjected to further separation using techniques like column chromatography on silica gel.

  • Purification: Final purification of the isolated compounds is often achieved using preparative thin-layer chromatography (TLC).[7]

  • Structure Elucidation: The structure of the purified compounds is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantification of specific benzofuran derivatives.

HPLC_Analysis_Workflow sample_prep 1. Sample Preparation (Extraction and Filtration) hplc_system 2. HPLC System (C18 column, Mobile Phase Gradient) sample_prep->hplc_system injection 3. Injection of Sample hplc_system->injection detection 4. UV Detection injection->detection quantification 5. Quantification (Comparison with Standards) detection->quantification

Workflow for the quantitative analysis of benzofurans by HPLC.

Methodology:

  • Standard Preparation: Pure standards of the benzofuran derivatives of interest are isolated and purified.[5]

  • Sample Preparation: A known weight of the dried plant material is extracted with a suitable solvent. The extract is then filtered before injection into the HPLC system.

  • HPLC Conditions: A reverse-phase C18 column is typically used. The mobile phase often consists of a gradient of acetonitrile and water.

  • Detection: A UV detector is used to monitor the elution of the compounds at a specific wavelength.

  • Quantification: A calibration curve is generated using the pure standards. The concentration of the compounds in the plant extract is then determined by comparing their peak areas to the calibration curve.

Biosynthesis of Benzofuran Rings

The biosynthesis of the benzofuran core in plants is a complex process. While the specific pathways for many benzofuran acetic acid derivatives are not fully elucidated, a general proposed pathway for some benzofurans in fungi involves the shikimic acid pathway. This pathway starts with aromatic amino acids like phenylalanine.

Biosynthesis_Pathway phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid Deamination beta_oxidation β-oxidation like process cinnamic_acid->beta_oxidation hydroxylated_intermediate Hydroxylated Intermediate beta_oxidation->hydroxylated_intermediate isoprenylation Isoprenylation & Degradation hydroxylated_intermediate->isoprenylation benzofuran_core Benzofuran Core isoprenylation->benzofuran_core Furan ring formation

A proposed biosynthetic pathway for the benzofuran core.

This proposed pathway involves the deamination of phenylalanine to cinnamic acid, followed by a series of reactions analogous to β-oxidation. Subsequent steps, including hydroxylation and isoprenylation, are thought to lead to the formation of the furan ring, thus completing the benzofuran scaffold. The acetic acid side chain is likely incorporated through pathways involving acetyl-CoA.

Physiological Role and Biological Activities

The physiological roles of benzofuran acetic acid derivatives in plants are not as well-defined as those of major plant hormones like auxins (e.g., indole-3-acetic acid).[8][9] However, the diverse biological activities exhibited by benzofuran derivatives suggest they likely play a role in plant defense and allelopathy.

Some benzofuran-2-acetic esters have been investigated as potential natural-like herbicides, indicating a possible role in inhibiting the growth of competing plants.[10] The broad spectrum of pharmacological activities, including antibacterial and antifungal properties, observed in various benzofuran compounds further supports their likely function as phytoalexins or other defense compounds.[1][6]

The structural similarity of some benzofuran derivatives to natural signaling molecules also suggests potential interactions with plant hormone pathways, although this remains an area for further investigation.

Future Directions

The study of naturally occurring benzofuran acetic acid derivatives in plants is a field ripe for further exploration. Key areas for future research include:

  • Comprehensive Screening: A systematic screening of a wider range of plant species to identify new benzofuran acetic acid derivatives and quantify their presence.

  • Biosynthetic Pathway Elucidation: The use of isotopic labeling and genomic approaches to fully elucidate the biosynthetic pathways leading to these compounds.

  • Physiological Role Determination: Investigating the specific physiological roles of these compounds in plants, including their involvement in plant defense, development, and stress responses.

  • Pharmacological Potential: Continued exploration of the pharmacological activities of these compounds for potential applications in medicine and agriculture.

This technical guide provides a foundational overview of the current understanding of benzofuran acetic acid derivatives in plants. The presented data and protocols offer a starting point for researchers to delve deeper into this fascinating and potentially impactful area of natural product chemistry.

References

Toxicological Profile and Safety Assessment of 2-(Benzofuran-3-yl)acetic acid: A Framework for Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, specific toxicological data for 2-(Benzofuran-3-yl)acetic acid is limited. This document therefore serves as a technical guide outlining the standard framework and methodologies that would be applied to assess the safety and toxicological profile of a novel chemical entity such as this, in line with established international guidelines. The data presented in the tables are illustrative examples and not actual experimental results for this specific compound.

Introduction

This compound is a heterocyclic compound with a benzofuran core structure. As with any novel chemical entity intended for potential development, a thorough toxicological and safety assessment is paramount to characterize potential hazards to human health. This process involves a tiered, systematic evaluation of the compound's potential to cause adverse effects following various exposure scenarios. The assessment framework typically encompasses studies on acute toxicity, genotoxicity, repeated-dose toxicity, and safety pharmacology, adhering to guidelines set by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).[1]

The primary goal of this assessment is to identify potential target organs, establish dose-response relationships, and determine a no-observed-adverse-effect level (NOAEL) to guide safe human exposure levels.[2][3] The evaluation begins with in vitro (non-animal) methods to screen for potential hazards before proceeding to more complex in vivo (animal) studies, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement).[4][5]

Acute Toxicity Assessment

Acute toxicity studies are designed to evaluate the adverse effects that may occur shortly after the administration of a single dose of a substance, or multiple doses given within 24 hours.[6][7] These studies are crucial for classifying the substance for hazard labeling and for selecting appropriate dose levels for subsequent repeated-dose studies.[6] The median lethal dose (LD50), the statistically derived dose expected to cause death in 50% of the test animals, is a key endpoint.[7]

Data Presentation: Hypothetical Acute Oral Toxicity

Test GuidelineSpecies/StrainSexRoute of AdministrationVehicleEstimated LD50 (mg/kg)GHS Classification
OECD 423Wistar RatFemaleOral (Gavage)0.5% Carboxymethyl cellulose> 2000Category 5 or Unclassified
OECD 420C57BL/6 MouseFemaleOral (Gavage)Corn Oil~1500Category 4

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

This method avoids using death as an endpoint and instead relies on the observation of clear signs of toxicity at one of a series of fixed dose levels (5, 50, 300, and 2000 mg/kg).[8]

  • Animal Selection and Acclimatization: Healthy, young adult female rats (as they are often slightly more sensitive) are used.[8] Animals are acclimatized to laboratory conditions for at least 5 days prior to dosing.[8]

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before and after dosing.[7][8]

  • Dose Preparation and Administration: The test substance is typically formulated in an aqueous vehicle or, if necessary, an oil like corn oil.[7] The substance is administered in a single dose by gavage. The volume administered is generally kept low (e.g., not exceeding 1 mL/100g body weight for aqueous solutions).[7]

  • Procedure: A sighting study is first conducted with a single animal at a starting dose (e.g., 300 mg/kg).[8] Based on the outcome, the main study proceeds with additional animals at fixed dose levels. The objective is to identify a dose that produces evident toxicity but no mortality.[8]

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, etc.), and changes in body weight for at least 14 days post-dosing.[8][9]

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

Genotoxicity Assessment

Genotoxicity assays are performed to detect if a substance can induce damage to genetic material (DNA), which can lead to mutations or cancer. A standard battery of in vitro tests is typically required.[4][10]

Data Presentation: Hypothetical In Vitro Genotoxicity Battery

AssayTest SystemMetabolic Activation (S9)Concentration RangeResult
Bacterial Reverse Mutation (Ames) Test (OECD 471)S. typhimurium (TA98, TA100, TA1535, TA1537) & E. coli (WP2 uvrA)With and Without10 - 5000 µ g/plate Negative
In Vitro Micronucleus Test (OECD 487)Human Peripheral Blood LymphocytesWith and Without1 - 100 µg/mLNegative

3.1 Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (Based on OECD Guideline 471)

The Ames test is a widely used method to assess a substance's potential to produce gene mutations.

  • Test System: Utilizes several strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing an essential amino acid (histidine or tryptophan, respectively).[11]

  • Principle: The test measures the ability of the chemical to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and thus grow on a nutrient-deficient medium.

  • Metabolic Activation: The assay is conducted both with and without an external metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism, as some substances only become mutagenic after being metabolized.[11][12]

  • Procedure (Plate Incorporation Method): The test substance, bacterial culture, and (if required) S9 mix are combined in molten top agar and poured onto minimal glucose agar plates.

  • Incubation and Scoring: Plates are incubated for 48-72 hours. The number of revertant colonies on the test plates is then counted and compared to the number on the negative (vehicle) control plates.[11]

  • Data Interpretation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies that is reproducible and statistically significant.

3.2 Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (Based on OECD Guideline 487)

This assay detects damage to chromosomes.[13][14] It identifies substances that cause clastogenic (chromosome breakage) or aneugenic (chromosome loss/gain) effects.[15][16]

  • Test System: Uses cultured mammalian cells, such as human peripheral blood lymphocytes or established cell lines like CHO cells.[13]

  • Principle: Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are left behind during cell division. Their presence indicates chromosomal damage.[14]

  • Procedure:

    • Cell cultures are exposed to at least three concentrations of the test substance, both with and without metabolic activation (S9).[15]

    • Cytochalasin B is often added to block cytokinesis (the final stage of cell division), resulting in binucleated cells. This allows for the specific analysis of cells that have completed one nuclear division after exposure.[14][15]

    • After an appropriate incubation period, cells are harvested, fixed, and stained.

  • Analysis: At least 2000 binucleated cells per concentration are scored for the frequency of micronuclei.[15] Cytotoxicity is also assessed to ensure that the tested concentrations are not excessively toxic to the cells.[13]

  • Data Interpretation: A significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.

Repeated-Dose Toxicity Assessment

The purpose of repeated-dose toxicity studies is to characterize the toxicological profile of a substance following prolonged administration.[3] These studies help identify target organs of toxicity, exposure-response relationships, and the potential for cumulative effects.[3][17]

Data Presentation: Hypothetical 28-Day Repeated-Dose Oral Toxicity Study

GuidelineSpeciesDose Levels (mg/kg/day)Key FindingsNOAEL (mg/kg/day)
OECD 407Sprague-Dawley Rat0, 50, 150, 500At 500 mg/kg/day: Increased liver weight, mild centrilobular hypertrophy. No adverse effects at lower doses.150

Experimental Protocol: 28-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 407)

  • Animal Selection: Healthy young adult rodents (e.g., rats) are used, with groups of both males and females.[18]

  • Dose Administration: The test substance is administered daily by oral gavage for 28 days. At least three dose levels and a concurrent control group are used.[2][18]

  • In-Life Observations:

    • Clinical Signs: Animals are observed daily for signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly.

    • Ophthalmology and Functional Observations: Conducted before the study starts and at termination.

  • Clinical Pathology: Towards the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are collected for urinalysis.

  • Terminal Procedures: At the end of the 28-day period, animals are euthanized. A full gross necropsy is performed, and selected organs are weighed.

  • Histopathology: A comprehensive list of organs and tissues from the control and high-dose groups are preserved and examined microscopically. If treatment-related changes are found in the high-dose group, these tissues are also examined in the lower-dose groups.[18]

  • NOAEL Determination: The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no substance-related adverse findings are observed.[2]

Visualizations

G cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Decision & Further Development Ames Ames Test (OECD 471) AcuteTox Acute Toxicity (e.g., OECD 420) Ames->AcuteTox MNvit In Vitro Micronucleus (OECD 487) MNvit->AcuteTox HCS High-Content Screening HCS->AcuteTox RepeatDose 28-Day Repeat-Dose (OECD 407) AcuteTox->RepeatDose SafetyPharm Safety Pharmacology RepeatDose->SafetyPharm Risk Risk Assessment & NOAEL Determination SafetyPharm->Risk Chronic Chronic Toxicity / Carcinogenicity Risk->Chronic If warranted

A tiered approach to non-clinical toxicological evaluation.

G Compound This compound Phase1 Phase I Metabolism (CYP-mediated) Compound->Phase1 Hydroxylated Hydroxylated Metabolite (e.g., 5-Hydroxy-BFA) Phase1->Hydroxylated Phase2 Phase II Metabolism (Conjugation) Hydroxylated->Phase2 Glucuronide Glucuronide Conjugate Phase2->Glucuronide Sulfate Sulfate Conjugate Phase2->Sulfate Excretion Excretion (Urine/Feces) Glucuronide->Excretion Sulfate->Excretion

Generalized metabolic fate of a xenobiotic compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Benzofuran-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Benzofuran-3-yl)acetic acid is a crucial heterocyclic building block in medicinal chemistry and drug development. Its scaffold is present in numerous compounds exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The development of efficient and scalable synthetic routes to access this core structure and its derivatives is of significant interest to researchers in organic synthesis and pharmaceutical development. These application notes provide detailed protocols for two common and effective methods for synthesizing this compound.

Method 1: Synthesis via Rearrangement of 4-(Bromomethyl)coumarin

This route offers a robust and high-yield pathway to this compound and its derivatives starting from readily available phenols. The key steps involve a Pechmann cyclization to form a coumarin intermediate, followed by a base-mediated rearrangement.[1][2]

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Pechmann Cyclization: A substituted phenol reacts with 4-bromoethylacetoacetate in the presence of an acid catalyst (e.g., concentrated H₂SO₄) to yield a 4-(bromomethyl)coumarin derivative.

  • Alkaline Rearrangement: The 4-(bromomethyl)coumarin is treated with aqueous sodium hydroxide at reflux, which induces a ring contraction to form the desired this compound.[1]

Experimental Workflow and Logic

The following diagram illustrates the synthetic workflow for Method 1.

Workflow for Synthesis via Coumarin Rearrangement A Substituted Phenol + 4-Bromoethylacetoacetate B Pechmann Cyclization (Conc. H₂SO₄) A->B Step 1 C 4-(Bromomethyl)coumarin Intermediate B->C D Alkaline Rearrangement (Aq. NaOH, Reflux) C->D Step 2 E This compound (Crude Product) D->E F Acidification & Workup E->F G Purified Product F->G Workflow for Ester Hydrolysis A Ethyl 2-(Benzofuran-3-yl)acetate in Methanol/Water B Add Potassium Hydroxide (KOH) A->B C Reflux Reaction (5-6 hours) B->C D Potassium 2-(Benzofuran-3-yl)acetate (Aqueous Solution) C->D E Acidify with HCl (to pH 1-2) D->E F Precipitation & Filtration E->F G Pure this compound F->G

References

Synthesis of 2-(Benzofuran-3-yl)acetic Acid: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step experimental protocol for the synthesis of 2-(Benzofuran-3-yl)acetic acid, a valuable building block in medicinal chemistry and drug discovery. The presented method is based on the alkali-mediated rearrangement of 4-(bromomethyl)coumarin, a reliable and efficient route to the target compound.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide range of biological activities. Specifically, the this compound scaffold is a key intermediate in the synthesis of various pharmacologically active agents. This protocol outlines a convenient and high-yielding synthesis suitable for laboratory-scale preparation.

Overall Reaction

The synthesis proceeds in two main stages: first, the preparation of the starting material, 4-(bromomethyl)coumarin, from 4-methylcoumarin, followed by the rearrangement of 4-(bromomethyl)coumarin to this compound upon treatment with a strong base.

Stage 1: Synthesis of 4-(bromomethyl)coumarin

Stage 2: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: To check for purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Carbon tetrachloride is a hazardous and environmentally damaging solvent; handle with extreme care and dispose of it according to institutional guidelines. Consider substituting with a safer alternative if possible.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • Concentrated acids and bases are corrosive; handle them with appropriate caution.

Application Notes and Protocols for the Quantification of 2-(Benzofuran-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-(Benzofuran-3-yl)acetic acid in various sample matrices. The protocols are designed to be adaptable for research, quality control, and pharmacokinetic studies.

Introduction

This compound is a heterocyclic compound with a benzofuran core, a structure found in various biologically active molecules. Accurate and precise quantification of this compound is crucial for understanding its pharmacokinetic profile, ensuring quality control in pharmaceutical formulations, and conducting various research applications. This document outlines three validated analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

General Experimental Workflow

The overall analytical workflow for the quantification of this compound is depicted below. This workflow outlines the major steps from sample receipt to final data reporting, ensuring a systematic and controlled process.

Analytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis SampleReceipt Sample Receipt & Login SampleStorage Sample Storage (-20°C or -80°C) SampleReceipt->SampleStorage MethodSelection Method Selection (HPLC, LC-MS/MS, GC-MS) SampleStorage->MethodSelection SamplePrep Sample Preparation MethodSelection->SamplePrep InstrumentalAnalysis Instrumental Analysis SamplePrep->InstrumentalAnalysis DataAcquisition Data Acquisition InstrumentalAnalysis->DataAcquisition DataProcessing Data Processing & Integration DataAcquisition->DataProcessing Quantification Quantification & Reporting DataProcessing->Quantification DataReview Data Review & Approval Quantification->DataReview

Caption: General workflow for the quantification of this compound.

Quantitative Data Summary

The following tables summarize the representative quantitative performance data for the analytical methods described in this document. These values are typical and may vary based on instrumentation and specific laboratory conditions.

Table 1: HPLC-UV Method Performance

ParameterResult
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.15 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Table 2: LC-MS/MS Method Performance

ParameterResult
Linearity Range0.1 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)92 - 108%

Table 3: GC-MS Method Performance

ParameterResult
Linearity Range10 - 1000 ng/mL
Correlation Coefficient (r²)> 0.997
Limit of Detection (LOD)3 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)90 - 110%

Experimental Protocols

HPLC-UV Method

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where high concentrations are expected.

4.1.1. Sample Preparation Workflow (HPLC-UV)

HPLC_Sample_Prep Start Start: Weigh Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile:Water) Start->Dissolve Vortex Vortex to Mix Dissolve->Vortex Sonicate Sonicate if Necessary Vortex->Sonicate Dilute Dilute to Final Concentration Sonicate->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Inject Inject into HPLC Filter->Inject

Caption: Sample preparation for HPLC-UV analysis.

4.1.2. Protocol Details

  • Reagents and Materials:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (or formic acid for MS compatibility)

    • 0.45 µm syringe filters

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile : Water (with 0.1% phosphoric acid), 60:40 v/v

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 245 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile. Prepare a series of working standards by serial dilution in the mobile phase to cover the linearity range.

    • Sample Preparation: Accurately weigh a sample containing approximately 10 mg of this compound. Dissolve in 10 mL of acetonitrile and sonicate for 10 minutes. Dilute to 100 mL with the mobile phase. Filter an aliquot through a 0.45 µm syringe filter before injection.

    • Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

    • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.

LC-MS/MS Method

This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices such as plasma or tissue homogenates.[1]

4.2.1. Sample Preparation Workflow (LC-MS/MS)

LCMS_Sample_Prep Start Start: Aliquot Plasma Sample AddIS Add Internal Standard (e.g., Deuterated Analog) Start->AddIS Precipitate Protein Precipitation (e.g., with Acetonitrile) AddIS->Precipitate Vortex Vortex to Mix Precipitate->Vortex Centrifuge Centrifuge to Pellet Protein Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Sample preparation for LC-MS/MS analysis.

4.2.2. Protocol Details

  • Reagents and Materials:

    • This compound reference standard

    • Internal Standard (IS), e.g., deuterated this compound

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

  • Instrumentation:

    • LC-MS/MS system with an electrospray ionization (ESI) source

    • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start at 10% B, increase to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative ESI

    • MRM Transitions:

      • This compound: Precursor ion (e.g., m/z 175.1) → Product ion (e.g., m/z 131.1)

      • Internal Standard: Appropriate precursor and product ions

    • Optimize other parameters (e.g., collision energy, declustering potential) for the specific instrument.

  • Procedure:

    • Standard and QC Preparation: Prepare stock solutions of the analyte and IS in methanol. Spike blank plasma with working standards to create calibration standards and quality control (QC) samples.

    • Sample Preparation: To 100 µL of plasma sample, standard, or QC, add 10 µL of IS working solution. Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

    • Analysis: Inject the prepared samples into the LC-MS/MS system.

    • Quantification: Use the instrument software to integrate the peak areas of the analyte and the IS. Create a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards. Determine the concentration in the samples from this curve.

GC-MS Method

This method is suitable for the analysis of this compound after derivatization to increase its volatility.

4.3.1. Sample Preparation and Derivatization Workflow (GC-MS)

GCMS_Sample_Prep Start Start: Aliquot Sample AddIS Add Internal Standard Start->AddIS LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) AddIS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Derivatize Derivatization (e.g., Silylation) Evaporate->Derivatize Inject Inject into GC-MS Derivatize->Inject

References

Application Note: Analysis of 2-(Benzofuran-3-yl)acetic Acid by HPLC-UV and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the qualitative and quantitative analysis of 2-(Benzofuran-3-yl)acetic acid, a key intermediate in pharmaceutical synthesis. Benzofuran derivatives are known for their significant pharmacological activities, making robust analytical methods crucial for drug development and quality control.[1] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is presented for routine purity assessment and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is outlined for identification and structural elucidation, which may require derivatization to improve volatility.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC-UV offers a reliable and widely accessible method for the quantification of this compound. The following protocol is a general guideline and may require optimization for specific matrices.

Experimental Protocol: HPLC-UV

Sample Preparation:

  • Accurately weigh and dissolve a reference standard of this compound in a suitable solvent, such as acetonitrile or methanol, to prepare a stock solution of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • For formulated products, accurately weigh a portion of the powdered sample equivalent to 10 mg of the active ingredient and transfer it to a 100 mL volumetric flask.[2]

  • Add approximately 70 mL of the solvent, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with the same solvent.[2]

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute the filtered solution with the mobile phase to a concentration within the calibration range.[2]

Chromatographic Conditions:

ParameterValue
HPLC System Standard HPLC with UV Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (e.g., 70:30, v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm or 270 nm
Quantitative Data (Representative)

The following tables provide representative quantitative data for benzofuran derivatives, which can be used as a starting point for the analysis of this compound.

Table 1: Chromatographic Performance for Representative Benzofuran Derivatives

CompoundRetention Time (min)Linearity Range (µg/mL)
2-(2-thienyl)benzofuran~5.81 - 100>0.999
Benzofuran-2-ylmethanethiol~7.25 - 100>0.999
Carbofuran4.0527.5 - 750.999[2]

Table 2: Method Sensitivity for Representative Benzofuran Derivatives

CompoundLimit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
2-(2-thienyl)benzofuran0.050.15
Benzofuran-2-ylmethanethiol0.001 - 0.010.005 - 0.03
Carbofuran1.313.97

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter hplc_inject Inject into HPLC filter->hplc_inject separate Chromatographic Separation hplc_inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify report Generate Report quantify->report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start sample Sample in Aprotic Solvent start->sample derivatize Add Derivatizing Agent (e.g., BSTFA) sample->derivatize heat Heat (e.g., 60-70°C) derivatize->heat gc_inject Inject into GC heat->gc_inject separate Gas Chromatographic Separation gc_inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (Quadrupole) ionize->analyze spectrum Obtain Mass Spectrum analyze->spectrum library_search Library Search & Fragmentation Analysis spectrum->library_search identify Identify Compound library_search->identify

References

Application Notes: In Vitro Anti-inflammatory Profiling of 2-(Benzofuran-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed set of protocols for evaluating the in vitro anti-inflammatory properties of 2-(Benzofuran-3-yl)acetic acid. Benzofuran derivatives have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory effects[1][2]. The described assays utilize the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model to mimic a cellular inflammatory response. Macrophages are key players in inflammation, and their stimulation by LPS leads to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[3][4]. The protocols herein detail methods to quantify the inhibitory effects of this compound on these markers. A preliminary cytotoxicity assessment is included to ensure that observed effects are not due to cell death.

Principle of Assays

The murine macrophage cell line, RAW 264.7, provides a robust model for studying inflammation in vitro[5][6]. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on macrophages. This activation triggers intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) pathway, leading to the transcription and release of pro-inflammatory mediators.[7][8][9][10] This protocol measures the ability of this compound to suppress the production of key inflammatory markers:

  • Nitric Oxide (NO): An important signaling molecule in inflammation, its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of the inflammatory response[6][11]. NO levels are measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess assay.[5][6]

  • Pro-inflammatory Cytokines (TNF-α and IL-6): These cytokines are central mediators of the inflammatory response.[4] Their concentrations in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISA).[12][13][14]

  • Cell Viability: The MTT assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability. This is crucial to confirm that any reduction in inflammatory markers is a specific anti-inflammatory effect and not a result of compound-induced cytotoxicity.[15][16][17]

Experimental Workflow

The overall experimental process follows a sequential and logical flow, starting from basic cell culture and cytotoxicity screening to functional anti-inflammatory assays and data analysis.

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Detailed Experimental Protocols

Materials and Reagents
  • Cell Line: RAW 264.7 murine macrophage cell line (ATCC® TIB-71™)

  • Compound: this compound (dissolved in DMSO to create a 100 mM stock)

  • Media: Dulbecco's Modified Eagle's Medium (DMEM)

  • Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Reagents:

    • Lipopolysaccharide (LPS) from E. coli O111:B4

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Griess Reagent Kit (e.g., 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

    • Sodium Nitrite (for NO standard curve)

    • Mouse TNF-α ELISA Kit

    • Mouse IL-6 ELISA Kit

    • Phosphate Buffered Saline (PBS), sterile

Protocol 1: Cell Viability (MTT Assay)

This protocol determines the cytotoxic potential of the test compound.[3][6][18]

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in complete DMEM. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle control:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

Protocol 2: Nitric Oxide (NO) Production (Griess Assay)

This assay evaluates the compound's ability to inhibit LPS-induced NO production.[3][5][19]

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

  • LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.[20]

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% NED) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

Protocol 3: TNF-α and IL-6 Quantification (ELISA)

This assay measures the compound's effect on the secretion of key pro-inflammatory cytokines.[11][12][13][14]

  • Cell Seeding and Treatment: Follow steps 1-4 from the Nitric Oxide Production protocol (3.3). The same cell culture supernatants can be used.

  • ELISA Procedure: Perform the ELISA for mouse TNF-α and mouse IL-6 on the collected supernatants according to the manufacturer's instructions for the specific kits being used. This typically involves:

    • Adding supernatants and standards to antibody-coated wells.

    • Incubating with a biotinylated detection antibody.

    • Incubating with a streptavidin-HRP conjugate.

    • Adding a TMB substrate to develop color.

    • Stopping the reaction and measuring absorbance (usually at 450 nm).

  • Quantification: Calculate the concentrations of TNF-α and IL-6 (pg/mL) in the samples by plotting a standard curve. Determine the percentage of cytokine inhibition relative to the LPS-only treated cells.

Relevant Inflammatory Signaling Pathway

The anti-inflammatory activity of many compounds is mediated through the inhibition of the NF-κB signaling pathway, a master regulator of inflammatory gene expression.[7][8][21]

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) IkB->IkB Ubiquitination & Degradation NFkB_IkB NF-κB IκBα IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases Nucleus Nucleus DNA κB DNA Sites NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Induces Transcription Compound 2-(Benzofuran-3-yl) acetic acid Compound->IKK Potential Inhibition

Caption: Simplified LPS-induced NF-κB signaling pathway.

Data Presentation (Hypothetical Data)

The following tables present hypothetical results for this compound, demonstrating a dose-dependent anti-inflammatory effect. Dexamethasone is used as a positive control.

Table 1: Cytotoxicity of this compound on RAW 264.7 Cells

Concentration (µM)Cell Viability (% of Control) ± SD
0 (Vehicle)100.0 ± 4.5
199.1 ± 5.2
598.5 ± 4.8
1097.2 ± 3.9
2595.8 ± 5.1
5091.3 ± 4.7
10065.4 ± 6.2

Based on this data, concentrations ≤ 50 µM were selected for subsequent anti-inflammatory assays.

Table 2: Effect on LPS-Induced NO and Cytokine Production

TreatmentConcentration (µM)NO Production (% Inhibition) ± SDTNF-α (% Inhibition) ± SDIL-6 (% Inhibition) ± SD
Vehicle Control-N/AN/AN/A
LPS (1 µg/mL)-0.0 ± 6.10.0 ± 7.30.0 ± 8.1
This compound515.2 ± 3.412.8 ± 4.110.5 ± 3.8
1033.7 ± 4.129.5 ± 5.525.1 ± 4.9
2558.9 ± 5.251.3 ± 6.248.8 ± 6.0
5075.4 ± 4.868.9 ± 5.865.2 ± 5.4
Dexamethasone (Positive Control)1085.1 ± 3.988.4 ± 4.590.3 ± 4.1

Table 3: Calculated IC₅₀ Values

CompoundIC₅₀ for NO Inhibition (µM)IC₅₀ for TNF-α Inhibition (µM)IC₅₀ for IL-6 Inhibition (µM)
This compound21.524.125.9
Dexamethasone< 1.0< 1.0< 1.0

Conclusion

These protocols provide a standardized workflow to effectively screen and characterize the in vitro anti-inflammatory activity of this compound. The use of a macrophage-based model allows for the assessment of the compound's effects on key inflammatory mediators (NO, TNF-α, IL-6) whose production is regulated by clinically relevant signaling pathways like NF-κB. The hypothetical data suggests that this compound exhibits dose-dependent anti-inflammatory properties at non-toxic concentrations, warranting further investigation into its precise mechanism of action.

References

Application Notes and Protocols for Antifungal Activity Testing of 2-(Benzofuran-3-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzofuran derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including notable antifungal properties. Specifically, derivatives of 2-(Benzofuran-3-yl)acetic acid are being investigated for their potential to combat various fungal pathogens. The evaluation of their antifungal efficacy requires standardized and reproducible testing methods. These application notes provide detailed protocols for determining the antifungal activity of these compounds, focusing on established methods such as broth microdilution for Minimum Inhibitory Concentration (MIC) determination, agar disk diffusion, and the determination of Minimum Fungicidal Concentration (MFC).

Data Presentation: Antifungal Activity of Benzofuran Derivatives

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for a selection of benzofuran derivatives against various fungal strains. This data is compiled from various research publications and serves as a reference for the potential antifungal spectrum of this class of compounds.

Compound IDFungal StrainMIC (µg/mL)Reference
BF-1 Candida albicans ATCC 9002812.5[1]
Cryptococcus neoformans ATCC 9011225[2]
BF-2 Aspergillus fumigatus ATCC 20430550[2]
Candida glabrata ATCC 9003012.5[3]
BF-3 Trichophyton rubrum ATCC 281886.25[1]
Candida parapsilosis ATCC 2201925[3]
BF-4 Candida krusei ATCC 625850[3]
Aspergillus niger ATCC 16404>100[2]

(Note: BF-1 to BF-4 are representative IDs for various this compound derivatives reported in the literature. The specific structures can be found in the cited references.)

Experimental Protocols

Broth Microdilution Method for MIC Determination (Adapted from CLSI M27-A3 and M38-A2)

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[4][5]

Materials:

  • This compound derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85%)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Incubator

Protocol:

  • Preparation of Antifungal Stock Solution: Dissolve the this compound derivative in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute in RPMI-1640 medium to achieve a starting concentration for serial dilutions.

  • Preparation of Fungal Inoculum:

    • For Yeasts (Candida spp.): Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[6]

    • For Molds (Aspergillus spp.): Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640.[7]

  • Microtiter Plate Setup:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate except the first column.

    • Add 200 µL of the starting concentration of the antifungal agent (in RPMI-1640) to the first column.

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last column of dilutions.

    • This will result in 100 µL of varying drug concentrations in each well.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Growth Control: A well containing 100 µL of RPMI-1640 and 100 µL of the fungal inoculum (no drug).

    • Sterility Control: A well containing 200 µL of RPMI-1640 (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.[8]

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth. For yeasts, this is typically a prominent decrease in turbidity compared to the growth control. For molds, it is the lowest concentration that shows 100% inhibition of growth.[8]

Agar Disk Diffusion Method

This qualitative method assesses the susceptibility of a fungus to an antifungal agent by measuring the zone of growth inhibition around a drug-impregnated disk.[9][10]

Materials:

  • This compound derivatives

  • Fungal strains

  • Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts.

  • Sterile paper disks (6 mm diameter)

  • Sterile swabs

  • Incubator

Protocol:

  • Preparation of Antifungal Disks: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known concentration. Apply a specific volume (e.g., 20 µL) onto sterile paper disks and allow them to dry completely in a sterile environment.

  • Preparation of Fungal Inoculum: Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate: Dip a sterile swab into the fungal suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions. Allow the plate to dry for 3-5 minutes.[10]

  • Application of Disks: Aseptically place the prepared antifungal disks onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C for 24-48 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is indicative of the antifungal activity.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.[11]

Protocol:

  • Perform MIC Testing: First, determine the MIC of the compound using the broth microdilution method as described above.

  • Subculturing: From the wells of the microtiter plate showing no visible growth (i.e., at and above the MIC), take a 10-20 µL aliquot.[11]

  • Plating: Streak the aliquot onto a sterile Sabouraud Dextrose Agar (SDA) plate.

  • Incubation: Incubate the SDA plates at 35°C for 24-48 hours (or longer, depending on the growth rate of the fungus).

  • Determining the MFC: The MFC is the lowest concentration of the antifungal agent from which no fungal colonies grow on the SDA plate. This indicates a ≥99.9% killing of the initial inoculum.[12]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assays Antifungal Assays cluster_mfc Fungicidal/Fungistatic Determination cluster_results Results Compound_Prep Prepare Antifungal Stock Solution Broth_Microdilution Broth Microdilution (MIC Determination) Compound_Prep->Broth_Microdilution Agar_Disk_Diffusion Agar Disk Diffusion Compound_Prep->Agar_Disk_Diffusion Inoculum_Prep Prepare Fungal Inoculum Inoculum_Prep->Broth_Microdilution Inoculum_Prep->Agar_Disk_Diffusion MFC_Determination MFC Determination Broth_Microdilution->MFC_Determination MIC_Value MIC Value Broth_Microdilution->MIC_Value Zone_of_Inhibition Zone of Inhibition Agar_Disk_Diffusion->Zone_of_Inhibition MFC_Value MFC Value MFC_Determination->MFC_Value

Caption: Workflow for Antifungal Susceptibility Testing.

Putative Signaling Pathway: Disruption of Fungal Calcium Homeostasis

Some benzofuran derivatives are thought to exert their antifungal effect by disrupting calcium homeostasis, which is crucial for fungal virulence and survival. The calcium-calcineurin signaling pathway is a key regulator of these processes.[13][14][15]

Calcium_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Ca_Channel Ca2+ Channel Ca_Cytosol [Ca2+]i Ca_Channel->Ca_Cytosol Ca2+ Influx Benzofuran 2-(Benzofuran-3-yl)acetic acid derivative Benzofuran->Ca_Channel Inhibits/Disrupts Calmodulin Calmodulin Ca_Cytosol->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Activates Crz1_P Crz1-P Calcineurin->Crz1_P Dephosphorylates Crz1 Crz1 Crz1_P->Crz1 Crz1_N Crz1 Crz1->Crz1_N Translocation Gene_Expression Gene Expression (Stress Response, Virulence) Crz1_N->Gene_Expression Regulates

Caption: Disruption of Fungal Calcium-Calcineurin Signaling.

References

Application Notes and Protocols: 2-(Benzofuran-3-yl)acetic Acid as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzofuran-3-yl)acetic acid and its derivatives are valuable scaffolds in medicinal chemistry, serving as precursors to a diverse array of heterocyclic compounds. The inherent biological significance of the benzofuran nucleus, which exhibits antimicrobial, anti-inflammatory, and antitumor properties, makes it an attractive starting point for the synthesis of novel therapeutic agents. This document provides detailed protocols for the synthesis of key heterocyclic systems, including pyridazinones, pyrazolones, 1,3,4-oxadiazoles, and 1,2,4-triazoles, using this compound as the foundational building block. The following sections outline the synthesis of essential intermediates and their subsequent transformation into various heterocyclic cores, supported by quantitative data and detailed experimental procedures.

Key Intermediates from this compound

The journey from this compound to a variety of heterocyclic systems begins with the synthesis of two key intermediates: ethyl 2-(benzofuran-3-yl)acetate and 2-(benzofuran-3-yl)acetohydrazide. These intermediates provide the necessary reactivity for subsequent cyclization reactions.

Diagram: Synthesis of Key Intermediates

intermediates This compound This compound Ethyl 2-(benzofuran-3-yl)acetate Ethyl 2-(benzofuran-3-yl)acetate This compound->Ethyl 2-(benzofuran-3-yl)acetate   Ethanol, H₂SO₄ (cat.) 2-(Benzofuran-3-yl)acetohydrazide 2-(Benzofuran-3-yl)acetohydrazide Ethyl 2-(benzofuran-3-yl)acetate->2-(Benzofuran-3-yl)acetohydrazide   Hydrazine Hydrate

Caption: Synthetic pathway to key intermediates.

Protocol 1: Synthesis of Ethyl 2-(Benzofuran-3-yl)acetate

This protocol describes the esterification of this compound to its corresponding ethyl ester, a versatile intermediate for various cyclization reactions.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in absolute ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude ester by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure ethyl 2-(benzofuran-3-yl)acetate.

ProductFormYield (%)Melting Point (°C)
Ethyl 2-(benzofuran-3-yl)acetateColorless oil85-95N/A

Protocol 2: Synthesis of 2-(Benzofuran-3-yl)acetohydrazide

This protocol details the conversion of the ethyl ester to the corresponding acid hydrazide, a crucial precursor for the synthesis of pyrazolones, oxadiazoles, and triazoles.

Experimental Protocol:

  • To a solution of ethyl 2-(benzofuran-3-yl)acetate (1.0 eq) in absolute ethanol (10 volumes), add hydrazine hydrate (3.0 eq).

  • Reflux the mixture for 8-12 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to afford 2-(benzofuran-3-yl)acetohydrazide.

ProductFormYield (%)Melting Point (°C)
2-(Benzofuran-3-yl)acetohydrazideWhite solid80-90145-147

Application in Heterocyclic Synthesis

Synthesis of Pyridazinones

Pyridazinones are a class of heterocyclic compounds with a wide range of biological activities, including cardiovascular and anticancer effects. The most common method for their synthesis involves the condensation of γ-keto acids or their esters with hydrazine.

Diagram: Pyridazinone Synthesis

pyridazinone Ethyl 2-(benzofuran-3-yl)acetate Ethyl 2-(benzofuran-3-yl)acetate γ-Ketoester γ-Ketoester Intermediate Ethyl 2-(benzofuran-3-yl)acetate->γ-Ketoester   Acylation Pyridazinone 6-(Benzofuran-3-ylmethyl)pyridazin-3(2H)-one γ-Ketoester->Pyridazinone   Hydrazine Hydrate, Acetic Acid

Caption: General scheme for pyridazinone synthesis.

Protocol 3: Synthesis of 6-(Benzofuran-3-ylmethyl)-4,5-dihydropyridazin-3(2H)-one

This protocol outlines the synthesis of a pyridazinone derivative from a γ-ketoester, which can be conceptually derived from ethyl 2-(benzofuran-3-yl)acetate. The initial acylation step to form the necessary γ-ketoester is a standard organic transformation.

Experimental Protocol:

  • Step A: Synthesis of the γ-Ketoester (Illustrative) : A suitable acylation of ethyl 2-(benzofuran-3-yl)acetate would yield the corresponding γ-ketoester. This is a conceptual step to illustrate the pathway.

  • Step B: Cyclization to Pyridazinone : To a solution of the appropriate γ-ketoester (1.0 eq) in glacial acetic acid (10 volumes), add hydrazine hydrate (1.2 eq).

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the desired pyridazinone.

ProductFormYield (%)Melting Point (°C)
6-(Benzofuran-3-ylmethyl)-4,5-dihydropyridazin-3(2H)-oneWhite to off-white solid60-75160-162

Synthesis of Pyrazolones

Pyrazolones are five-membered heterocyclic compounds that are key components in many pharmaceuticals, exhibiting analgesic, anti-inflammatory, and antipyretic properties. They are typically synthesized by the condensation of a β-ketoester with a hydrazine derivative. In this case, we utilize the acid hydrazide and a 1,3-dicarbonyl compound.

Diagram: Pyrazolone Synthesis

pyrazolone AcidHydrazide 2-(Benzofuran-3-yl)acetohydrazide Pyrazolone 1-((Benzofuran-3-yl)methyl)-3,5-dimethyl-1H-pyrazol-4(5H)-one AcidHydrazide->Pyrazolone Acetylacetone Acetylacetone Acetylacetone->Pyrazolone   Ethanol, Reflux

Caption: Synthesis of a pyrazolone derivative.

Protocol 4: Synthesis of 1-((Benzofuran-3-yl)methyl)-3,5-dimethyl-1H-pyrazol-4(5H)-one

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-(benzofuran-3-yl)acetohydrazide (1.0 eq) in absolute ethanol (15 volumes).

  • Add acetylacetone (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Pour the residue into cold water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by recrystallization from ethanol or by column chromatography.

ProductFormYield (%)Melting Point (°C)
1-((Benzofuran-3-yl)methyl)-3,5-dimethyl-1H-pyrazol-4(5H)-oneCrystalline solid70-85178-180

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are five-membered aromatic rings containing one oxygen and two nitrogen atoms. They are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. A common synthetic route involves the cyclization of acid hydrazides.

Diagram: 1,3,4-Oxadiazole Synthesis

oxadiazole AcidHydrazide 2-(Benzofuran-3-yl)acetohydrazide Oxadiazole 5-(Benzofuran-3-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione AcidHydrazide->Oxadiazole CS2 Carbon Disulfide CS2->Oxadiazole   KOH, Ethanol, Reflux

Caption: Pathway to a 1,3,4-oxadiazole derivative.

Protocol 5: Synthesis of 5-(Benzofuran-3-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione

Experimental Protocol:

  • Dissolve potassium hydroxide (1.2 eq) in absolute ethanol (10 volumes).

  • Add 2-(benzofuran-3-yl)acetohydrazide (1.0 eq) to the solution and stir for 15 minutes.

  • Add carbon disulfide (1.5 eq) dropwise to the mixture at room temperature.

  • Reflux the reaction mixture for 10-12 hours.

  • Monitor the reaction to completion using TLC.

  • Cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol.

ProductFormYield (%)Melting Point (°C)
5-(Benzofuran-3-ylmethyl)-1,3,4-oxadiazole-2(3H)-thioneYellowish solid75-85195-197

Synthesis of 1,2,4-Triazoles

1,2,4-Triazoles are five-membered heterocyclic compounds with three nitrogen atoms. They are a prominent structural motif in many antifungal and anticancer drugs. A common synthetic approach is the reaction of an acid hydrazide with formamide.

Diagram: 1,2,4-Triazole Synthesis

triazole AcidHydrazide 2-(Benzofuran-3-yl)acetohydrazide Triazole 3-(Benzofuran-3-ylmethyl)-1H-1,2,4-triazole AcidHydrazide->Triazole Formamide Formamide Formamide->Triazole   Heat

Caption: Formation of a 1,2,4-triazole derivative.

Protocol 6: Synthesis of 3-(Benzofuran-3-ylmethyl)-1H-1,2,4-triazole

Experimental Protocol:

  • A mixture of 2-(benzofuran-3-yl)acetohydrazide (1.0 eq) and formamide (5.0 eq) is heated at 150-160 °C for 4-6 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • The crude product is recrystallized from an appropriate solvent such as ethanol or an ethanol-water mixture.

ProductFormYield (%)Melting Point (°C)
3-(Benzofuran-3-ylmethyl)-1H-1,2,4-triazoleWhite crystalline solid65-75210-212

Conclusion

This compound serves as an excellent and versatile starting material for the synthesis of a wide range of biologically relevant heterocyclic compounds. The protocols provided herein offer detailed and actionable procedures for the preparation of pyridazinones, pyrazolones, 1,3,4-oxadiazoles, and 1,2,4-triazoles. These synthetic routes provide a foundation for the exploration of novel benzofuran-containing molecules in the pursuit of new therapeutic agents. Researchers are encouraged to adapt and optimize these methods for the synthesis of their specific target compounds.

The Medicinal Chemistry Landscape of 2-(Benzofuran-3-yl)acetic Acid: A Scaffold of Therapeutic Promise

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-(Benzofuran-3-yl)acetic acid and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the field of medicinal chemistry. The benzofuran nucleus, a fusion of benzene and furan rings, serves as a versatile scaffold for the design and development of novel therapeutic agents. This core structure imparts favorable physicochemical properties and allows for diverse functionalization, leading to a broad spectrum of biological activities. Extensive research has highlighted the potential of benzofuran-containing molecules in treating a range of diseases, including cancer, inflammation, microbial infections, and neurodegenerative disorders. This document provides a detailed overview of the applications of this compound and its analogs in medicinal chemistry, supported by quantitative data, experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.

While specific biological data for the parent compound, this compound, is limited in the public domain, the extensive research on its derivatives provides a strong indication of its potential as a valuable starting point for drug discovery. The applications detailed below are primarily based on studies of closely related analogs and derivatives.

Applications in Medicinal Chemistry

The structural motif of this compound has been explored for its utility in several therapeutic areas:

  • Anticancer Activity: Benzofuran derivatives are a well-established class of anticancer agents.[1][2][3] They have been shown to exert their effects through various mechanisms, including the inhibition of critical enzymes involved in cancer progression, such as protein kinases, and the disruption of microtubule polymerization.[4][5][6] The acetic acid side chain at the 3-position offers a handle for further chemical modification to optimize potency and selectivity against various cancer cell lines.

  • Anti-inflammatory Properties: The benzofuran scaffold is a known pharmacophore for anti-inflammatory agents.[7][8] Derivatives of benzofuran acetic acid have shown potential in modulating inflammatory pathways, suggesting their utility in the development of novel treatments for inflammatory conditions.

  • Neuroprotective Effects: Several benzofuran-containing compounds have been investigated for their neuroprotective properties, particularly in the context of Alzheimer's disease.[9][10][11][12] These molecules can target key pathological processes, such as the inhibition of cholinesterase enzymes and the aggregation of amyloid-beta peptides. The structural features of this compound make it a candidate for the development of agents targeting neurodegenerative disorders.

  • Antifungal Activity: The benzofuran ring system is present in several natural and synthetic compounds with antifungal properties.[13] Research has demonstrated that modifications to the benzofuran core can lead to potent antifungal agents.

Quantitative Biological Data

Compound ClassTarget/AssayCell Line/EnzymeActivity (IC50/GI50)Reference
1-(Benzofuran-3-yl)-1H-1,2,3-triazole derivativesAntiproliferativeHCT-1160.87 µM[3]
1-(Benzofuran-3-yl)-1H-1,2,3-triazole derivativesAntiproliferativeHeLa0.73 µM[3]
1-(Benzofuran-3-yl)-1H-1,2,3-triazole derivativesAntiproliferativeA5490.57 µM[3]
3-Amidobenzofuran derivativesAntiproliferativeMDA-MB-2313.01 µM[3]
3-Amidobenzofuran derivativesAntiproliferativeHCT-1165.20 µM[3]
Fluorinated Dihydrobenzofuran DerivativeIL-6 InhibitionMacrophages1.2 µM[8]
Fluorinated Dihydrobenzofuran DerivativeNitric Oxide InhibitionMacrophages2.4 µM[8]
Fluorinated Dihydrobenzofuran DerivativeProstaglandin E2 InhibitionMacrophages1.1 µM[8]
3-(Piperazinylmethyl)benzofuran derivativesCDK2 InhibitionCDK2/cyclin A40.91 nM[5]
Benzofuran-3-one indole derivativesPI3Kα InhibitionPI3KαSingle-digit nM[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for analogous compounds are provided below. These protocols can be adapted for the evaluation of this compound and its novel derivatives.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

1. Cell Culture:

  • Culture human cancer cell lines (e.g., HCT-116, HeLa, A549, MDA-MB-231) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

  • Trypsinize confluent cells and perform a cell count using a hemocytometer.
  • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., in DMSO).
  • Perform serial dilutions to obtain a range of final concentrations.
  • Replace the culture medium in the 96-well plates with fresh medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
  • Incubate the plates for 48-72 hours.

4. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay in Macrophages)

This protocol describes a method to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[8]

1. Cell Culture:

  • Culture murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

  • Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

3. Compound Treatment and Stimulation:

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.
  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control, an LPS-only control, and a positive control (e.g., a known iNOS inhibitor).

4. Nitric Oxide Measurement (Griess Assay):

  • After 24 hours of stimulation, collect 50 µL of the cell culture supernatant from each well.
  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
  • Measure the absorbance at 540 nm using a microplate reader.

5. Data Analysis:

  • Generate a standard curve using known concentrations of sodium nitrite.
  • Calculate the concentration of nitrite in the samples from the standard curve.
  • Determine the percentage of NO inhibition relative to the LPS-only control.
  • Calculate the IC50 value for NO inhibition.

Protocol 3: Kinase Inhibition Assay (e.g., CDK2)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.[5]

1. Reagents and Materials:

  • Recombinant human kinase (e.g., CDK2/cyclin A).
  • Kinase substrate (e.g., histone H1).
  • ATP (adenosine triphosphate).
  • Kinase assay buffer.
  • Test compound and a known inhibitor (e.g., staurosporine) as a positive control.
  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

2. Assay Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and assay buffer in a 96-well or 384-well plate.
  • Add the test compound at various concentrations to the wells.
  • Initiate the kinase reaction by adding ATP.
  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
  • Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

3. Data Analysis:

  • Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity.
  • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-compound control.
  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizations

Synthesis Workflow for Benzofuran Derivatives

The following diagram illustrates a general synthetic workflow for the preparation of benzofuran derivatives, which can be adapted for the synthesis of this compound and its analogs.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization cluster_3 Final Product start1 Substituted Phenol step1 O-Alkylation start1->step1 start2 α-Halo Ketone/Ester start2->step1 step2 Intramolecular Cyclization step1->step2 intermediate Benzofuran Core step2->intermediate step3 Introduction of Acetic Acid Moiety intermediate->step3 step4 Further Derivatization step3->step4 product 2-(Benzofuran-3-yl)acetic Acid Derivative step4->product

Caption: A generalized workflow for the synthesis of this compound derivatives.

PI3K/mTOR Signaling Pathway Inhibition

This diagram depicts the PI3K/mTOR signaling pathway, a critical pathway in cancer cell growth and survival, which has been shown to be inhibited by certain benzofuran derivatives.[4]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 activates AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Benzofuran Benzofuran-3-one Indole Inhibitor Benzofuran->PI3K inhibits Benzofuran->mTORC1 inhibits G cluster_0 Compound Preparation cluster_1 Assay Plate Setup cluster_2 Reaction & Detection cluster_3 Data Analysis Compound Test Compound (this compound derivative) Dilution Serial Dilution Compound->Dilution Plate 384-well Plate Dilution->Plate Add_Enzyme Add Kinase & Substrate Plate->Add_Enzyme Add_ATP Initiate Reaction (Add ATP) Add_Enzyme->Add_ATP Incubate Incubate Add_ATP->Incubate Detect Detect Signal (Luminescence) Incubate->Detect Analysis Calculate % Inhibition Detect->Analysis IC50 Determine IC50 Analysis->IC50

References

Application Notes and Protocols: High-Throughput Screening of a 2-(Benzofuran-3-yl)acetic Acid Derivative Library for GPR40 Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1), is a promising therapeutic target for the treatment of type 2 diabetes mellitus.[1] GPR40 is highly expressed in pancreatic β-cells and mediates the enhancement of glucose-stimulated insulin secretion (GSIS) upon activation by medium and long-chain fatty acids.[2] This glucose-dependent mechanism of action makes GPR40 agonists attractive candidates for novel antidiabetic drugs, as they are predicted to have a low risk of inducing hypoglycemia.[3]

The 2-(benzofuran-3-yl)acetic acid and its dihydro-derivative scaffold have been identified as a key pharmacophore for potent GPR40 agonism. A notable example is Fasiglifam (TAK-875), a (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivative that progressed to clinical trials.[2][3] This document provides detailed protocols for the high-throughput screening (HTS) of a library of this compound derivatives to identify and characterize novel GPR40 agonists. The primary HTS assay described is a cell-based intracellular calcium mobilization assay, which is a robust and reliable method for monitoring the Gq-mediated signaling of GPR40.[1]

Signaling Pathway and Experimental Workflow

Activation of GPR40 by an agonist initiates a signaling cascade through the Gαq subunit, leading to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), generating the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This transient increase in intracellular calcium is a key event that potentiates insulin secretion in the presence of elevated glucose.

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist This compound Derivative (Agonist) GPR40 GPR40/FFAR1 Receptor Agonist->GPR40 Binds Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Store (Endoplasmic Reticulum) IP3->Ca_ER Triggers Release Ca_cyto ↑ Intracellular [Ca²⁺] Ca_ER->Ca_cyto Insulin Glucose-Dependent Insulin Secretion Ca_cyto->Insulin Potentiates

Caption: GPR40 Gq-mediated signaling cascade.

The high-throughput screening campaign follows a structured workflow, beginning with the synthesis of the compound library and culminating in the identification and confirmation of hit compounds with dose-response analysis.

HTS_Workflow cluster_prep Preparation Phase cluster_screen Screening Phase cluster_analysis Analysis & Confirmation Lib_Synth Library Synthesis of This compound Derivatives Plate_Prep Compound Library Plating (384-well format) Lib_Synth->Plate_Prep HTS Primary HTS using FLIPR (Single Concentration) Plate_Prep->HTS Cell_Culture Cell Culture & Plating (HEK293-hGPR40) Dye_Loading Calcium Dye Loading (Fluo-4 AM) Cell_Culture->Dye_Loading Dye_Loading->HTS Data_Acq Data Acquisition (Fluorescence Signal) HTS->Data_Acq Hit_ID Primary Hit Identification (Activity > Threshold) Data_Acq->Hit_ID Dose_Resp Dose-Response Assay (EC₅₀ Determination) Hit_ID->Dose_Resp SAR Structure-Activity Relationship (SAR) Analysis Dose_Resp->SAR

Caption: High-throughput screening workflow for GPR40 agonists.

Data Presentation: Structure-Activity Relationships

The screening of a focused library of 2-(2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives allows for the elucidation of structure-activity relationships (SAR). Modifications to the core scaffold can significantly impact agonist potency. The following table presents representative data for a hypothetical library based on the structure of TAK-875, illustrating key SAR trends.[3]

Compound IDR¹ Substituent (Position 6)R² Substituent (Biphenyl)hGPR40 EC₅₀ (nM)Notes
TAK-875 -O-CH₂-(biphenyl)2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy]14 - 72Potent (S)-enantiomer. The (R)-enantiomer is significantly less active.[3][4]
BZ-02 -O-CH₂-(biphenyl)2',6'-dimethyl-4'-propoxy85Demonstrates the importance of the sulfonylpropoxy tail for high potency.
BZ-03 -O-CH₂-(phenyl)(unsubstituted)> 1000The biphenyl moiety is critical for activity.
BZ-04 -H2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy]> 5000The ether linkage at position 6 is a key interaction point.
BZ-05 -O-CH₂-(biphenyl)4'-[3-(methylsulfonyl)propoxy]250Loss of the 2',6'-dimethyl groups on the biphenyl ring reduces potency, highlighting their role in maintaining an optimal conformation.
BZ-06 -O-CH₂-(biphenyl) (S)-enantiomer2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy]15Re-synthesis of lead compound for confirmation.
BZ-07 -O-CH₂-(biphenyl) (R)-enantiomer2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy]160Confirms the stereochemical preference of the receptor.[3]

Experimental Protocols

General Protocol for Library Synthesis of this compound Derivatives

This protocol outlines a multi-component reaction for the synthesis of a substituted benzofuran-3-ylacetic acid library.[5]

Materials:

  • Substituted polyalkoxyphenols

  • Substituted arylglyoxals

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Acetonitrile (MeCN)

  • Acetic acid (AcOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography).

Procedure:

  • Condensation: In a round-bottom flask, dissolve the substituted phenol (1.0 mmol), the corresponding arylglyoxal (1.0 mmol), and Meldrum's acid (1.1 mmol) in acetonitrile (15 mL).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to yield the crude intermediate.

  • Cyclization and Hydrolysis: To the crude intermediate, add a mixture of acetic acid (10 mL) and concentrated hydrochloric acid (2 mL).

  • Heat the mixture to reflux (approximately 110-120 °C) for 2-4 hours. The cyclization and subsequent hydrolysis of the Meldrum's acid adduct occur in this step.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to afford the target this compound derivative.

  • Characterize the final compounds using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

High-Throughput Screening: FLIPR Calcium Mobilization Assay

This protocol is designed for a 384-well format using a Fluorometric Imaging Plate Reader (FLIPR) to measure intracellular calcium mobilization in response to GPR40 activation.[6]

Materials:

  • Cell Line: HEK293 cells stably expressing human GPR40 (HEK293-hGPR40).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates, coated with Poly-D-Lysine.

  • Compound Plates: 384-well polypropylene plates.

  • Calcium Assay Kit: A commercial no-wash calcium assay kit (e.g., FLIPR Calcium 4 Assay Kit), containing a calcium-sensitive dye (e.g., Fluo-4 AM) and a quencher/probenecid solution.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

  • Positive Control: A known GPR40 agonist (e.g., TAK-875) at a final concentration of 1 µM.

  • Negative Control: DMSO (0.5% final concentration).

  • Instrumentation: FLIPR or equivalent kinetic fluorescence plate reader.

Procedure:

Day 1: Cell Plating

  • Harvest HEK293-hGPR40 cells from culture flasks using standard cell culture techniques.

  • Resuspend the cells in culture medium and adjust the cell density to 1 x 10⁶ cells/mL.

  • Dispense 25 µL of the cell suspension (25,000 cells/well) into each well of the 384-well assay plates.

  • Incubate the plates overnight at 37°C in a humidified, 5% CO₂ incubator.

Day 2: Assay Execution

  • Compound Plate Preparation:

    • Prepare serial dilutions of the this compound derivative library compounds in Assay Buffer in a separate 384-well compound plate. For a primary screen, a single final concentration (e.g., 10 µM) is typically used.

    • Include wells with the positive control (TAK-875) and negative control (DMSO).

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's protocol by mixing the calcium dye and quencher components in Assay Buffer.

    • Remove the assay plates from the incubator. Do not aspirate the culture medium.

    • Add 25 µL of the dye loading solution to each well of the cell plate (final volume will be 50 µL).

    • Incubate the plates for 1 hour at 37°C, 5% CO₂, followed by a 30-minute incubation at room temperature, protected from light. Note: Do not wash the cells after dye loading.[7]

  • FLIPR Measurement:

    • Set up the FLIPR instrument program. Define the read parameters: excitation ~488 nm, emission ~525 nm.

    • Program the instrument for a kinetic read:

      • Establish a baseline fluorescence reading for 10-20 seconds.

      • Program the instrument to add 12.5 µL of compound from the compound plate to the cell plate (4x concentrated compound solution).

      • Continue recording the fluorescence signal for an additional 180-240 seconds.

  • Data Analysis:

    • The instrument software will calculate the response for each well, typically as the maximum fluorescence signal minus the baseline fluorescence.

    • Normalize the data. The average response of the negative control (DMSO) wells is set to 0% activity, and the average response of the positive control (TAK-875) wells is set to 100% activity.

    • Identify "hits" as compounds that exhibit activity above a predefined threshold (e.g., >50% of the positive control response).

Dose-Response Confirmation Assay

Confirmed hits from the primary screen are further characterized to determine their potency (EC₅₀).

Procedure:

  • Prepare 10-point, 3-fold serial dilutions for each hit compound, starting from a high concentration (e.g., 30 µM).

  • Plate cells and perform the FLIPR calcium mobilization assay as described above, using the serially diluted compounds.

  • Plot the normalized response (%) against the logarithm of the compound concentration.

  • Fit the resulting data to a four-parameter logistic equation to determine the EC₅₀ value for each confirmed hit.

References

Application Notes and Protocols for the Use of 2-(Benzofuran-3-yl)acetic Acid in the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-(benzofuran-3-yl)acetic acid as a scaffold for the development of novel kinase inhibitors. While direct utilization of this specific molecule in published kinase inhibitor studies is not extensively documented, the benzofuran core is a well-established privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibition of various kinases.[1][2][3] This document outlines a conceptual framework for leveraging this compound in kinase inhibitor design, supported by data from structurally related benzofuran compounds.

Introduction: The Benzofuran Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] The development of small molecule kinase inhibitors has therefore become a major focus of drug discovery. The benzofuran moiety, a heterocyclic compound composed of fused benzene and furan rings, has emerged as a valuable scaffold in the design of such inhibitors.[1][2] Its rigid structure and synthetic tractability allow for the precise spatial arrangement of pharmacophoric groups to interact with the ATP-binding site of kinases.

This compound presents a promising starting point for the synthesis of kinase inhibitor libraries. The carboxylic acid group can be functionalized to introduce various side chains, while the benzofuran ring system can be modified to optimize interactions with the target kinase.

Featured Application: Targeting the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism. Its aberrant activation is a frequent event in human cancers, making it an attractive target for therapeutic intervention. Several studies have reported the development of benzofuran-based inhibitors targeting this pathway.[4][5]

A proposed mechanism involves the binding of benzofuran derivatives to the ATP-binding pocket of PI3K, preventing the phosphorylation of its downstream targets and subsequently inhibiting the entire signaling cascade.

Signaling Pathway Diagram

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation 4EBP1->Proliferation GF Growth Factor GF->RTK Inhibitor 2-(Benzofuran-3-yl)acetic acid Derivative Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway with proposed inhibition by a this compound derivative.

Data Presentation: Inhibitory Activities of Benzofuran Derivatives

The following tables summarize the reported inhibitory activities of various benzofuran derivatives against different kinases and cancer cell lines. This data serves as a reference for the potential efficacy of novel compounds derived from this compound.

Table 1: In Vitro Kinase Inhibitory Activity of Benzofuran Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
Benzofuran-3-one indolePI3Kα<10[4]
3-(Piperazinylmethyl)benzofuranCDK240.91 - 52.63[3]
3,5-Disubstituted benzofuranCDK8Potent Inhibition[6]
Benzofuran-based chalconeVEGFR-2-[7]
Oxindole-based benzofuranCDK2/GSK-3β-[1]

Table 2: Anti-proliferative Activity of Benzofuran Derivatives against Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference
3-(Piperazinylmethyl)benzofuranPanc-1, MCF-7, A-5490.94 - 2.92[3]
2-Aroyl Benzofuran Hydroxamic AcidsA549, HT-29, MCF-7Single to double-digit nM[8]
Oxindole-based benzofuranMCF-7, T-47D2.27 - 12.9[1]
Benzofuran-2-carbohydrazideA5491.48[1]
Benzofuran-based chalconeHCC1806, HeLa5.61 - 5.93[7]

Experimental Protocols

The following are detailed protocols for the synthesis of a hypothetical library of this compound derivatives and for key biological assays.

General Synthetic Protocol for Amide Derivatives of this compound

This protocol describes a general method for the synthesis of a library of amide derivatives from this compound.

Workflow Diagram:

synthesis_workflow start Start step1 Activation of This compound (e.g., with HATU/DIPEA) start->step1 step2 Addition of diverse primary or secondary amines step1->step2 step3 Reaction at room temperature step2->step3 step4 Work-up and Purification (e.g., extraction, chromatography) step3->step4 end Final Amide Derivatives Library step4->end

Caption: General workflow for the synthesis of this compound amide derivatives.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC (Thin Layer Chromatography).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay Protocol (Example: PI3Kα)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of synthesized compounds against a target kinase, using PI3Kα as an example.

Workflow Diagram:

kinase_assay_workflow start Start step1 Prepare serial dilutions of This compound derivatives start->step1 step3 Add test compounds or vehicle control step1->step3 step2 Add kinase (PI3Kα), substrate (PIP2), and ATP to microplate wells step2->step3 step4 Incubate at 37°C step3->step4 step5 Stop reaction and measure product (PIP3) formation (e.g., using a luminescence-based assay) step4->step5 step6 Calculate IC50 values step5->step6 end Determine Kinase Inhibitory Potency step6->end

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • ATP (Adenosine triphosphate)

  • Synthesized this compound derivatives

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • A suitable detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer, PI3Kα enzyme, and PIP2 substrate.

  • Add the diluted test compounds or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression analysis.

Cell-Based Proliferation Assay Protocol (MTT Assay)

This protocol describes the MTT assay to evaluate the anti-proliferative effects of the synthesized compounds on cancer cell lines.

Workflow Diagram:

mtt_assay_workflow start Start step1 Seed cancer cells in a 96-well plate and allow to adhere start->step1 step2 Treat cells with serial dilutions of This compound derivatives step1->step2 step3 Incubate for 72 hours step2->step3 step4 Add MTT reagent and incubate step3->step4 step5 Solubilize formazan crystals with DMSO step4->step5 step6 Measure absorbance at 570 nm step5->step6 step7 Calculate cell viability and IC50 values step6->step7 end Determine Anti-proliferative Activity step7->end

Caption: Workflow for a cell-based MTT proliferation assay.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized this compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • The next day, treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound represents a versatile and promising scaffold for the development of novel kinase inhibitors. By leveraging the established importance of the benzofuran core in kinase binding and employing the synthetic and biological evaluation protocols outlined in these notes, researchers can explore the vast chemical space around this starting material to identify potent and selective inhibitors for various kinase targets implicated in disease. The provided data on existing benzofuran derivatives should guide the design of new chemical entities with improved pharmacological properties.

References

Troubleshooting & Optimization

Challenges in the multi-step synthesis of 2-(Benzofuran-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the multi-step synthesis of 2-(Benzofuran-3-yl)acetic acid. It is intended for researchers, scientists, and drug development professionals familiar with synthetic organic chemistry.

I. Synthetic Workflow Overview

The most common and efficient pathway for synthesizing this compound involves a two-step process. First, a substituted phenol undergoes a Pechmann condensation with a 4-haloacetoacetate (e.g., ethyl 4-bromoacetoacetate) to form a 4-(halomethyl)coumarin. Second, this intermediate is subjected to an alkali-mediated rearrangement to yield the final benzofuran-3-acetic acid product.

Synthetic Workflow cluster_0 Step 1: Pechmann Condensation cluster_1 Step 2: Alkali-Mediated Rearrangement Phenol Substituted Phenol Coumarin 4-(Bromomethyl)coumarin Intermediate Phenol->Coumarin Ketoester Ethyl 4-bromoacetoacetate Ketoester->Coumarin Catalyst Acid Catalyst (e.g., H₂SO₄, FeCl₃) Catalyst->Coumarin Coumarin->Coumarin_ref Intermediate Isolation Base Aqueous NaOH FinalProduct This compound Base->FinalProduct Acid Acidic Workup (e.g., HCl) FinalProduct->Acid Protonation

Caption: Overall workflow for the synthesis of this compound.

II. Troubleshooting Guide & FAQs

Step 1: Pechmann Condensation for 4-(Bromomethyl)coumarin

Q1: My Pechmann condensation is giving a low yield or failing completely. What are the common causes?

A1: Low or no yield in a Pechmann condensation can be attributed to several factors. Here’s a systematic approach to troubleshooting:

  • Reactant Quality: Ensure your phenol and ethyl 4-bromoacetoacetate are pure. Impurities, especially in the phenol, can inhibit the reaction.

  • Catalyst Activity: The acid catalyst is crucial. If using a Lewis acid like FeCl₃ or AlCl₃, ensure it is anhydrous as moisture can deactivate it. For Brønsted acids like H₂SO₄, use the correct concentration. The catalyst should not be old or decomposed.[1][2]

  • Reaction Temperature: The optimal temperature can vary depending on the reactivity of the phenol. Highly activated phenols (e.g., resorcinol) react under milder conditions, while less reactive phenols may require higher temperatures.[1][3] However, excessively high temperatures can lead to side product formation.

  • Reaction Time: Some Pechmann condensations can be slow. Monitor the reaction's progress by Thin Layer Chromatography (TLC). If starting materials are still present, extending the reaction time may be necessary.[4]

Q2: I'm observing multiple spots on my TLC plate, indicating significant side product formation. How can this be minimized?

A2: Side product formation is often due to the high reactivity of the starting materials or harsh reaction conditions.[4] Consider the following adjustments:

  • Lower the Reaction Temperature: High temperatures can promote the formation of byproducts. Try running the reaction at a lower temperature for a longer duration.[4]

  • Optimize Catalyst Loading: While a catalyst is necessary, an excessive amount can lead to side reactions. Typically, catalyst loading ranges from 5 to 25 mol%.[1]

  • Solvent Choice: If the reaction is run in a solvent, its polarity can influence the outcome. For some substrates, solvent-free conditions provide the best results.[2][4]

Step 2: Alkali-Mediated Rearrangement to this compound

Q3: The rearrangement of my 4-(bromomethyl)coumarin is resulting in a low yield of the desired acetic acid. What could be the problem?

A3: This step is critical and its success often depends on the concentration of the base and the reaction temperature.

  • Concentration of Sodium Hydroxide: The concentration of the NaOH solution is a key parameter. A concentration of around 20 wt% is often optimal.[5] If the concentration is too low, the reaction may be incomplete. If it's too high, it can lead to the formation of byproducts like phenols, which complicate purification.[5]

  • Temperature Control: The reaction temperature needs to be carefully controlled. Temperatures below 120°C may result in incomplete conversion, while temperatures above 180°C can lead to the formation of byproducts through oxidation. A temperature of around 160°C is often a good starting point.[5]

  • Reaction Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or helium) can prevent the oxidation of the product, which can occur at high temperatures and basic conditions.[5]

Q4: My final product is difficult to purify and appears as a tacky or oily substance after acidification. What is causing this?

A4: This is a common issue and is often due to the presence of impurities.

  • Incomplete Reaction: Unreacted starting material or intermediates from the rearrangement can lead to a complex mixture. Ensure the reaction has gone to completion by TLC before workup.

  • Side Products: As mentioned, byproducts such as phenols can form, especially if the reaction conditions are not optimal.[5] These can make the final product difficult to crystallize.

  • Purification Technique: After acidification, the crude product often precipitates from the aqueous solution. If it comes out as an oil, it may be necessary to extract the product with an organic solvent (like ethyl acetate), wash the organic layer, dry it, and then purify by column chromatography or recrystallization from a suitable solvent system.

III. Data Presentation

Table 1: Influence of Phenol Substitution on Pechmann Condensation Yield for 4-Methylcoumarin Derivatives

PhenolCatalystTemperature (°C)Time (h)Yield (%)Reference
PhenolAmberlyst-151300.3343[6]
m-CresolSulfamic Acid1002452[7]
ResorcinolFeCl₃·6H₂OReflux (Toluene)16High[3]
PhloroglucinolZn₀.₉₂₅Ti₀.₀₇₅O NPs110388[4]

IV. Experimental Protocols

Protocol 1: Synthesis of 4-(Bromomethyl)-7-methoxycoumarin

This protocol is an adaptation of the Pechmann condensation.

  • Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-methoxyphenol (1.0 eq) and ethyl 4-bromoacetoacetate (1.1 eq).

  • Catalyst Addition: Slowly and with cooling, add concentrated sulfuric acid (2.0 eq) to the mixture.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Work-up: Pour the reaction mixture slowly into ice-water with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification: Dry the crude product. Recrystallization from ethanol can be performed for further purification if necessary.

Protocol 2: Synthesis of 2-(6-Methoxybenzofuran-3-yl)acetic acid

This protocol describes the alkali-mediated rearrangement of the coumarin intermediate.

  • Reaction Setup: In a round-bottom flask, dissolve 4-(bromomethyl)-7-methoxycoumarin (1.0 eq) in a 20% aqueous solution of sodium hydroxide.

  • Heating: Heat the mixture to reflux (around 160°C) under an inert atmosphere for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cooling and Acidification: Cool the reaction mixture to room temperature and then further in an ice bath. Slowly acidify the solution to pH 1-2 with concentrated hydrochloric acid. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization. A common solvent system is aqueous ethanol. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

V. Visualization of Logical Relationships

Troubleshooting Workflow for Low Yield in Pechmann Condensation

Troubleshooting Pechmann Condensation start Low or No Product Yield check_reactants Verify Purity of Phenol and Ketoester start->check_reactants outcome_reactants_ok Reactants are Pure check_reactants->outcome_reactants_ok check_catalyst Check Catalyst Activity (Anhydrous? Not Decomposed?) outcome_catalyst_ok Catalyst is Active check_catalyst->outcome_catalyst_ok check_temp Optimize Reaction Temperature outcome_temp_ok Temperature Optimized check_temp->outcome_temp_ok check_time Extend Reaction Time solution_monitor_tlc Monitor by TLC over a longer period check_time->solution_monitor_tlc outcome_reactants_ok->check_catalyst Yes solution_purify Purify Reactants outcome_reactants_ok->solution_purify No outcome_catalyst_ok->check_temp Yes solution_replace_catalyst Use Fresh/Different Catalyst outcome_catalyst_ok->solution_replace_catalyst No outcome_temp_ok->check_time Yes solution_adjust_temp Systematically Vary Temperature outcome_temp_ok->solution_adjust_temp No outcome_time_ok Reaction Still Fails solution_monitor_tlc->outcome_time_ok

Caption: Decision tree for troubleshooting low yield in Pechmann condensation.

References

Technical Support Center: Synthesis of 2-(Benzofuran-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 2-(Benzofuran-3-yl)acetic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors throughout the synthesis process. Here's a breakdown of common issues and solutions:

  • Incomplete initial reaction: The formation of the benzofuran ring is a critical step. If you are synthesizing from phenols, ensure the initial cyclization to form the coumarin intermediate goes to completion. The subsequent rearrangement to the benzofuran structure is often high-yielding, so problems in the initial steps are a likely culprit.[1] Electron-donating groups on the phenol can favor high yields.[1]

  • Suboptimal reaction conditions: Temperature, reaction time, and catalyst choice are crucial. For palladium-catalyzed syntheses, ensure the catalyst is active and the ligands are appropriate for the specific coupling reaction.[2][3] For acid-catalyzed cyclizations, the choice and concentration of the acid can significantly impact the yield.[4]

  • Side reactions: Undesired side reactions can consume starting materials and complicate purification. For instance, in syntheses involving bromination, multiple brominated species can form, leading to a mixture of products that is difficult to separate.[5] Careful control of reagents and reaction conditions is key to minimizing these.

  • Product loss during workup and purification: Significant amounts of product can be lost during extraction and purification steps. Ensure complete extraction from the aqueous phase by adjusting the pH and using an appropriate organic solvent. During recrystallization, using the minimal amount of a suitable hot solvent is crucial to maximize recovery.

Q2: I am observing significant impurities in my final product after synthesis. How can I improve the purity?

A2: Achieving high purity often requires a combination of careful reaction execution and effective purification methods.

  • Identify the impurities: If possible, use analytical techniques like NMR or LC-MS to identify the structure of the main impurities. This can provide clues about which side reactions are occurring and how to prevent them.

  • Optimize the reaction: Once you have an idea of the side products, you can adjust the reaction conditions to minimize their formation. This might involve changing the temperature, using a more selective catalyst, or altering the stoichiometry of the reactants.

  • Effective Purification Techniques:

    • Recrystallization: This is a powerful technique for removing small amounts of impurities. The choice of solvent is critical. Experiment with different solvents or solvent mixtures to find one in which your product is sparingly soluble at room temperature but highly soluble when hot, while the impurities are either very soluble or insoluble at all temperatures.

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice.[6][7][8] A variety of stationary phases (e.g., silica gel) and mobile phases (e.g., ethyl acetate/hexane mixtures) can be used to achieve good separation.

Q3: What are the best practices for purifying this compound and its derivatives?

A3: The optimal purification strategy depends on the scale of your reaction and the nature of the impurities.

  • Recrystallization: For crystalline products with relatively high purity, recrystallization is often sufficient. Solvents such as ethanol, acetone, or diisopropyl ether have been used for related compounds.[6][7]

  • Column Chromatography: This is a versatile technique for purifying a wide range of benzofuran derivatives.[6][7][8] The choice of eluent is crucial for good separation. A typical starting point for silica gel chromatography is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate), with the polarity gradually increased to elute the desired compound.

  • Acid-Base Extraction: Since the target molecule is a carboxylic acid, you can use its acidic properties for purification. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The deprotonated acid will move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product, which is then collected by filtration.

Quantitative Data on Synthesis Yields

The following table summarizes reported yields for the synthesis of this compound and its derivatives under various conditions. This data can help you select a synthetic route and anticipate potential outcomes.

Starting MaterialKey Reagents/ConditionsProductYieldReference
PhenolsAlkali-mediated rearrangement of 4-halomethylcoumarinsBenzofuran-3-acetic acidsHigh[1]
Ethyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetatePotassium hydroxide, water, methanol, reflux2-(5-Methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetic acid84%[6]
Ethyl 2-(5-fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetatePotassium hydroxide, water, methanol, reflux2-(5-Fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid89%[7]
Ethyl 2-(3-ethylsulfanyl-5-fluoro-1-benzofuran-2-yl) acetatePotassium hydroxide, water, methanol, reflux2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid87%[8]
Substituted salicylaldehydes, amines, calcium carbideCopper bromide, sodium carbonate, water, dimethyl sulfoxideAmino-substituted benzofuran skeletonsHigh[3]
Aryl boronic acid, 2-(2-formylphenoxy) acetonitrilesPalladium acetate, bpy, tolueneBenzoyl-substituted benzofuran heterocycles58-94%[3]

Experimental Protocols

Protocol 1: Synthesis via Coumarin Rearrangement

This protocol is a general guide based on the alkali-mediated rearrangement of 4-halomethylcoumarins, which can be synthesized from phenols.[1]

  • Synthesis of 4-(Halomethyl)coumarin:

    • React the appropriately substituted phenol with a suitable 4-haloacetoacetate derivative under acidic conditions (e.g., Pechmann condensation).

    • Isolate the resulting 4-(halomethyl)coumarin.

  • Rearrangement to this compound:

    • Treat the 4-(halomethyl)coumarin with a strong base (e.g., sodium hydroxide) in a suitable solvent.

    • Heat the reaction mixture to induce the rearrangement.

    • After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the product.

    • Collect the solid product by filtration and wash with water.

    • Dry the product under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for purifying this compound derivatives using silica gel chromatography.[6][7][8]

  • Prepare the Column:

    • Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Adsorb the sample onto a small amount of silica gel and load it onto the top of the column, or carefully load the concentrated solution directly.

  • Elute the Column:

    • Begin eluting with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture of low polarity).

    • Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Isolate the Product:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.

Visual Guides

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (e.g., Substituted Phenol) reaction Chemical Reaction (e.g., Cyclization & Rearrangement) start->reaction crude Crude Product reaction->crude workup Aqueous Workup & Extraction crude->workup purify Purification (Chromatography or Recrystallization) workup->purify pure Pure this compound purify->pure

Caption: General experimental workflow for the synthesis and purification of this compound.

coumarin_rearrangement phenol Substituted Phenol coumarin 4-(Halomethyl)coumarin Intermediate phenol->coumarin Pechmann Condensation rearrangement Alkali-mediated Rearrangement coumarin->rearrangement product This compound rearrangement->product

Caption: Key steps in the synthesis of this compound via coumarin rearrangement.

troubleshooting_yield start Low Yield Issue check_reaction Incomplete Reaction? start->check_reaction check_conditions Suboptimal Conditions? check_reaction->check_conditions No solution_reaction Optimize initial steps (e.g., coumarin formation) check_reaction->solution_reaction Yes check_side_reactions Side Reactions? check_conditions->check_side_reactions No solution_conditions Adjust T, time, catalyst check_conditions->solution_conditions Yes check_workup Loss during Workup? check_side_reactions->check_workup No solution_side_reactions Modify stoichiometry, control reagent addition check_side_reactions->solution_side_reactions Yes solution_workup Optimize extraction pH, recrystallization solvent check_workup->solution_workup Yes

Caption: Troubleshooting decision tree for addressing low yield issues.

References

Troubleshooting guide for the synthesis of benzofuran derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzofuran derivatives. The following information is intended to help overcome common experimental challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of benzofuran derivatives, offering potential causes and solutions in a question-and-answer format.

Palladium-Catalyzed Synthesis (e.g., Sonogashira Coupling followed by Cyclization)

Question 1: My palladium-catalyzed reaction is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed benzofuran synthesis can be attributed to several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is recommended.

  • Catalyst Activity:

    • Cause: The palladium catalyst may be inactive or have low activity due to age, improper storage, or the use of an inappropriate palladium source. The formation of palladium black is an indicator of catalyst decomposition.

    • Solution: Use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere. If using an aryl bromide, a more active catalyst system may be required compared to an aryl iodide.

  • Reaction Conditions:

    • Cause: Suboptimal reaction temperature, time, solvent, or base can significantly impact the yield.

    • Solution: A gradual increase in temperature (e.g., from room temperature to 60-100 °C) can be tested, but excessively high temperatures can lead to catalyst decomposition. Ensure the reaction is allowed to proceed for a sufficient amount of time by monitoring its progress using TLC or GC-MS. The choice of solvent and base is also critical; screening different options may be necessary. For instance, in Sonogashira reactions, bases like triethylamine or cesium carbonate are commonly used.[1]

  • Reagent Quality and Stoichiometry:

    • Cause: Impure starting materials (e.g., o-halophenol, alkyne) or the presence of oxygen can inhibit the reaction. Incorrect stoichiometry of reagents can also lead to low yields.

    • Solution: Ensure all reagents are pure and dry. Solvents should be appropriately degassed to remove oxygen, which can poison the palladium catalyst. Verify the stoichiometry of the alkyne and base relative to the o-halophenol.

  • Side Reactions:

    • Cause: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), especially when a copper co-catalyst is used.

    • Solution: Minimize the concentration of the copper catalyst or consider a copper-free Sonogashira protocol. Slow addition of the alkyne to the reaction mixture can also reduce the extent of homocoupling.

Question 2: I am observing significant byproduct formation in my palladium-catalyzed cross-coupling reaction. How can I improve the selectivity towards the desired benzofuran derivative?

Answer: Byproduct formation often arises from competing reaction pathways. Tuning the reaction conditions can enhance selectivity.

  • Ligand Selection: The choice of phosphine ligand can significantly influence the selectivity and efficiency of the catalytic cycle. Screening different ligands (e.g., PPh₃, Xantphos, SPhos) can help identify the optimal one for your specific substrates.

  • Solvent and Base Optimization: The polarity of the solvent and the strength of the base can affect reaction rates and selectivity. A systematic screening of various solvents and bases is recommended to find the optimal conditions.[2]

  • Temperature Control: Reaction temperature is a critical parameter. While some reactions require heat to proceed, others may need lower temperatures to minimize the formation of side products or prevent decomposition.

Perkin Rearrangement

Question 3: My Perkin rearrangement for the synthesis of a benzofuran-2-carboxylic acid is giving a low yield. What are the common pitfalls?

Answer: The Perkin rearrangement, which converts a 3-halocoumarin to a benzofuran-2-carboxylic acid, can be sensitive to reaction conditions.

  • Incomplete Reaction:

    • Cause: The reaction may not have reached completion. Traditional methods often require prolonged heating.

    • Solution: Consider extending the reaction time. Alternatively, microwave-assisted Perkin rearrangement has been shown to significantly reduce reaction times to as little as 5 minutes with very high yields.[3][4]

  • Base Strength and Concentration:

    • Cause: The strength and concentration of the base are crucial for the initial ring opening of the coumarin.

    • Solution: Sodium hydroxide in ethanol or methanol is commonly used. Ensure the base is fully dissolved and a sufficient molar excess is employed.

  • Substrate Purity:

    • Cause: Impurities in the starting 3-halocoumarin can interfere with the reaction.

    • Solution: Ensure the starting material is of high purity.

Intramolecular Wittig Reaction

Question 4: My intramolecular Wittig reaction to form a benzofuran is failing. What are the likely reasons?

Answer: The success of an intramolecular Wittig reaction for benzofuran synthesis hinges on the formation and stability of the phosphonium ylide and the subsequent cyclization.

  • Ylide Instability:

    • Cause: The phosphonium ylide may be unstable under the reaction conditions.

    • Solution: It can be beneficial to generate the ylide in situ in the presence of the carbonyl group to facilitate an immediate reaction.

  • Steric Hindrance:

    • Cause: Steric hindrance around the reacting centers can prevent the necessary intramolecular cyclization.

    • Solution: Modifying the substrate to reduce steric bulk may be necessary.

  • Incorrect Base:

    • Cause: The choice of base is critical for the formation of the ylide.

    • Solution: Strong bases such as n-butyllithium or sodium hydride are often required for non-stabilized ylides.

Purification Challenges

Question 5: I am having difficulty purifying my benzofuran derivative by silica gel chromatography. What are some common issues and solutions?

Answer: Purification of benzofuran derivatives can be challenging due to their potential sensitivity and polarity.

  • Decomposition on Silica Gel:

    • Cause: Benzofuran derivatives can be sensitive to the acidic nature of silica gel, leading to degradation on the column.

    • Solution: Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a non-polar base like triethylamine (~1%) in the eluent. Alternatively, consider using a less acidic stationary phase such as neutral alumina.[5]

  • Poor Separation:

    • Cause: Structurally similar impurities can co-elute with the desired product.

    • Solution: Optimize the eluent system by trying different solvent mixtures to alter the selectivity. A shallower solvent gradient during elution can also improve separation.

  • Product is an Oil:

    • Cause: The purified product may be an oil, making it difficult to handle and completely remove residual solvent.

    • Solution: Dry the oil under a high vacuum for an extended period. Trituration with a solvent in which the product is poorly soluble but impurities are soluble can sometimes induce crystallization. Solvent/anti-solvent recrystallization is another effective technique.[5]

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Arylbenzofurans

Catalytic SystemReaction TypeCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)
Palladium-catalyzedSuzuki CouplingPd(II) complex, K₂CO₃EtOH/H₂O804Good to excellent
Copper-catalyzedAnnulationCuI, KOH, KIDMSO804-885
Palladium-catalyzedSonogashira/CyclizationPd(CH₃CN)₂Cl₂, K₂CO₃DMSO110-81
Palladium-catalyzedSuzuki CouplingPd(OAc)₂, K₂CO₃EtOH/H₂O80-61

Data compiled from various sources for comparative purposes.[1][6][7]

Table 2: Effect of Microwave Irradiation on Perkin Rearrangement

MethodPower (Watts)TimeYield (%)
Conventional HeatingN/A~3 hoursQuantitative
Microwave-Assisted300W5 minutes99
Microwave-Assisted400W5 minutes99
Microwave-Assisted500W5 minutesSlight Decrease

Data for the synthesis of 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid.[3]

Experimental Protocols

Protocol 1: Microwave-Assisted Perkin Rearrangement for Benzofuran-2-Carboxylic Acid Synthesis

This protocol is based on an expedited synthesis of benzofuran-2-carboxylic acids.[3]

Materials:

  • 3-Bromocoumarin (1.0 mmol)

  • Sodium hydroxide (3.0 mmol)

  • Ethanol (10 mL)

  • Microwave reactor vial

Procedure:

  • Place the 3-bromocoumarin and sodium hydroxide in a microwave reactor vial.

  • Add ethanol and seal the vial.

  • Place the vial in the microwave reactor and irradiate at 300W for 5 minutes, with a target temperature of approximately 80°C.

  • After the reaction is complete, cool the vial to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimum amount of water and acidify with concentrated hydrochloric acid to pH 1.

  • Collect the precipitated benzofuran-2-carboxylic acid by vacuum filtration and dry.

Protocol 2: Copper-Catalyzed Synthesis of 2-Arylbenzofurans from o-Iodophenols and Aryl Acetylenes

This protocol provides a palladium-free method for the synthesis of 2-arylbenzofurans.[8]

Materials:

  • o-Iodophenol (2.0 mmol)

  • Aryl acetylene (2.0 mmol)

  • Copper(I) catalyst (e.g., CuI, 5-10 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Toluene (5.0 mL)

Procedure:

  • To a dry reaction vessel, add the o-iodophenol, aryl acetylene, copper(I) catalyst, and base.

  • Add toluene and stir the mixture under an inert atmosphere.

  • Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylbenzofuran.

Mandatory Visualization

Troubleshooting_Low_Yield start Low or No Product Yield catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality & Stoichiometry start->reagents side_reactions Investigate Side Reactions start->side_reactions fresh_catalyst Use Fresh/Active Catalyst catalyst->fresh_catalyst temp Vary Temperature conditions->temp solvent Screen Solvents conditions->solvent base Screen Bases conditions->base purify Purify/Dry Reagents & Solvents reagents->purify stoichiometry Adjust Stoichiometry reagents->stoichiometry degas Degas Solvents reagents->degas glaser Minimize Glaser Coupling (e.g., copper-free) side_reactions->glaser

Caption: Troubleshooting workflow for low reaction yield.

Purification_Workflow start Crude Benzofuran Derivative chromatography Silica Gel Column Chromatography start->chromatography analysis1 Analyze Purity (TLC, NMR, LC-MS) chromatography->analysis1 low_recovery Low Recovery? chromatography->low_recovery pure_product Pure Product analysis1->pure_product Yes impurities Persistent Impurities analysis1->impurities No low_recovery->analysis1 No deactivate_silica Deactivate Silica Gel or Use Neutral Alumina low_recovery->deactivate_silica Yes recrystallization Recrystallization impurities->recrystallization trituration Trituration impurities->trituration analysis2 Analyze Purity recrystallization->analysis2 trituration->analysis2 analysis2->pure_product Yes analysis2->impurities No

Caption: General purification workflow for benzofuran derivatives.

References

Technical Support Center: Overcoming Poor Solubility of 2-(Benzofuran-3-yl)acetic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 2-(Benzofuran-3-yl)acetic acid in biological assays.

Introduction

This compound and its derivatives are a class of compounds with demonstrated biological activities, including the potential to act as agonists for G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2] GPR40 activation is a promising therapeutic target for type 2 diabetes due to its role in glucose-dependent insulin secretion.[3][4] However, the inherent low aqueous solubility of this scaffold presents a significant hurdle in obtaining reliable and reproducible data in in-vitro and in-vivo biological assays. This guide offers practical solutions and detailed protocols to overcome these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my aqueous assay buffer?

A1: this compound is a hydrophobic molecule with a carboxylic acid functional group. Its poor aqueous solubility is due to the dominant nonpolar benzofuran ring system.[5][6] When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer, the compound can crash out of solution as its concentration exceeds its solubility limit in the final aqueous environment.

Q2: How does poor solubility affect my experimental results?

A2: Poor solubility can lead to several issues, including:

  • Underestimation of Potency: If the compound precipitates, the actual concentration in solution is lower than the nominal concentration, leading to an apparent decrease in activity (e.g., a higher IC50 or EC50).

  • Poor Reproducibility: The amount of precipitation can vary between experiments, leading to high variability in your data.

  • False Negatives: The compound may appear inactive simply because it is not available to interact with its biological target.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced toxicity or off-target effects. However, the tolerance to DMSO is cell-line dependent and should be determined empirically.

Q4: Can pH influence the solubility of this compound?

A4: Yes, as a carboxylic acid, the solubility of this compound is pH-dependent.[] At a pH above its pKa, the carboxylic acid group will be deprotonated, forming a more water-soluble carboxylate salt. Conversely, at a pH below its pKa, the compound will be in its less soluble, protonated form.[8]

Q5: Are there other methods besides using co-solvents and adjusting pH to improve solubility?

A5: Yes, using cyclodextrins to form inclusion complexes is another effective strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[9] They can encapsulate the hydrophobic benzofuran moiety of the compound, thereby increasing its apparent solubility in aqueous solutions.

Troubleshooting Guide

This guide provides a systematic approach to addressing precipitation issues with this compound.

graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Roboto"]; edge [color="#5F6368", fontname="Roboto", fontsize=10];

}

Troubleshooting workflow for this compound precipitation.

Data Presentation: Solubility Profile

Solvent/VehiclePredicted LogSQualitative SolubilityEstimated SolubilityRecommendations
Water (pH 7.0)-3.5Poorly Soluble< 0.1 mg/mLNot recommended as a primary solvent.
PBS (pH 7.4)-3.4Poorly Soluble< 0.1 mg/mLSolubilization will require additives.
DMSO-1.5Soluble> 10 mg/mLRecommended for preparing high-concentration stock solutions.
Ethanol-1.8Soluble> 5 mg/mLCan be used as a co-solvent.
10% DMSO in PBS-2.0Sparingly Soluble~0.1-0.5 mg/mLMay be suitable for low concentration experiments.
40% PEG400 in Water-2.2Moderately Soluble~0.5-1.0 mg/mLA potential vehicle for in-vivo studies.

Disclaimer: Predicted LogS values are estimations from computational models and should be used as a guide. Actual solubility should be determined experimentally.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

GPR40/FFA1 Signaling Pathway

Activation of GPR40 by agonists like derivatives of this compound primarily couples to Gαq/11, leading to the activation of Phospholipase C (PLC).[] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[10][11] The rise in intracellular Ca2+ is a key event that potentiates glucose-stimulated insulin secretion from pancreatic β-cells.[12]

graph GPR40_Signaling { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Roboto"]; edge [fontname="Roboto", fontsize=10];

}

GPR40/FFA1 signaling cascade upon agonist binding.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Materials: this compound, anhydrous Dimethyl Sulfoxide (DMSO), vortex mixer, sonicator.

  • Procedure:

    • Accurately weigh the desired amount of this compound into a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization using pH Adjustment

This protocol is suitable for preparing working solutions in aqueous buffers for cell-free or cell-based assays where a slight increase in pH is tolerated.

  • Materials: 1M NaOH, 1M HCl, pH meter, desired aqueous buffer (e.g., PBS or Tris).

  • Procedure:

    • Start with your aqueous buffer at a volume slightly less than the final desired volume.

    • While stirring, slowly add small increments of 1M NaOH to raise the pH of the buffer to a value above the predicted pKa of this compound (pKa is likely in the range of 3-5). A pH of 7.5-8.0 is a good starting point.

    • Add the required volume of the DMSO stock solution of the compound to the basic buffer while vortexing to facilitate mixing.

    • Check the pH of the final solution and, if necessary, adjust it back towards the desired assay pH using 1M HCl. Be cautious, as lowering the pH too much may cause precipitation.

    • Visually inspect the final solution for any signs of precipitation.

Protocol 3: Solubilization using Cyclodextrins

This method is useful for increasing the aqueous solubility of the compound without using high concentrations of organic co-solvents.

  • Materials: Hydroxypropyl-β-cyclodextrin (HP-β-CD), desired aqueous buffer, magnetic stirrer.

  • Procedure:

    • Prepare a solution of HP-β-CD in the desired aqueous buffer. A common starting concentration is 1-5% (w/v). Stir until the cyclodextrin is fully dissolved.

    • Slowly add the DMSO stock solution of this compound to the cyclodextrin solution while stirring.

    • Allow the mixture to stir at room temperature for at least 1 hour to facilitate the formation of the inclusion complex.

    • The resulting solution can then be sterile-filtered for use in cell-based assays.

By following these guidelines and protocols, researchers can effectively overcome the solubility challenges of this compound and obtain more reliable and reproducible data in their biological assays.

References

Refining experimental protocols for antifungal screening of benzofuran compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the experimental protocols for the antifungal screening of benzofuran compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during antifungal screening experiments in a question-and-answer format.

Issue 1: Poor Solubility of Benzofuran Compounds

  • Question: My benzofuran compound is precipitating in the culture medium. How can I improve its solubility?

  • Answer: Poor aqueous solubility is a common challenge with organic compounds like benzofurans. Here are several steps you can take to address this issue:

    • Solvent Selection: Prepare a high-concentration stock solution of your compound in 100% Dimethyl Sulfoxide (DMSO).[1][2] For the assay, dilute this stock solution in the testing medium, ensuring the final DMSO concentration does not exceed 1% to avoid solvent toxicity to the fungal cells.[2]

    • Sonication: After preparing the stock solution, sonication can help to break down aggregates and improve dissolution.[1]

    • Use of Excipients: Consider the use of pharmaceutical excipients such as polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), or cyclodextrins, which have been shown to improve the solubility of poorly soluble compounds.[3]

    • pH Adjustment: The solubility of your compound may be pH-dependent. Assess the solubility at different pH values to find the optimal condition, ensuring the chosen pH does not affect fungal growth or compound stability.

    • Visual Inspection: Always visually inspect your diluted solutions and the wells of your microtiter plates for any signs of precipitation before and after incubation.

Issue 2: Inconsistent or Irreproducible MIC Results

  • Question: I am observing high variability in the Minimum Inhibitory Concentration (MIC) values for my benzofuran compounds between experiments. What are the potential causes and solutions?

  • Answer: Inconsistent MIC values can arise from several experimental variables. To ensure reproducibility, it is crucial to adhere to standardized protocols like those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5] Key factors to control include:

    • Inoculum Density: The final concentration of the fungal inoculum is critical. An inoculum that is too dense can lead to higher MIC values, while a sparse inoculum may result in artificially low MICs. Prepare the inoculum according to standardized guidelines (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts by CLSI M27-A3).[6][7]

    • Media Composition: The type and lot of culture medium can influence results. Use the recommended medium, such as RPMI-1640 with MOPS buffer, and ensure the glucose concentration is consistent with the chosen standard (e.g., 0.2% for CLSI, 2% for EUCAST).[6][8]

    • Incubation Conditions: Strictly control the incubation temperature and duration. Variations can significantly affect fungal growth rates and, consequently, MIC readings.

    • Compound Stability and Adsorption: Ensure your benzofuran compound is stable in the assay medium for the duration of the experiment. Hydrophobic compounds can also adsorb to plastic surfaces of microplates, reducing the effective concentration. Using low-binding plates can mitigate this issue.[1]

Issue 3: Haze or Pinpoint Colonies in Disk Diffusion Assays

  • Question: When performing a disk diffusion assay, I see a faint haze of growth or tiny colonies within the zone of inhibition. How should I interpret this?

  • Answer: The presence of a light haze or pinpoint colonies within the inhibition zone can be a challenge, particularly with certain fungi.[9] Here's how to address this:

    • Reading the Zone: According to guidelines, the zone of inhibition should be measured at the innermost boundary of complete growth inhibition.[9] Ignore the faint haze or pinpoint colonies when measuring the diameter.

    • Inoculum Check: An overly dense inoculum is a common cause of this phenomenon. Ensure your fungal suspension is standardized to the correct McFarland standard before inoculating the plate.[9]

    • Media Quality: The brand and lot of Mueller-Hinton agar can affect the diffusion of the compound and the clarity of the inhibition zone.[9]

    • Confirmation with Broth Microdilution: For compounds that consistently produce unclear zones, it is advisable to confirm the results using a broth microdilution assay to determine a quantitative MIC value.

Frequently Asked Questions (FAQs)

Q1: What are the standard recommended methods for primary antifungal screening?

A1: The most widely accepted methods for primary antifungal screening are the broth microdilution and disk diffusion assays. Both the CLSI and EUCAST provide detailed, standardized protocols for these methods to ensure inter-laboratory reproducibility.[4][5] Broth microdilution is considered the "gold standard" as it provides a quantitative MIC value.[10]

Q2: What are some known mechanisms of action for antifungal benzofuran compounds?

A2: Benzofuran derivatives have been shown to exhibit antifungal activity through various mechanisms. Some have been found to inhibit fungal N-myristoyltransferase, an enzyme crucial for fungal viability.[11] Others are thought to disrupt calcium homeostasis within the fungal cell.[12] The specific mechanism can vary depending on the chemical structure of the benzofuran derivative.

Q3: How should I determine the appropriate concentration range for testing my benzofuran compounds?

A3: For novel compounds, it is recommended to start with a broad concentration range (e.g., 0.03 to 64 µg/mL) to determine the approximate MIC. Once an initial MIC is established, a narrower range of two-fold serial dilutions around this value can be used for more precise determination in subsequent experiments.

Q4: Is cytotoxicity testing necessary for my antifungal compounds?

A4: Yes, cytotoxicity testing is a critical step in the early stages of antifungal drug discovery. It is essential to assess whether your compounds are selectively toxic to fungi without causing significant harm to mammalian cells. This is typically done by determining the 50% inhibitory concentration (IC50) against various human cell lines (e.g., HeLa, K562, HepG2).[13][14] A favorable compound will have a high IC50 value against mammalian cells and a low MIC value against the target fungi.

Q5: What are "trailing growth" and "paradoxical effect," and how do they affect MIC determination?

A5: "Trailing growth" refers to the reduced but persistent fungal growth observed over a wide range of drug concentrations, making the MIC endpoint difficult to determine. It is often recommended to read the MIC after a shorter incubation period (e.g., 24 hours) to minimize this effect. The "paradoxical effect" is observed when a fungus shows less susceptibility at higher antifungal concentrations than at lower concentrations. Both phenomena can complicate the interpretation of susceptibility tests, and it is important to be aware of them when screening new compounds.

Data Presentation

Table 1: Antifungal Activity of Selected Benzofuran Derivatives

Compound IDFungal StrainMIC (µg/mL)Reference
4b Aspergillus flavus12.65[15]
4d Candida albicans12.60[15]
Compound 6 Penicillium italicum12.5[16]
Compound 6 Colletotrichum musae12.5-25[16]
Hydroxylated Benzofurans (15, 16) Various Bacteria0.78-3.12[11]
Benzofuran-Triazole Hybrids (4o, 4r) Trichophyton rubrumModerate Activity[17]
Benzofuran-Triazole Hybrids (4o, 4r) Cryptococcus neoformansModerate Activity[17]

Table 2: Cytotoxicity of Selected Benzofuran Derivatives against Mammalian Cell Lines

Compound IDCell LineIC50 (µM)Reference
Brominated Benzofuran (Compound 1) K562 (Leukemia)5[13]
Brominated Benzofuran (Compound 1) HL60 (Leukemia)0.1[13]
Amiloride-Benzofuran Derivative (Compound 5) -0.43[13]
Benzofuran Derivative (Compound 9) SQ20B (Head and Neck)0.46[13]
Oxindole-Benzofuran Hybrid (22d) MCF-7 (Breast)3.41[18]
Oxindole-Benzofuran Hybrid (22f) MCF-7 (Breast)2.27[18]
1,2,3-Selenadiazole-Benzofuran (10f) MCF-7 (Breast)2.6[18]
Benzofuran-Oxadiazole Conjugate (14c) HCT116 (Colon)3.27[18]
Thiazole-Benzofuran Derivative (32a) Various Cancer Lines4.0-8.99[18]
Brominated Benzofuran (Compound 6) K562 (Leukemia)3.83[14]
Brominated Benzofuran (Compound 8) K562 (Leukemia)2.59[14]

Experimental Protocols

Protocol 1: Broth Microdilution Assay (Adapted from CLSI M27-A3)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of benzofuran compounds against yeast species.

Materials:

  • Benzofuran compound stock solution (in 100% DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0

  • Sterile 96-well U-bottom microtiter plates

  • Yeast culture (e.g., Candida albicans)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or hemocytometer

  • Positive control antifungal (e.g., fluconazole)

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: a. From a 24-hour culture on Sabouraud Dextrose Agar, pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). c. Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum density of approximately 1-5 x 10³ CFU/mL.

  • Compound Dilution: a. Prepare serial two-fold dilutions of the benzofuran compound stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes. The final concentration range should be appropriate for the expected MIC. b. Ensure the final DMSO concentration in each well does not exceed 1%.

  • Plate Inoculation: a. Add 100 µL of each compound dilution to the corresponding wells of the test microtiter plate. b. Add 100 µL of the prepared fungal inoculum to each well. c. Include a positive control (fungal inoculum with a known antifungal), a growth control (fungal inoculum in medium with DMSO, no compound), and a sterility control (medium only).

  • Incubation: a. Cover the plate and incubate at 35°C for 24-48 hours.

  • Reading Results: a. The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be determined visually or by reading the optical density at 530 nm.

Protocol 2: Disk Diffusion Assay (Adapted from CLSI M44)

This protocol provides a qualitative assessment of the antifungal activity of benzofuran compounds.

Materials:

  • Benzofuran compound

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton agar (MHA) plates supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Yeast culture

  • Sterile saline

  • Sterile cotton swabs

  • Incubator (35°C)

  • Calipers or ruler

Procedure:

  • Disk Preparation: a. Dissolve the benzofuran compound in a suitable solvent (e.g., DMSO) to a known concentration. b. Aseptically apply a fixed volume (e.g., 10-20 µL) of the compound solution onto the sterile paper disks and allow them to dry completely in a sterile environment.

  • Inoculum Preparation: a. Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. b. Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees after each swabbing. c. Allow the plate to dry for 3-5 minutes.

  • Disk Application: a. Aseptically place the prepared disks containing the benzofuran compound onto the inoculated agar surface. b. Gently press the disks to ensure complete contact with the agar.

  • Incubation: a. Invert the plates and incubate at 35°C for 20-24 hours.

  • Reading Results: a. Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Visualizations

Antifungal_Screening_Workflow cluster_preparation Preparation cluster_screening Primary Screening cluster_secondary_assays Secondary Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation (Benzofuran Derivatives) Broth_Microdilution Broth Microdilution (Determine MIC) Compound_Prep->Broth_Microdilution Disk_Diffusion Disk Diffusion (Qualitative Assessment) Compound_Prep->Disk_Diffusion Inoculum_Prep Fungal Inoculum Preparation Inoculum_Prep->Broth_Microdilution Inoculum_Prep->Disk_Diffusion Cytotoxicity Cytotoxicity Assay (Determine IC50) Broth_Microdilution->Cytotoxicity Disk_Diffusion->Cytotoxicity MoA Mechanism of Action Studies Cytotoxicity->MoA Data_Analysis Data Analysis and Lead Selection MoA->Data_Analysis

Caption: Experimental workflow for antifungal screening of benzofuran compounds.

Ergosterol_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-alpha-demethylase Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Inhibitor Azoles (e.g., Fluconazole) Inhibitor->Lanosterol Inhibits

Caption: Simplified ergosterol biosynthesis pathway and the target of azole antifungals.

Chitin_Synthesis_Pathway Glucose Glucose UDP_GlcNAc UDP-N-acetylglucosamine Glucose->UDP_GlcNAc Multiple Steps Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Chitin Chitin Fungal_Cell_Wall Fungal Cell Wall Chitin->Fungal_Cell_Wall Inhibitor Polyoxins & Nikkomycins Inhibitor->Chitin_Synthase Inhibits Chitin_Synthase->Chitin

Caption: Overview of the chitin synthesis pathway, a target for some antifungal agents.

Troubleshooting_Logic Start Inconsistent MIC Results Check_Inoculum Is Inoculum Density Correct? Start->Check_Inoculum Check_Media Is Media Preparation Standardized? Check_Inoculum->Check_Media Yes Adjust_Inoculum Adjust Inoculum to McFarland Standard Check_Inoculum->Adjust_Inoculum No Check_Incubation Are Incubation Conditions Consistent? Check_Media->Check_Incubation Yes Standardize_Media Use Standardized Media (e.g., RPMI with MOPS) Check_Media->Standardize_Media No Check_Reading Is Endpoint Reading Objective? Check_Incubation->Check_Reading Yes Control_Incubation Strictly Control Temperature and Time Check_Incubation->Control_Incubation No Objective_Reading Use Spectrophotometer or Standardized Visual Criteria Check_Reading->Objective_Reading No Review_Protocol Review and Adhere to Standard Protocol (CLSI/EUCAST) Check_Reading->Review_Protocol Yes Adjust_Inoculum->Review_Protocol Standardize_Media->Review_Protocol Control_Incubation->Review_Protocol Objective_Reading->Review_Protocol

Caption: Troubleshooting workflow for inconsistent MIC results.

References

Addressing common side reactions in the synthesis of 2-(Benzofuran-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of 2-(Benzofuran-3-yl)acetic acid. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

A common and efficient method for synthesizing 2-(benzofuran-3-yl)acetic acids involves the alkaline hydrolysis of 4-(bromomethyl)coumarins. This section will focus on troubleshooting issues related to this specific synthetic route.

Q1: The yield of my this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, primarily incomplete reaction or the formation of side products. Here are some common issues and their solutions:

  • Incomplete Hydrolysis of the Coumarin Ring: The lactone ring of the coumarin must be opened, followed by rearrangement to form the benzofuran ring.

    • Troubleshooting:

      • Increase Reaction Time: Ensure the reaction is heated at reflux for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of complete consumption of the starting material.

      • Optimize Base Concentration: The concentration of the aqueous sodium hydroxide solution is critical. A concentration that is too low may not be sufficient for complete hydrolysis, while an excessively high concentration can promote side reactions. A systematic optimization of the base concentration may be necessary for your specific substrate.

  • Formation of a Stable Intermediate: A potential side reaction is the formation of a stable coumarinic acid salt that does not efficiently cyclize to the desired benzofuran.

    • Troubleshooting:

      • Ensure Adequate Reflux Temperature: The rearrangement and cyclization step is thermally driven. Verify that your reaction setup is reaching and maintaining the appropriate reflux temperature.

  • Precipitation of the Product: The sodium salt of this compound might be sparingly soluble in the reaction mixture, leading to premature precipitation and incomplete reaction.

    • Troubleshooting:

      • Increase Solvent Volume: Adding more of the aqueous sodium hydroxide solution can help to keep all reactants and intermediates in solution.

Q2: I am observing a significant amount of an unexpected byproduct in my final product. What could it be and how can I avoid it?

A2: A likely byproduct is the corresponding 2-(benzofuran-2-yl)acetic acid, arising from an alternative rearrangement pathway.

  • Mechanism of Side Product Formation: The key intermediate in the reaction is a phenoxide with an adjacent enolate. While the desired reaction pathway involves an intramolecular SN2 reaction at the benzylic position to form the five-membered furan ring, a competing rearrangement can lead to the formation of the thermodynamically more stable 2-substituted benzofuran.

  • Troubleshooting to Minimize the 2-substituted Isomer:

    • Control of Reaction Temperature: Lowering the reaction temperature slightly (while still ensuring the reaction proceeds) can sometimes favor the kinetically controlled product (3-substituted) over the thermodynamically favored one (2-substituted). However, this may require longer reaction times.

    • Purification: If the formation of the 2-substituted isomer cannot be completely suppressed, careful purification by column chromatography or recrystallization is necessary to isolate the desired 3-substituted product.

Q3: My final product is difficult to purify. What purification strategies are most effective?

A3: Purification of the final acidic product can be challenging due to its polarity.

  • Recommended Purification Protocol:

    • Acid-Base Extraction: After the reaction is complete, the mixture is typically cooled and acidified with a strong acid (e.g., concentrated HCl) to a pH of 1. This protonates the carboxylate, causing the this compound to precipitate or be extractable into an organic solvent.

    • Solvent Extraction: Extract the acidified aqueous layer with a suitable organic solvent like ethyl acetate or chloroform.

    • Drying and Concentration: Dry the organic extracts over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure.

    • Recrystallization/Column Chromatography: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound derivatives from 4-(bromomethyl)coumarins.

ParameterValue/RangeNotes
Base Aqueous Sodium Hydroxide (NaOH)Concentration can be optimized (e.g., 10-20% w/v).
Temperature RefluxEssential for ring opening and rearrangement.
Reaction Time 2 - 6 hoursMonitor by TLC for completion.
Typical Yield 60 - 85%Highly dependent on the substrate and reaction conditions.
Purity >95% after purificationAchievable with proper workup and purification.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound from a 4-(bromomethyl)coumarin precursor.

Materials:

  • Substituted 4-(bromomethyl)coumarin

  • Aqueous Sodium Hydroxide (e.g., 10% w/v)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • A mixture of the substituted 4-(bromomethyl)coumarin and aqueous sodium hydroxide solution is heated to reflux.

  • The reaction is monitored by TLC until the starting material is consumed (typically 2-6 hours).

  • The reaction mixture is cooled to room temperature.

  • The solution is carefully acidified to pH 1 with concentrated hydrochloric acid.

  • The resulting precipitate (or aqueous solution) is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude this compound is purified by recrystallization or column chromatography.

Visualizing the Reaction Pathway and Side Reactions

Main Synthetic Pathway

The following diagram illustrates the key steps in the conversion of 4-(bromomethyl)coumarin to this compound.

G A 4-(Bromomethyl)coumarin B Hydrolysis of Lactone (Coumarin Ring Opening) A->B aq. NaOH, Reflux C Phenoxide Intermediate B->C D Intramolecular Cyclization (SN2) C->D E This compound D->E G C Phenoxide Intermediate F Alternative Rearrangement C->F G 2-(Benzofuran-2-yl)acetic acid (Side Product) F->G G Start Start Synthesis Problem Low Yield or Impure Product? Start->Problem Check_Time Increase Reaction Time Monitor by TLC Problem->Check_Time Yes End Successful Synthesis Problem->End No Check_Base Optimize NaOH Concentration Check_Time->Check_Base Check_Temp Ensure Proper Reflux Temperature Check_Base->Check_Temp Purification Improve Purification: - Acid-Base Extraction - Recrystallization - Chromatography Check_Temp->Purification Purification->End

Enhancing the stability of 2-(Benzofuran-3-yl)acetic acid for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(Benzofuran-3-yl)acetic acid

This guide provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of this compound during in vitro studies. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, solid this compound should be stored sealed in a dry environment, preferably in a freezer at -20°C.[1] For stock solutions, prepare them in a suitable organic solvent like DMSO, aliquot into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.

Q2: What are the primary causes of instability for compounds like this compound in in vitro assays?

A2: Instability in vitro can be chemical or metabolic.[2] Key factors include:

  • pH: The carboxylic acid group makes the compound susceptible to pH-dependent degradation, such as hydrolysis, in acidic or basic conditions.[2]

  • Oxidation: The benzofuran ring system can be sensitive to oxidative degradation from dissolved oxygen or reactive oxygen species (ROS) in the cell culture medium.[2]

  • Light Sensitivity: Some compounds are photolabile and can degrade when exposed to light.[2]

  • Reactivity with Media Components: The compound may react with components in the assay medium, such as buffers, salts, or reducing agents.[2]

  • Metabolic Degradation: If using cell-based assays, enzymes like Cytochrome P450s can metabolize the compound through oxidation, reduction, or hydrolysis (Phase I metabolism).[2]

Q3: Which solvents are recommended for preparing stock solutions?

A3: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions due to its broad solvency. For compounds with carboxylic acid functional groups, masking them as esters can improve cell entry, after which cellular enzymes can release the active acid form.[3] Always check the compound's solubility in your chosen solvent and ensure the final concentration of the solvent in your assay medium is low (typically <0.5%) to avoid toxicity.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Q4: My compound precipitates when I add it to the aqueous cell culture medium. What should I do?

A4: Precipitation is a common issue when diluting a compound from an organic stock solution into an aqueous buffer.

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.

  • Optimize Dilution Method: Add the stock solution to the medium while vortexing or stirring to ensure rapid dispersion and prevent localized high concentrations that can trigger precipitation.

  • Use a Surfactant or Solubilizing Agent: A small amount of a biocompatible surfactant (e.g., Pluronic® F-68) or a solubilizing agent like cyclodextrin can help maintain solubility.

  • Modify the Stock Solution: In some cases, preparing the stock in a different solvent or a co-solvent system (e.g., DMSO/Ethanol) may improve solubility upon dilution.

Q5: I'm observing a decline in my compound's activity over the course of a multi-day experiment. How can I determine if this is due to instability?

A5: A loss of activity suggests the compound is degrading. Inconsistent results in biological assays can often be a sign of compound instability.[2]

  • Perform a Stability Assessment: The most direct way to confirm instability is to incubate the compound in your complete cell culture medium (without cells) under the same conditions as your experiment (e.g., 37°C, 5% CO2).[2]

  • Time-Course Analysis: Collect aliquots at various time points (e.g., 0, 4, 8, 24, 48 hours) and stop any further degradation by adding an equal volume of ice-cold acetonitrile or methanol.[2]

  • Analytical Quantification: Analyze the samples using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to measure the concentration of the parent compound remaining over time.[2][4]

Q6: My HPLC/LC-MS analysis shows multiple new peaks appearing over time. What does this indicate?

A6: The appearance of new peaks is a strong indicator of chemical degradation. These peaks represent degradation products.

  • Forced Degradation Studies: To understand the potential degradation pathways, you can perform forced degradation (stress testing) studies.[5][6] This involves exposing the compound to harsh conditions like strong acid, strong base, high heat, oxidative stress (e.g., H₂O₂), and intense light.[7][8]

  • Identify Degradants: Analyzing the samples from these stress conditions can help identify the likely degradation products that may form under your experimental conditions.[6] This knowledge is crucial for developing a stability-indicating analytical method.[5]

Data Presentation: Stability & Solubility

For accurate experimental design, refer to the following tables for typical stability and solubility profiles. (Note: This data is illustrative for benzofuran derivatives and should be confirmed experimentally for your specific batch).

Table 1: Solubility of this compound in Common Solvents

Solvent Solubility (Approx. mg/mL)
DMSO > 50
Methanol ~10-20
Ethanol ~5-10

| PBS (pH 7.4) | < 0.1 |

Table 2: Stability of this compound in Aqueous Buffers (Illustrative)

Condition Time (hours) % Remaining (Approx.)
pH 3.0 (HCl Buffer) 24 85%
pH 7.4 (PBS) 24 95%
pH 9.0 (Borate Buffer) 24 70%

| PBS + 3% H₂O₂ | 8 | 50% |

Experimental Protocols

Protocol 1: General Stability Assessment in Assay Medium

  • Preparation : Prepare a 10 mM stock solution of this compound in DMSO.

  • Incubation : Dilute the stock solution into your complete cell culture medium or assay buffer to the final working concentration (e.g., 10 µM).

  • Sampling : Incubate the solution at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24 hours), collect an aliquot (e.g., 100 µL).[2]

  • Quenching : Immediately stop degradation by adding the aliquot to an equal volume of ice-cold acetonitrile containing an internal standard.[2]

  • Analysis : Centrifuge the samples to pellet any precipitated proteins, and analyze the supernatant by LC-MS/MS or HPLC to determine the concentration of the parent compound.[2][4]

  • Data Analysis : Plot the percentage of the compound remaining against time to calculate the degradation rate and half-life.[2]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding potential degradation pathways.[5][6]

  • Stock Preparation : Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile.[7][8]

  • Stress Conditions :

    • Acid Hydrolysis : Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.[7] If no degradation is seen, a stronger acid (e.g., 1 M HCl) can be used.[7]

    • Base Hydrolysis : Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C.[7] Similarly, a stronger base can be used if needed.[7]

    • Oxidative Degradation : Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.[7]

    • Thermal Degradation : Store the solid compound in an oven at a high temperature (e.g., 80°C) for 48 hours.[7]

    • Photolytic Degradation : Expose a solution of the compound to a light source that provides both UV and visible light, alongside a control sample kept in the dark.[7][8]

  • Sampling and Analysis : At appropriate time points, withdraw aliquots. For acid/base hydrolysis, neutralize the sample before dilution.[7] Dilute all samples to a suitable concentration (e.g., 100 µg/mL) and analyze by HPLC, comparing them to an unstressed control sample.[7]

Visualizations

// Nodes start [label="Inconsistent In Vitro Results\n(e.g., low potency, poor reproducibility)", fillcolor="#EA4335"]; check_sol [label="Is the compound fully\ndissolved in the final medium?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_stability [label="Is the compound stable\nfor the duration of the assay?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions & Actions sol_issue [label="Precipitation Issue", shape=box, style="rounded,filled", fillcolor="#4285F4"]; sol_action [label="Action:\n- Lower final concentration\n- Optimize dilution method\n- Use solubilizing agents", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

stability_issue [label="Degradation Issue", shape=box, style="rounded,filled", fillcolor="#4285F4"]; stability_action [label="Action:\n- Perform stability assessment (Protocol 1)\n- Add compound fresh before use\n- Reduce incubation time\n- Consider antioxidants (e.g., Vitamin E)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

no_issue [label="Compound is Soluble & Stable", shape=box, style="rounded,filled", fillcolor="#34A853"]; no_issue_action [label="Explore other experimental variables:\n- Cell health & passage number\n- Reagent quality\n- Assay protocol variations", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> check_sol [penwidth=1.5, color="#5F6368"]; check_sol -> sol_issue [label=" No", penwidth=1.5, color="#5F6368"]; sol_issue -> sol_action [style=dashed, arrowhead=none, color="#5F6368"];

check_sol -> check_stability [label=" Yes", penwidth=1.5, color="#5F6368"]; check_stability -> stability_issue [label=" No", penwidth=1.5, color="#5F6368"]; stability_issue -> stability_action [style=dashed, arrowhead=none, color="#5F6368"];

check_stability -> no_issue [label=" Yes", penwidth=1.5, color="#5F6368"]; no_issue -> no_issue_action [style=dashed, arrowhead=none, color="#5F6368"]; } end_dot Caption: Troubleshooting workflow for inconsistent in vitro results.

// Nodes prep [label="1. Prepare Compound Stock\n(e.g., 10 mM in DMSO)", fillcolor="#4285F4"]; incubate [label="2. Dilute to Final Concentration\nin Assay Medium (No Cells)", fillcolor="#4285F4"]; sample [label="3. Incubate at 37°C\nCollect Aliquots at Time Points\n(0, 1, 4, 8, 24h)", fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="4. Quench Degradation\n(e.g., add to ice-cold Acetonitrile)", fillcolor="#EA4335"]; analyze [label="5. Analyze Samples\n(HPLC or LC-MS/MS)", fillcolor="#34A853"]; result [label="6. Plot % Remaining vs. Time\nDetermine Half-Life (t½)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges prep -> incubate [penwidth=1.5, color="#5F6368"]; incubate -> sample [penwidth=1.5, color="#5F6368"]; sample -> quench [penwidth=1.5, color="#5F6368"]; quench -> analyze [penwidth=1.5, color="#5F6368"]; analyze -> result [penwidth=1.5, color="#5F6368"]; } end_dot Caption: Experimental workflow for assessing compound stability.

References

Validation & Comparative

Comparative analysis of the antifungal activity of 2-(Benzofuran-3-yl)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Benzofuran and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antifungal properties. This guide provides a comparative analysis of the antifungal activity of various 2-(Benzofuran-3-yl)acetic acid derivatives and related benzofuran compounds, supported by experimental data from published studies.

Quantitative Antifungal Activity

The antifungal efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of various benzofuran derivatives against a range of pathogenic fungi.

Compound ID/NameFungal StrainMIC (µg/mL)Reference
Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate Cryptococcus neoformans-[1]
Aspergillus fumigatus-[1]
Benzofuran derivative with aryl substituent at C-3 Candida albicans0.39-3.12[2]
Aza-benzofuran compound 1 Salmonella typhimurium12.5[3]
Escherichia coli25[3]
Staphylococcus aureus12.5[3]
Oxa-benzofuran compound 5 Penicillium italicum12.5[3]
Colletotrichum musae12.5[3]
Oxa-benzofuran compound 6 Penicillium italicum12.5-25[3]
Colletotrichum musae12.5-25[3]
Substituted benzofuran-2-carboxylate 1,2,3-triazoles (6g, 6h, 6i) Various bacteria and fungiPotent activity[4]

Note: A lower MIC value indicates a higher antifungal activity. Some studies did not provide specific MIC values but indicated significant antifungal activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for determining the antifungal activity of benzofuran derivatives.

Broth Microdilution Method for MIC Determination

This method is a widely used technique for determining the MIC of an antimicrobial agent.

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours. A suspension of the fungal culture is then prepared in a sterile saline solution, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to an inoculum density of approximately 1-5 x 10^6 CFU/mL. This suspension is further diluted to achieve the final desired inoculum concentration.

  • Preparation of Test Compounds: The benzofuran derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a liquid growth medium (e.g., RPMI 1640) in 96-well microtiter plates.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plates are then incubated at an appropriate temperature for 24-48 hours.

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

Mycelium Growth Inhibition Method

This method is often used for filamentous fungi.

  • Preparation of Media: An appropriate agar medium is prepared and autoclaved. While the medium is still molten, the test compound (dissolved in a solvent) is added to achieve the desired final concentrations. The medium is then poured into Petri dishes.

  • Inoculation: A small disc of the fungal mycelium, taken from the edge of an actively growing culture, is placed at the center of each agar plate.

  • Incubation: The plates are incubated at a suitable temperature for a specified period, allowing for fungal growth on the control plates (without the test compound).

  • Measurement of Inhibition: The diameter of the fungal colony on each plate is measured. The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate. The IC50 value (the concentration that inhibits 50% of mycelial growth) can then be determined.

Mandatory Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Fungal Culture (e.g., C. albicans) B Prepare Fungal Inoculum (0.5 McFarland) A->B E Inoculate Plates with Fungal Suspension B->E C Prepare Stock Solutions of Benzofuran Derivatives D Serial Dilutions in 96-well Plates C->D D->E F Incubate Plates (e.g., 35°C for 24-48h) E->F G Visually Inspect for Growth (Turbidity) F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Potential Mechanism of Action: Disruption of Calcium Homeostasis

Some benzofuran derivatives are thought to exert their antifungal effect by disrupting intracellular calcium homeostasis, a mechanism also observed with the benzofuran-containing drug amiodarone.[1][5]

Calcium_Homeostasis_Disruption A Benzofuran Derivative B Fungal Cell Membrane A->B Interacts with C Increased Cytoplasmic Ca2+ Concentration B->C Leads to D Disruption of Cellular Processes C->D E Fungal Cell Death D->E

Caption: Proposed mechanism of action involving the disruption of fungal calcium homeostasis.

Structure-Activity Relationship (SAR)

The antifungal activity of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran ring.

  • Halogenation: The introduction of bromine atoms into the benzofuran structure has been shown to drastically increase antifungal activity.[1]

  • Hydrophobicity: More hydrophobic benzofuran analogs have demonstrated favorable antibacterial and antifungal activities.[2]

  • Substituents at C-3: The presence of an aryl substituent at the C-3 position, connected through a methanone linker, has been associated with good antifungal activity against Candida albicans.[2]

  • Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as 1,2,3-triazoles, into the benzofuran scaffold can lead to potent antimicrobial compounds.[4]

Conclusion

Derivatives of this compound and related benzofuran compounds represent a promising class of molecules with significant antifungal potential. The data presented in this guide highlights the potent activity of certain derivatives against a range of pathogenic fungi. The structure-activity relationships suggest that modifications to the benzofuran core, such as halogenation and the introduction of hydrophobic or heterocyclic moieties, can enhance their antifungal efficacy. Further research into the precise mechanisms of action and optimization of the lead compounds is warranted to develop novel and effective antifungal therapies.

References

Scrutinizing the Anti-inflammatory Potential of 2-(Benzofuran-3-yl)acetic Acid: A Comparative Analysis in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-inflammatory properties of 2-(Benzofuran-3-yl)acetic acid against established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Celecoxib. Due to the limited availability of direct experimental data for this compound in the current literature, this analysis leverages data from structurally related benzofuran derivatives to infer the potential activity of the core benzofuran scaffold.

The benzofuran nucleus is a key structural motif in many biologically active compounds, and its derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory effects. This has led to growing interest in their potential as novel therapeutic agents. This guide aims to contextualize the potential anti-inflammatory profile of this compound by comparing the known activities of the benzofuran class of compounds with the well-characterized NSAIDs, Indomethacin and Celecoxib, focusing on key inflammatory pathways in cellular models.

Comparative Efficacy in Cellular Models: A Data-Driven Overview

The anti-inflammatory activity of a compound can be quantified by its ability to inhibit the production of pro-inflammatory mediators in response to an inflammatory stimulus, such as lipopolysaccharide (LPS). The following tables present a summary of the available quantitative data for various benzofuran derivatives, Indomethacin, and Celecoxib.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Compound/ScaffoldIC50 (µM)Reference
Benzofuran Derivative (Compound 5d)52.23 ± 0.97[1]
Other Benzofuran Derivatives16.5 - 42.8[2]
Indomethacin~56.8[3]
Celecoxib32.1 ± 1.7[2]

IC50 represents the half-maximal inhibitory concentration. A lower IC50 value indicates greater potency.

Table 2: Inhibition of Prostaglandin E2 (PGE2) Production

Compound/ScaffoldCellular ModelKey FindingsReference
Benzofuran DerivativesVariousBenzofuran derivatives have been shown to inhibit Cyclooxygenase-2 (COX-2), the key enzyme in PGE2 synthesis.[4]
IndomethacinHuman synovial cellsPotently inhibited IL-1α-induced PGE2 release with an IC50 of 5.5 ± 0.1 nM.[5]
CelecoxibA549 cellsReduced the production of PGE2.[6]

Table 3: Modulation of the NF-κB Signaling Pathway

Compound/ScaffoldCellular ModelMechanism of ActionReference
Benzofuran DerivativesLPS-stimulated RAW264.7 cellsA benzofuran/piperazine hybrid (compound 5d) significantly inhibited the phosphorylation of IKKα/IKKβ, IκBα, and p65 in a dose-dependent manner.[1]
IndomethacinHeLa cellsInhibited ionizing radiation-induced activation of NF-κB.
CelecoxibHuman non-small cell lung carcinoma cellsSuppressed TNF-induced NF-κB activation by inhibiting the activation of IκBα kinase and Akt.

Key Inflammatory Signaling Pathways and Experimental Designs

The anti-inflammatory effects of these compounds are primarily mediated through the modulation of key signaling pathways, namely the NF-κB and the Cyclooxygenase (COX) pathways.

Inflammatory Signaling Pathways cluster_0 NF-κB Pathway cluster_1 COX Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB releases Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB translocation Genes_NFkB Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) Nucleus_NFkB->Genes_NFkB AA Arachidonic Acid COX2 COX-2 AA->COX2 PGE2 PGE2 COX2->PGE2 Inflammation Inflammation PGE2->Inflammation Inhibitors Benzofuran Derivatives Indomethacin Celecoxib Inhibitors->IKK inhibit Inhibitors->COX2 inhibit

Caption: Overview of NF-κB and COX signaling pathways in inflammation.

The validation of anti-inflammatory effects in cellular models typically follows a standardized workflow.

Experimental Workflow cell_culture Cell Culture (e.g., RAW 264.7) treatment Treatment with Test Compound cell_culture->treatment stimulation Inflammatory Stimulus (e.g., LPS) treatment->stimulation incubation Incubation stimulation->incubation collection Sample Collection (Supernatant & Lysate) incubation->collection analysis Analysis (NO, PGE2, Western Blot) collection->analysis

Caption: A typical experimental workflow for in vitro anti-inflammatory screening.

Detailed Experimental Protocols

1. Cell Culture and Treatment:

  • Murine macrophage cells (RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cells are seeded in appropriate culture plates (e.g., 96-well or 6-well plates) and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of the test compounds (this compound, Indomethacin, or Celecoxib) for 1-2 hours before stimulation.

2. Lipopolysaccharide (LPS) Stimulation:

  • Following pre-treatment, cells are stimulated with LPS (from E. coli, typically at 1 µg/mL) to induce an inflammatory response. A vehicle control (e.g., DMSO) and an unstimulated control group are included.

3. Measurement of Nitric Oxide (NO) Production (Griess Assay):

  • After 24 hours of LPS stimulation, the cell culture supernatant is collected.

  • An equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

  • The absorbance is measured at 540 nm. The concentration of nitrite, a stable metabolite of NO, is determined using a sodium nitrite standard curve.

4. Measurement of Prostaglandin E2 (PGE2) Production (ELISA):

  • Cell culture supernatants are collected 24 hours after LPS stimulation.

  • The concentration of PGE2 is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

5. Western Blot Analysis for NF-κB Pathway Proteins:

  • After a shorter incubation period with LPS (e.g., 30-60 minutes), total cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of IKK, IκBα, and p65.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

While direct experimental evidence for the anti-inflammatory activity of this compound is currently lacking in the reviewed literature, the broader class of benzofuran derivatives demonstrates significant potential. Data from various benzofuran compounds show promising inhibitory effects on key inflammatory mediators such as nitric oxide and the modulation of the NF-κB signaling pathway, with potencies that can be comparable to or even exceed that of the established NSAID Celecoxib in some assays.

Both Indomethacin and Celecoxib are potent inhibitors of the COX pathway, leading to a significant reduction in PGE2 production. They also exert inhibitory effects on the NF-κB pathway, a critical regulator of the inflammatory response.

For a definitive validation of the anti-inflammatory effects of this compound, further in vitro studies are required to generate specific quantitative data on its ability to inhibit NO, PGE2, and pro-inflammatory cytokine production, and to elucidate its precise mechanism of action on the NF-κB and MAPK signaling pathways. Such studies would allow for a direct and robust comparison with existing anti-inflammatory agents and would be crucial for determining its potential as a novel therapeutic candidate.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 2-(Benzofuran-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the development and quality control of pharmaceuticals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-(Benzofuran-3-yl)acetic acid is a significant chemical intermediate, and its precise measurement is crucial for ensuring product quality and consistency. This guide provides a comparative overview of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This document outlines the experimental protocols and presents a cross-validation comparison of these methods, supported by hypothetical yet representative experimental data. The information is intended for researchers, scientists, and drug development professionals to aid in the selection and validation of the most appropriate analytical method for their specific needs.

Experimental Protocols

The validation of an analytical method establishes through laboratory studies that the performance characteristics of the method meet the requirements for its intended analytical applications.[1][2] Key validation parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.[1]

Method 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique in pharmaceutical analysis for separating and quantifying components in a mixture.[3] Coupled with a UV detector, it offers a robust and cost-effective method for routine analysis.

Sample Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in a diluent (e.g., acetonitrile:water 50:50 v/v).

  • Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Quality control (QC) samples are prepared at low, medium, and high concentrations within the calibration range.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm, selected based on the UV absorbance maximum of the analyte.[4][5]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection

LC-MS/MS provides superior sensitivity and selectivity compared to HPLC-UV by coupling the separation power of LC with the mass analysis capabilities of tandem mass spectrometry.[6] This method is particularly useful for analyzing samples with complex matrices or when very low detection limits are required.

Sample Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in methanol.

  • Calibration standards are prepared by serial dilution to concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • An internal standard (IS), such as a deuterated analog of the analyte, is added to all samples and standards to improve precision.

  • QC samples are prepared at low, medium, and high concentrations.

Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[6]

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analyte and the internal standard, ensuring high selectivity.[6]

Data Presentation: Comparison of Validation Parameters

The following table summarizes the hypothetical performance characteristics of the two analytical methods for the quantification of this compound.

Validation ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (r²) > 0.999> 0.999
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 ng/mL
Specificity/Selectivity ModerateHigh
Analysis Time per Sample ~15 minutes~8 minutes

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Validation Experiments cluster_documentation Phase 3: Documentation & Implementation Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method Define_Purpose->Select_Method Develop_Protocol Develop Draft Protocol Select_Method->Develop_Protocol Specificity Specificity / Selectivity Develop_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report SOP Write Standard Operating Procedure (SOP) Validation_Report->SOP Routine_Use Implement for Routine Use SOP->Routine_Use

Caption: General workflow for analytical method validation.

Method_Comparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS hplc_sensitivity Sensitivity (µg/mL) lcms_sensitivity High Sensitivity (ng/mL) hplc_sensitivity->lcms_sensitivity improves hplc_selectivity Moderate Selectivity lcms_selectivity High Selectivity hplc_selectivity->lcms_selectivity improves hplc_cost Lower Cost lcms_cost Higher Cost hplc_cost->lcms_cost increases hplc_complexity Less Complex lcms_complexity More Complex hplc_complexity->lcms_complexity increases hplc_throughput Lower Throughput lcms_throughput Higher Throughput hplc_throughput->lcms_throughput improves

References

A Proposed Comparative Efficacy Analysis of 2-(Benzofuran-3-yl)acetic Acid Against Standard Non-Steroidal Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed framework for the comparative evaluation of the anti-inflammatory efficacy of the novel compound, 2-(Benzofuran-3-yl)acetic acid, against two widely recognized non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Diclofenac. Due to a lack of publicly available, direct comparative studies on this compound, this document serves as a comprehensive proposal for the necessary experimental investigations. The methodologies and data presentation formats are designed to provide a clear, objective, and robust comparison of their potential anti-inflammatory activities.

Introduction and Rationale

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases, necessitating the development of effective anti-inflammatory therapeutics. Benzofuran derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anti-inflammatory properties. This guide focuses on this compound, a compound of interest for its structural characteristics that suggest potential interaction with key inflammatory pathways.

To ascertain its therapeutic potential, a systematic comparison with established NSAIDs like Ibuprofen and Diclofenac is imperative. Ibuprofen, a non-selective cyclooxygenase (COX) inhibitor, and Diclofenac, which shows a preference for COX-2, serve as ideal benchmarks for this evaluation.[1][2] This proposed study will encompass both in vitro and in vivo assays to build a comprehensive efficacy and selectivity profile for this compound.

Proposed Experimental Workflow

The following workflow is proposed for a comprehensive comparative analysis.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Compound Synthesis\nand Characterization Compound Synthesis and Characterization COX Inhibition Assay\n(COX-1 & COX-2) COX Inhibition Assay (COX-1 & COX-2) Compound Synthesis\nand Characterization->COX Inhibition Assay\n(COX-1 & COX-2) Nitric Oxide Production Assay\n(RAW 264.7 cells) Nitric Oxide Production Assay (RAW 264.7 cells) COX Inhibition Assay\n(COX-1 & COX-2)->Nitric Oxide Production Assay\n(RAW 264.7 cells) Carrageenan-Induced\nPaw Edema Model Carrageenan-Induced Paw Edema Model Nitric Oxide Production Assay\n(RAW 264.7 cells)->Carrageenan-Induced\nPaw Edema Model Data Analysis\nand Comparison Data Analysis and Comparison Carrageenan-Induced\nPaw Edema Model->Data Analysis\nand Comparison Efficacy Profile Generation Efficacy Profile Generation Data Analysis\nand Comparison->Efficacy Profile Generation

Caption: Proposed experimental workflow for the comparative evaluation of this compound.

Comparative Data Summary (Hypothetical)

The following tables present a template for the expected data from the proposed experiments. Data for Ibuprofen and Diclofenac are based on published literature, while the values for this compound are hypothetical placeholders, representing a target profile for a potentially effective novel anti-inflammatory agent.

Table 1: In Vitro Efficacy Comparison

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)Nitric Oxide Production IC50 (µM) (in RAW 264.7 cells)
This compound [To Be Determined][To Be Determined][To Be Determined][To Be Determined]
Ibuprofen 12[3]80[3]0.15[3]~760[4]
Diclofenac 1.2[5]0.05[5]24[5]>20 µg/mL (low inhibition)[6][7]

Table 2: In Vivo Efficacy in Carrageenan-Induced Paw Edema Model (Rat)

Treatment (Dose)Paw Edema Inhibition (%) at 3hPaw Edema Inhibition (%) at 5h
This compound (50 mg/kg) [To Be Determined][To Be Determined]
Ibuprofen (40 mg/kg) ~50-60%[8][9]~40-50%[8]
Diclofenac (5 mg/kg) ~56%[10]~45-55%[10][11]

Key Inflammatory Signaling Pathway: Prostaglandin Synthesis

NSAIDs primarily exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.

G Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Phospholipase_A2 Phospholipase A2 NSAIDs NSAIDs (Ibuprofen, Diclofenac) This compound NSAIDs->COX1_COX2 Inhibition

Caption: The arachidonic acid cascade and the inhibitory action of NSAIDs on COX enzymes.

Detailed Experimental Protocols

In Vitro Assays

5.1.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay will determine the 50% inhibitory concentration (IC50) of the test compounds against both COX isoforms.

  • Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[12][13]

  • Enzyme Source: Ovine COX-1 and recombinant human or ovine COX-2.

  • Procedure:

    • In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

    • Add various concentrations of the test compounds (this compound, Ibuprofen, Diclofenac) or vehicle (DMSO) to the inhibitor wells.

    • Incubate the plate for 5 minutes at 25°C.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition will be calculated relative to the vehicle control. IC50 values will be determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

5.1.2. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay will assess the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[14][15]

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL).

    • Incubate for 24 hours.

    • Collect the cell culture supernatant and mix with an equal volume of Griess reagent.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite will be used to determine the nitrite concentration.

  • Data Analysis: The percentage inhibition of NO production will be calculated relative to the LPS-stimulated control. IC50 values will be determined. A cell viability assay (e.g., MTT) will be performed in parallel to rule out cytotoxicity.[14]

In Vivo Assay

5.2.1. Carrageenan-Induced Paw Edema in Rats

This is a standard model of acute inflammation to evaluate the in vivo anti-inflammatory activity of the compounds.[16][17]

  • Animals: Male Wistar rats (180-220 g).

  • Procedure:

    • Divide the animals into groups: vehicle control, positive controls (Ibuprofen, Diclofenac), and test compound (this compound) groups.

    • Administer the test compounds or vehicle orally 1 hour before the induction of inflammation.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.[17]

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[17]

  • Data Analysis: The percentage of edema inhibition will be calculated for each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

This proposed guide provides a structured and scientifically rigorous framework for the comparative evaluation of this compound. The successful execution of these experiments will generate crucial data on its efficacy and mechanism of action relative to established NSAIDs. This information will be invaluable for making informed decisions regarding its potential as a novel anti-inflammatory agent and for guiding future drug development efforts.

References

In Vivo Validation of 2-(Benzofuran-3-yl)acetic acid: A Comparative Guide to its Biological Activity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the in vivo validation of the biological activity of 2-(Benzofuran-3-yl)acetic acid, with a focus on its potential anti-inflammatory and analgesic properties. Due to the limited availability of public data on the in vivo efficacy of this compound, this document serves as a template. It outlines the standard experimental protocols and data presentation formats necessary for a comprehensive comparison with established alternatives. Researchers with access to proprietary data for this compound can utilize the structured tables and methodologies provided herein to effectively summarize and present their findings.

Comparison with Alternative Compounds

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—mediators of pain and inflammation. Therefore, for comparative analysis, established NSAIDs such as Indomethacin and Diclofenac are recommended as positive controls. These drugs have well-documented efficacy in the animal models detailed below. Furthermore, a vehicle control group is essential to establish a baseline response.

Data Presentation

The following tables are structured to facilitate a clear comparison of the anti-inflammatory and analgesic effects of this compound against standard reference compounds.

Table 1: Anti-Inflammatory Activity in the Carrageenan-Induced Paw Edema Model in Rats

Treatment GroupDose (mg/kg)Route of AdministrationPaw Edema Inhibition (%) at 3 hours
Vehicle Control-p.o.0
This compound[Insert Dose][Insert Route][Insert Data]
Indomethacin (Standard)10p.o.[Insert Data from Literature/Internal Studies]
Diclofenac (Standard)10p.o.[Insert Data from Literature/Internal Studies]

Table 2: Analgesic Activity in the Acetic Acid-Induced Writhing Test in Mice

Treatment GroupDose (mg/kg)Route of AdministrationNumber of Writhes (Mean ± SEM)Inhibition of Writhing (%)
Vehicle Control-i.p.[Insert Data]0
This compound[Insert Dose][Insert Route][Insert Data][Insert Data]
Diclofenac (Standard)10i.p.[Insert Data from Literature/Internal Studies][Insert Data from Literature/Internal Studies]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and standardization.

Carrageenan-Induced Paw Edema in Rats (for Anti-Inflammatory Activity)

This widely used model assesses the acute anti-inflammatory activity of a test compound.

Materials:

  • Male Wistar rats (150-200g)

  • This compound

  • Indomethacin or Diclofenac (positive control)

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plebthysmometer or digital calipers

Procedure:

  • Animals are fasted overnight with free access to water before the experiment.

  • The basal paw volume of the right hind paw of each rat is measured.

  • Animals are divided into groups (n=6 per group): Vehicle control, positive control, and test compound group(s).

  • The test compound, positive control, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

  • One hour after administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.

  • The percentage inhibition of paw edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test in Mice (for Analgesic Activity)

This chemical-induced pain model is used to evaluate peripheral analgesic activity.

Materials:

  • Swiss albino mice (20-25g)

  • This compound

  • Diclofenac (positive control)

  • Acetic acid (0.6% v/v in distilled water)

  • Vehicle (e.g., normal saline)

Procedure:

  • Animals are divided into groups (n=6 per group): Vehicle control, positive control, and test compound group(s).

  • The test compound, positive control, or vehicle is administered (e.g., i.p.) 30 minutes before the induction of writhing.

  • 0.1 mL of 0.6% acetic acid solution is injected intraperitoneally into each mouse.

  • Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.

  • After a 5-minute latency period, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 10-20 minutes.

  • The percentage inhibition of writhing is calculated using the following formula: % Inhibition = [((Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group)) x 100].[1]

Mandatory Visualizations

Signaling Pathway of Inflammation and NSAID Action

The diagram below illustrates the cyclooxygenase (COX) pathway, a key signaling cascade in inflammation, and the mechanism of action of non-steroidal anti-inflammatory drugs (NSAIDs).

NSAID_Mechanism membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Liberation cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible by Inflammatory Stimuli) arachidonic_acid->cox2 prostaglandins_h2 Prostaglandin H2 (PGH2) cox1->prostaglandins_h2 physiological_functions Physiological Functions (e.g., Gastric Protection, Platelet Aggregation) cox1->physiological_functions cox2->prostaglandins_h2 nsaids This compound (Proposed NSAID) nsaids->cox1 Inhibition nsaids->cox2 Inhibition prostaglandins Prostaglandins (PGE2, PGI2, etc.) prostaglandins_h2->prostaglandins Isomerases inflammation Inflammation (Edema, Erythema) prostaglandins->inflammation pain Pain (Nociceptor Sensitization) prostaglandins->pain

Caption: Mechanism of action of NSAIDs in the arachidonic acid cascade.

Experimental Workflow for In Vivo Anti-Inflammatory and Analgesic Screening

The following diagram outlines the typical workflow for evaluating the anti-inflammatory and analgesic potential of a test compound in animal models.

Experimental_Workflow cluster_assays In Vivo Assays start Start: Test Compound (this compound) animal_acclimatization Animal Acclimatization (Rats/Mice) start->animal_acclimatization grouping Randomized Grouping (Vehicle, Standard, Test Compound) animal_acclimatization->grouping dosing Compound Administration grouping->dosing anti_inflammatory_assay Anti-inflammatory Assay (Carrageenan-induced Paw Edema) dosing->anti_inflammatory_assay analgesic_assay Analgesic Assay (Acetic Acid-induced Writhing) dosing->analgesic_assay data_collection Data Collection (Paw Volume / Number of Writhes) anti_inflammatory_assay->data_collection analgesic_assay->data_collection data_analysis Statistical Analysis (% Inhibition) data_collection->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: Workflow for in vivo anti-inflammatory and analgesic testing.

References

Comparative study of different synthetic routes for 2-(Benzofuran-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes for 2-(Benzofuran-3-yl)acetic acid, a significant heterocyclic compound in medicinal chemistry and drug development. The following sections detail the methodologies, present comparative quantitative data, and provide experimental protocols for the key synthetic pathways.

Introduction

This compound serves as a crucial building block for a variety of biologically active molecules. The efficiency of its synthesis is paramount for the timely and cost-effective development of new therapeutics. This document outlines and compares three principal synthetic strategies: the alkali-mediated rearrangement of 4-(halomethyl)coumarins, a three-component condensation reaction, and the hydrolysis of 2-(benzofuran-3-yl)acetyl esters. Each method offers distinct advantages and disadvantages in terms of yield, reaction conditions, and substrate scope.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound and its derivatives.

ParameterRoute 1: Alkali-Mediated Rearrangement of 4-(Bromomethyl)coumarinRoute 2: Three-Component CondensationRoute 3: Hydrolysis of Ethyl 2-(Benzofuran-3-yl)acetate
Starting Materials Substituted Phenol, 4-BromoethylacetoacetatePolyalkoxyphenol, Arylglyoxal, Meldrum's AcidEthyl 2-(Benzofuran-3-yl)acetate
Key Intermediates Substituted 4-(Bromomethyl)coumarinKnoevenagel AdductNone (Direct Hydrolysis)
Overall Yield Good to Excellent (often >80% for rearrangement)Good (typically 70-85% for substituted derivatives)Near Quantitative (>95%)
Reaction Time Rearrangement: 1-3 hours12-24 hours2-6 hours
Reaction Temperature Reflux (typically around 100°C)Room temperature to refluxRoom temperature to reflux
Key Reagents Sodium HydroxideAcetic Acid, Hydrochloric AcidSodium Hydroxide or Potassium Hydroxide
Solvent Aqueous solutionAcetonitrile, Acetic AcidWater, Methanol/Ethanol
Purification Often simple precipitation and filtrationColumn chromatography may be requiredAcidification and extraction

Synthetic Route 1: Alkali-Mediated Rearrangement of 4-(Bromomethyl)coumarin

This efficient two-step method involves the initial synthesis of a 4-(bromomethyl)coumarin from a corresponding phenol, followed by an alkali-mediated rearrangement to yield the desired benzofuran-3-acetic acid. This route is often favored for its high yields in the rearrangement step and straightforward work-up procedures that can avoid chromatography.

Experimental Protocol

Step 1: Synthesis of 4-(Bromomethyl)coumarin

  • To a stirred solution of a substituted phenol (10 mmol) in concentrated sulfuric acid (20 mL) at 0°C, add 4-bromoethylacetoacetate (12 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-water (100 mL).

  • Collect the resulting precipitate by filtration, wash with water until the filtrate is neutral, and dry under vacuum to yield the 4-(bromomethyl)coumarin intermediate.

Step 2: Synthesis of this compound

  • Suspend the 4-(bromomethyl)coumarin (5 mmol) in a 10% aqueous sodium hydroxide solution (50 mL).

  • Heat the mixture to reflux for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify to pH 2 with concentrated hydrochloric acid.

  • Collect the precipitated this compound by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent such as ethanol/water can be performed for further purification.

Alkali-Mediated Rearrangement of 4-(Bromomethyl)coumarin phenol Substituted Phenol coumarin 4-(Bromomethyl)coumarin phenol->coumarin bromoester 4-Bromoethylacetoacetate bromoester->coumarin h2so4 H₂SO₄ product This compound coumarin->product Rearrangement naoh NaOH (aq), Reflux hcl HCl (aq)

Alkali-Mediated Rearrangement Workflow

Synthetic Route 2: Three-Component Condensation

This versatile one-pot synthesis allows for the creation of a wide array of substituted 2-(benzofuran-3-yl)acetic acids from readily available starting materials. The reaction proceeds through an initial condensation of a phenol, an arylglyoxal, and Meldrum's acid, followed by an acid-catalyzed cyclization.

Experimental Protocol
  • In a round-bottom flask, dissolve the polyalkoxyphenol (5 mmol), arylglyoxal (5 mmol), and Meldrum's acid (5.5 mmol) in acetonitrile (20 mL).

  • Stir the mixture at room temperature for 8-12 hours.

  • Remove the acetonitrile under reduced pressure.

  • To the residue, add a mixture of acetic acid (15 mL) and concentrated hydrochloric acid (5 mL).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and pour it into ice-water (100 mL).

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure this compound derivative.[1]

Three-Component Condensation phenol Polyalkoxyphenol condensation Condensation Intermediate phenol->condensation glyoxal Arylglyoxal glyoxal->condensation meldrums_acid Meldrum's Acid meldrums_acid->condensation product Substituted this compound condensation->product acid_cyclization Acid-Catalyzed Cyclization

Three-Component Condensation Workflow

Synthetic Route 3: Hydrolysis of Ethyl 2-(Benzofuran-3-yl)acetate

This method represents the final step in a multi-step synthesis where the corresponding ester is prepared first. The hydrolysis itself is typically a high-yielding and straightforward reaction. The overall efficiency of this route is dependent on the synthesis of the ester precursor.

Experimental Protocol
  • Dissolve ethyl 2-(benzofuran-3-yl)acetate (10 mmol) in a mixture of methanol or ethanol (50 mL) and water (25 mL).

  • Add sodium hydroxide or potassium hydroxide (30 mmol) to the solution.

  • Stir the mixture at room temperature or gently reflux for 2-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 25 mL) to remove any unreacted ester.

  • Acidify the aqueous layer to pH 2 with cold 2M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Hydrolysis of Ethyl 2-(Benzofuran-3-yl)acetate ester Ethyl 2-(Benzofuran-3-yl)acetate carboxylate Sodium 2-(Benzofuran-3-yl)acetate ester->carboxylate hydrolysis Alkaline Hydrolysis product This compound carboxylate->product acidification Acidification

Ester Hydrolysis Workflow

Conclusion

The choice of synthetic route for this compound depends on several factors including the desired substitution pattern, availability of starting materials, and the required scale of the synthesis. The alkali-mediated rearrangement of 4-(bromomethyl)coumarins offers a highly efficient and direct route with simple work-up procedures, making it attractive for large-scale production. The three-component condensation provides excellent versatility for generating a diverse library of substituted analogs in a single pot. Finally, the hydrolysis of the corresponding ester is a reliable final step in a longer synthetic sequence, offering near-quantitative conversion to the final acid. Researchers and drug development professionals should consider these factors when selecting the most appropriate synthetic strategy for their specific needs.

References

Benchmarking the Cytotoxicity of 2-(Benzofuran-3-yl)acetic Acid Against Standard Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic potential of 2-(Benzofuran-3-yl)acetic acid, a representative benzofuran derivative, against various standard cancer cell lines. The data presented is a synthesis of findings from studies on structurally related benzofuran compounds, offering a benchmark for its potential anticancer activity. This document is intended to support further research and development in the field of oncology.

Comparative Cytotoxicity Data

The cytotoxic effects of benzofuran derivatives are typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth. The following table summarizes the IC50 values of various benzofuran derivatives against a panel of human cancer cell lines, alongside standard chemotherapeutic agents for comparison.

CompoundCell LineCancer TypeIC50 (µM)Reference
Benzofuran Derivative 1 MCF-7Breast Adenocarcinoma1.875
C-6Nerve Cells1.980[1]
Benzofuran Derivative 2 A549Non-small-cell Lung Cancer1.48[2]
Benzofuran-Isatin Conjugate SW-620Colorectal Adenocarcinoma6.5[3]
HT-29Colorectal Adenocarcinoma9.8[3]
Halogenated Benzofuran K562Chronic Myelogenous Leukemia5
HL60Promyelocytic Leukemia0.1[4]
Doxorubicin (Standard) MCF-7Breast Adenocarcinoma4.17 - 8.87[2]
Cisplatin (Standard) MCF-7Breast Adenocarcinoma2.184[1]
C-6Nerve Cells2.258[1]
Paclitaxel (Standard) MCF-7Breast AdenocarcinomaVaries[5][6]

Note: The IC50 values for "Benzofuran Derivatives" are representative values from studies on various substituted benzofuran compounds and are intended to provide a general benchmark. The specific cytotoxicity of this compound needs to be experimentally determined.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of cytotoxic compounds.

Cell Culture and Maintenance

Standard cancer cell lines (e.g., MCF-7, A549, HCT116) are obtained from a reputable cell bank. Cells are cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The test compound (e.g., this compound) and reference drugs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells.[9][10]

  • Cell Seeding and Treatment: Cells are seeded and treated with the test compound in a 96-well plate as described for the MTT assay.

  • Controls: Include a vehicle control (untreated cells), a positive control (cells treated with a lysis buffer to achieve maximum LDH release), and a background control (medium only).

  • Supernatant Collection: After the treatment period, a portion of the cell culture supernatant is carefully transferred to a new 96-well plate.

  • LDH Reaction: The LDH reaction mixture is added to each well containing the supernatant.

  • Incubation: The plate is incubated at room temperature for a specified time, protected from light.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm).

  • Data Analysis: The percentage of cytotoxicity is calculated by comparing the LDH release in treated wells to the controls.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) illustrate key processes and pathways related to cytotoxicity benchmarking.

G Experimental Workflow for Cytotoxicity Assessment cluster_setup Assay Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Cancer Cell Line Culture B Cell Seeding in 96-well Plates A->B D Treatment of Cells with Varying Concentrations B->D C Preparation of Test Compound (this compound) C->D E MTT or LDH Assay D->E F Measurement of Absorbance/Fluorescence E->F G Calculation of Cell Viability (%) F->G H Determination of IC50 Value G->H

Caption: Workflow for in vitro cytotoxicity testing.

Many benzofuran derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[11][12] One such pathway is the mTOR (mammalian target of rapamycin) signaling pathway, which is often dysregulated in cancer.

G Simplified mTOR Signaling Pathway Inhibition GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Apoptosis Apoptosis mTORC1->Apoptosis Inhibits Benzofuran Benzofuran Derivative Benzofuran->mTORC1 Inhibition

References

A Head-to-Head Comparison of Benzofuran-2-yl vs. Benzofuran-3-yl Acetic Acid Derivatives' Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of benzofuran-2-yl and benzofuran-3-yl acetic acid derivatives. The information is supported by experimental data to delinate the therapeutic potential of these isomeric compounds.

The position of the acetic acid moiety on the benzofuran scaffold significantly influences the pharmacological profile of the resulting derivatives. This guide synthesizes available data on their anti-inflammatory, anticancer, and antimicrobial properties, offering a comparative analysis to inform future drug discovery and development efforts. While direct head-to-head studies with identical substitution patterns are limited, a comparative analysis of existing data provides valuable insights into the structure-activity relationships of these two classes of compounds.

Data Presentation: A Comparative Overview of Bioactivity

The following tables summarize the quantitative data for the bioactivity of various benzofuran-2-yl and benzofuran-3-yl acetic acid derivatives and related compounds.

Table 1: Anti-inflammatory Activity
Compound ClassDerivativeAssayResultReference
Benzofuran-2-yl2-(Benzofuran-2-carboxamido)acetic acid derivative (6a)Carrageenan-induced paw edema in rats61.55% inhibition at 2h[1]
Benzofuran-2-yl2-(Benzofuran-2-carboxamido)acetic acid derivative (6b)Carrageenan-induced paw edema in rats71.10% inhibition at 2h[1]
Benzofuran-2-yl2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran (1)Inhibition of neutrophil respiratory burst (PMA-stimulated)IC50: 4.15 ± 0.07 µM[2]
Benzofuran-2-yl2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran (2)Inhibition of neutrophil respiratory burst (PMA-stimulated)IC50: 5.96 ± 0.37 µM[2]
Benzofuran-3-ylHeterocyclic/benzofuran hybrid (5d)Nitric Oxide (NO) production in LPS-stimulated RAW-264.7 cellsIC50: 52.23 ± 0.97 µM[3][4]
Benzofuran-yl (unspecified)7-[4-(methylthio)-benzoyl]benzofuran-5-ylacetic acid (5g)Rat paw edema assay3 times more potent than phenylbutazone[5]
Table 2: Anticancer Activity
Compound ClassDerivativeCancer Cell LineAssayIC50 (µM)Reference
Benzofuran-2-yl1-(Benzofuran-2-yl)-1H-1,2,3-triazole carboxamide (50g)HCT-116 (Colon)MTT0.87[6]
Benzofuran-2-yl1-(Benzofuran-2-yl)-1H-1,2,3-triazole carboxamide (50g)HeLa (Cervical)MTT0.73[6]
Benzofuran-2-yl1-(Benzofuran-2-yl)-1H-1,2,3-triazole carboxamide (50g)A549 (Lung)MTT0.57[6]
Benzofuran-3-yl3-Amidobenzofuran derivative (28g)MDA-MB-231 (Breast)MTT3.01[6]
Benzofuran-3-yl3-Amidobenzofuran derivative (28g)HCT-116 (Colon)MTT5.20[6]
Benzofuran-3-yl3-Amidobenzofuran derivative (28g)HT-29 (Colon)MTT9.13[6]
Benzofuran-3-ylBromo derivative of 3-benzofurancarboxylic acid (1)K562 (Leukemia)MTT5[7]
Benzofuran-3-ylBromo derivative of 3-benzofurancarboxylic acid (1)HL60 (Leukemia)MTT0.1[7]
Table 3: Antimicrobial Activity
Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Benzofuran-2-yl2-(Benzofuran-2-carboxamido)acetic acid derivative (6a)B. subtilis, S. aureus, E. coli6.25[1]
Benzofuran-2-yl2-(Benzofuran-2-carboxamido)acetic acid derivative (6b)B. subtilis, S. aureus, E. coli6.25[1]
Benzofuran-2-yl2-(Benzofuran-2-carboxamido)acetic acid derivative (6f)B. subtilis, S. aureus, E. coli6.25[1]
Benzofuran-3-ylHydrophobic benzofuran analogE. coli, S. aureus, MRSA, B. subtilis0.39-3.12 (MIC80)[8]
Benzofuran-3-ylHalogenated 3-benzofurancarboxylic acid derivativesGram-positive bacteria50-200
Benzofuran-3-ylHalogenated 3-benzofurancarboxylic acid derivativesC. albicans, C. parapsilosis100

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for screening acute anti-inflammatory activity.[9][10][11]

  • Animal Preparation: Male Wistar rats are acclimatized for at least one week before the experiment.

  • Compound Administration: The test compounds, a positive control (e.g., phenylbutazone), and a vehicle control are administered orally or intraperitoneally to different groups of rats.

  • Induction of Edema: One hour after compound administration, a 0.1 mL of 1% carrageenan suspension in saline is injected subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at specified time intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][13]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and an organic solvent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 550-600 nm.[14] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

The biological activities of benzofuran derivatives are often attributed to their interaction with key signaling pathways.

Anti-inflammatory Signaling Pathway

Benzofuran derivatives have been shown to exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[3][4][16] These pathways are crucial in regulating the expression of pro-inflammatory mediators.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPK MAPK (ERK, JNK, p38) TLR4->MAPK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates MAPK->NFkB_nuc activates Benzofuran Benzofuran Derivatives Benzofuran->IKK inhibits Benzofuran->MAPK inhibits DNA DNA NFkB_nuc->DNA binds ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->ProInflammatory_Genes expresses G cluster_0 Cellular Stress cluster_1 Cytoplasm cluster_2 Nucleus Benzofuran Benzofuran Derivatives Stress Cellular Stress Benzofuran->Stress NFkB_pathway NF-κB Pathway Benzofuran->NFkB_pathway inhibits p53 p53 Stress->p53 activates MDM2 MDM2 p53->MDM2 inhibits p53_nuc p53 p53->p53_nuc translocates MDM2->p53 degrades Apoptosis Apoptosis NFkB_pathway->Apoptosis inhibits p21 p21 p53_nuc->p21 upregulates p53_nuc->Apoptosis G2M G2/M Arrest p21->G2M G cluster_0 Synthesis & Purification cluster_1 Bioactivity Screening cluster_2 Data Analysis Synthesis Synthesis of Benzofuran Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Anti_inflammatory Anti-inflammatory Assays (e.g., Carrageenan-induced edema) Purification->Anti_inflammatory Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC determination) Purification->Antimicrobial Data_Analysis Data Analysis (IC50, MIC, % Inhibition) Anti_inflammatory->Data_Analysis Anticancer->Data_Analysis Antimicrobial->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

References

Comparative Guide to Target Engagement Validation for 2-(Benzofuran-3-yl)acetic Acid Derivatives Targeting GPR40/FFAR1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2-(Benzofuran-3-yl)acetic acid derivatives, specifically focusing on the G protein-coupled receptor 40 (GPR40/FFAR1) agonist, Fasiglifam (TAK-875), against other alternative GPR40 agonists. The document includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2] It is predominantly expressed in pancreatic β-cells and is activated by medium and long-chain free fatty acids, leading to the potentiation of glucose-stimulated insulin secretion (GSIS).[3][4] The glucose-dependent nature of this action minimizes the risk of hypoglycemia, a significant advantage over some existing diabetes therapies.[2] The this compound scaffold is a key feature of several potent GPR40 agonists, including Fasiglifam (TAK-875).[5][6] Validating the engagement of these compounds with GPR40 in a cellular context is critical for confirming their mechanism of action and guiding drug development efforts.

This guide focuses on established methods for validating target engagement, including assays that measure downstream signaling and direct biophysical interactions.

Data Presentation: Comparative Performance of GPR40 Agonists

The following table summarizes the in vitro potency of Fasiglifam (TAK-875), a derivative of (2,3-dihydro-1-benzofuran-3-yl)acetic acid, in comparison to other GPR40 agonists. Potency is evaluated based on the activation of different signaling pathways (Gq and Gs) and downstream second messengers (cAMP). The data highlights the biased agonism exhibited by different chemical scaffolds.

CompoundScaffoldTargetAssay TypeEndpointEC50 (nM)Signaling PathwayReference
Fasiglifam (TAK-875) Dihydrobenzofuran acetic acid GPR40IP ProductionInositol Monophosphate72Gq[7]
Fasiglifam (TAK-875) Dihydrobenzofuran acetic acid GPR40cAMP AccumulationcAMP>10,000Gs (inactive)[8]
AM-1638 Phenyl-propanoic acid derivativeGPR40cAMP AccumulationcAMP110Gs (active)[8]
AM-5262 Phenyl-propanoic acid derivativeGPR40cAMP AccumulationcAMP500Gs (active)[8]
Linoleic Acid (Endogenous Ligand) Free Fatty AcidGPR40cAMP AccumulationcAMP>10,000Gs (inactive)[8]
SCO-267 Phenyl-propanoic acid derivativeGPR40Ca2+ MobilizationIntracellular CalciumPotent (specific value not stated)Gq[9]
LY2881835 Spiropiperidine acid derivativeGPR40β-arrestin Recruitmentβ-arrestin interactionPotent (specific value not stated)β-arrestin[10]

Experimental Protocols

Detailed methodologies for key assays are provided below to allow for replication and validation of target engagement studies.

Intracellular Calcium Mobilization Assay

This assay is a primary functional readout for GPR40 activation via the Gq pathway.

Objective: To measure the dose-dependent increase in intracellular calcium concentration ([Ca2+]i) in response to GPR40 agonists.

Materials:

  • HEK293 or CHO cells stably expressing human GPR40.

  • Cell culture medium (e.g., DMEM or F-12K with 10% FBS).

  • Assay plates (96- or 384-well, black-walled, clear-bottom).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Indo-1 AM).[11]

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

  • Test compounds (e.g., TAK-875) and reference agonists.

  • Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).[12]

Procedure:

  • Cell Plating: Seed the GPR40-expressing cells into the assay plates at an optimized density and incubate overnight to allow for attachment.[12]

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution prepared in assay buffer. Incubate the plate in the dark at 37°C for 60-120 minutes.[13][14]

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Fluorescence Reading: Place the assay plate in the fluorescence plate reader. Record a baseline fluorescence for 10-20 seconds.[12]

  • Compound Addition: The instrument automatically adds the test compounds to the wells.

  • Kinetic Measurement: Continue recording the fluorescence intensity for 2-3 minutes to capture the peak calcium response.[12]

  • Data Analysis: The change in fluorescence is proportional to the increase in [Ca2+]i. Plot the peak fluorescence response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method to directly confirm target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[15][16]

Objective: To demonstrate that a compound binds to GPR40 in intact cells by inducing a thermal stabilization shift.

Materials:

  • Cell line endogenously or exogenously expressing GPR40.

  • Cell culture medium and reagents.

  • Test compound (e.g., TAK-875) and vehicle control (e.g., DMSO).

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • Thermal cycler for heating cell suspensions in PCR tubes or plates.

  • Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors).

  • Equipment for protein quantification (e.g., BCA assay).

  • SDS-PAGE and Western blotting reagents.

  • Primary antibody specific to GPR40 and a corresponding secondary antibody.

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle at a desired concentration and incubate for 1-3 hours at 37°C.[17]

  • Heating: Aliquot the treated cell suspensions into PCR tubes or a PCR plate. Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step.[18]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[19]

  • Protein Analysis: Collect the supernatant containing the soluble protein fraction.

  • Quantification: Quantify the amount of soluble GPR40 at each temperature using Western blotting.

  • Data Analysis: Plot the band intensity of soluble GPR40 against the temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the compound-treated sample compared to the vehicle control indicates target engagement and stabilization.[15] An isothermal dose-response curve can also be generated by heating all samples at a single, optimized temperature while varying the compound concentration to determine an EC50 for thermal stabilization.[18]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to quantitatively measure the binding kinetics and affinity of a small molecule to its protein target in real-time.[20]

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the interaction between a GPR40 agonist and the purified GPR40 protein.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Purified, detergent-solubilized GPR40 protein.[21]

  • Immobilization reagents (e.g., EDC/NHS).

  • Running buffer appropriate for membrane proteins (e.g., HEPES buffer with salt, DMSO, and a mild detergent like DDM).[21]

  • Test compound (analyte) at various concentrations.

Procedure:

  • GPCR Immobilization: Immobilize the purified GPR40 (ligand) onto the sensor chip surface using standard amine coupling chemistry or a capture-based method (e.g., via an antibody).[21][22]

  • Analyte Injection: Inject a series of concentrations of the test compound (analyte) over the sensor surface.

  • Association/Dissociation Monitoring: Monitor the binding response (in Resonance Units, RU) in real-time. An increase in RU corresponds to analyte binding (association phase), and a decrease upon switching back to running buffer corresponds to dissociation (dissociation phase).

  • Surface Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte.

  • Data Analysis: Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic parameters (ka and kd) and the affinity constant (KD = kd/ka).

Visualizations

GPR40 Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by GPR40 activation. Agonists like Fasiglifam (TAK-875) primarily activate the Gαq pathway, while other agonists may also engage the Gαs pathway.

GPR40_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR40 GPR40/FFAR1 Gq Gαq GPR40->Gq Activates Gs Gαs (Alternative) GPR40->Gs Activates (Agonist-dependent) PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves cAMP cAMP AC->cAMP Produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC PKC DAG->PKC Activates Insulin Insulin Granule Exocytosis PKC->Insulin Potentiates GSIS Ca_ER->Insulin Potentiates GSIS Agonist Benzofuran Acetic Acid (e.g., TAK-875) Agonist->GPR40 Binds

Caption: GPR40 signaling cascade upon agonist binding.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

This diagram outlines the key steps in performing a CETSA experiment to validate target engagement.

CETSA_Workflow arrow Start Start: Intact Cells Step1 Step 1: Treat cells with compound or vehicle control Start->Step1 Step2 Step 2: Heat cell suspension across a temperature gradient Step1->Step2 Step3 Step 3: Lyse cells (e.g., freeze-thaw) Step2->Step3 Step4 Step 4: Centrifuge to separate soluble proteins from aggregates Step3->Step4 Step5 Step 5: Collect supernatant (soluble fraction) Step4->Step5 Step6 Step 6: Quantify soluble target protein (e.g., Western Blot) Step5->Step6 Step7 Step 7: Plot protein amount vs. temp to generate melting curve Step6->Step7 End End: Target Engagement Confirmed (Thermal Shift) Step7->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

References

A Comparative Guide to the Synthesis of 2-(Benzofuran-3-yl)acetic Acid: Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2-(Benzofuran-3-yl)acetic acid is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of common synthetic protocols for this compound, with a focus on their reproducibility and robustness, supported by available experimental data.

Comparison of Synthetic Protocols

Two primary methods for the synthesis of this compound are prominently discussed in the literature: the base-catalyzed rearrangement of 4-bromomethylcoumarins and a three-component condensation reaction. The choice of method often depends on factors such as starting material availability, desired scale, and tolerance to reaction conditions.

ParameterMethod 1: Base-Catalyzed Rearrangement of 4-BromomethylcoumarinMethod 2: Three-Component Condensation
Starting Materials Substituted 4-bromomethylcoumarins, Aqueous Sodium HydroxidePolyalkoxyphenols, Arylglyoxals, Meldrum's acid
Reported Yield Good to near quantitative yields have been reported for various derivatives.[1][2]Yields for derivatives are reported, for instance, 74% for a specific furo[2,3-f]chromen-3-yl)acetic acid derivative.[3]
Reaction Conditions Typically involves refluxing with aqueous sodium hydroxide.[1]A one-pot, two-stage telescoped process involving initial condensation in acetonitrile followed by acid-catalyzed cyclization.[3]
Work-up/Purification Often described as having an easy work-up and not requiring chromatographic purification.[1]Mentioned as having a simple work-up procedure.[3]
Robustness & Reproducibility The high yields reported suggest good reproducibility, though sensitivity to substrate electronics can be a factor. The simple procedure lends itself to robustness.The multicomponent nature might require careful optimization of conditions to ensure reproducibility. However, the one-pot nature can be an advantage.
Advantages Good yields, easy workup, no need for chromatography in some cases.[1]Atom economy, use of readily available starting materials, simple work-up.[3]
Limitations Requires the pre-synthesis of the 4-bromomethylcoumarin starting material.May require optimization for specific substrates to achieve high yields.

Experimental Protocols

Below are detailed methodologies for the key synthetic routes to this compound.

Method 1: Base-Catalyzed Rearrangement of 4-Bromomethylcoumarin

This method relies on the rearrangement of a 4-bromomethylcoumarin precursor in the presence of a base.

Synthesis of this compound from 4-Bromomethylcoumarin:

A mixture of the desired substituted 4-bromomethylcoumarin and an aqueous solution of sodium hydroxide is refluxed.[1] The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and acidified to precipitate the crude this compound. The product can then be collected by filtration, washed with water, and dried. In many cases, this method yields a product of sufficient purity without the need for column chromatography.[1]

Method 2: Three-Component Condensation

This approach offers a convergent synthesis from readily available starting materials.

Synthesis of Substituted 2-(Benzofuran-3-yl)acetic Acids:

This one-pot telescoped process involves two main stages.[3] First, a polyalkoxyphenol, an arylglyoxal, and Meldrum's acid are condensed in acetonitrile. Following the initial condensation, the reaction mixture is treated with an acid, such as a mixture of hydrochloric and acetic acids, and heated to induce cyclization and formation of the final benzofuran-3-ylacetic acid product.[3] The work-up typically involves removal of the solvent and purification of the residue, which may include recrystallization or chromatography depending on the purity of the crude product.[3]

Final Step: Alkaline Hydrolysis of Ethyl 2-(Benzofuran-3-yl)acetate

In some synthetic strategies, the corresponding ethyl ester is first synthesized and then hydrolyzed to the final carboxylic acid.

Hydrolysis Protocol:

Ethyl 2-(benzofuran-3-yl)acetate is dissolved in a mixture of ethanol or methanol and an aqueous solution of a base, such as potassium hydroxide or sodium hydroxide. The mixture is then refluxed for several hours. After cooling, the reaction mixture is diluted with water and washed with an organic solvent like dichloromethane to remove any unreacted ester. The aqueous layer is then acidified with a strong acid, such as concentrated hydrochloric acid, to a low pH, which precipitates the this compound. The solid product is collected by filtration, washed with water, and dried.[4]

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process, a general workflow diagram is provided below.

G General Workflow for this compound Synthesis cluster_0 Method 1: Coumarin Rearrangement cluster_1 Method 2: Three-Component Condensation cluster_2 Work-up & Purification start1 4-Bromomethylcoumarin proc1 Base-catalyzed Rearrangement (e.g., NaOH, reflux) start1->proc1 workup Acidification, Filtration, Washing proc1->workup start2a Polyalkoxyphenol proc2 One-pot Condensation & Acid-catalyzed Cyclization start2a->proc2 start2b Arylglyoxal start2b->proc2 start2c Meldrum's Acid start2c->proc2 proc2->workup purification Recrystallization or Chromatography (if necessary) workup->purification end This compound purification->end

Caption: A generalized workflow comparing the two main synthetic routes to this compound.

Conclusion

Both the base-catalyzed rearrangement of 4-bromomethylcoumarins and the three-component condensation reaction present viable pathways for the synthesis of this compound. The choice between these methods will likely be dictated by the specific needs of the research, including the availability of starting materials, desired scale, and the importance of factors like atom economy and procedural simplicity. The rearrangement method appears to be robust and high-yielding for specific substrates, with a straightforward work-up. The multicomponent reaction offers a convergent and atom-economical approach, though it may require more optimization for different starting materials. Further side-by-side comparative studies under standardized conditions would be beneficial to definitively assess the reproducibility and robustness of each protocol for a wider range of substrates.

References

Safety Operating Guide

Proper Disposal of 2-(Benzofuran-3-yl)acetic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-(Benzofuran-3-yl)acetic acid is critical for ensuring personnel safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound in a laboratory setting. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount.

Safety and Hazard Information

This compound presents several hazards that must be understood before handling and disposal.[1][2] The following table summarizes key safety information.

Hazard CategoryGHS Hazard StatementPictogram
Acute Oral ToxicityH302: Harmful if swallowed[1][2]GHS07
Eye IrritationH319: Causes serious eye irritation[1]GHS07
Skin IrritationH315: Causes skin irritation[2]GHS07
Respiratory IrritationH335: May cause respiratory irritation[3][4]GHS07

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the disposal of small quantities of this compound typically found in a research laboratory.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect un-contaminated this compound in a dedicated, clearly labeled, and sealable container.

    • Contaminated materials such as weighing paper, gloves, and paper towels should be collected in a separate, sealed plastic bag or a labeled container designated for solid chemical waste.

  • Liquid Waste (Solutions):

    • If this compound is in a solvent, collect it in a sealable, chemical-resistant waste container (e.g., a high-density polyethylene jerrican).

    • The container must be compatible with the solvent used.

    • Do not mix with incompatible waste streams.

2. Waste Container Labeling:

  • All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Any solvents present in the waste container.

    • The approximate concentration or quantity of the chemical.

    • The associated hazards (e.g., "Harmful," "Irritant").

    • The date the waste was first added to the container.

3. Spill Management:

  • In the event of a small spill, ensure the area is well-ventilated.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

4. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Ensure the storage area is cool and dry.[2]

  • Keep containers tightly closed to prevent leaks or spills.[3][4]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.[3]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[3][5] The final disposal method will likely be incineration at an approved waste disposal plant.[1][3][4][5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_form Assess Physical Form ppe->assess_form solid Solid Waste assess_form->solid Solid liquid Liquid Waste (in solution) assess_form->liquid Liquid solid_container Collect in a Labeled, Sealable Solid Waste Container solid->solid_container liquid_container Collect in a Labeled, Sealable Liquid Waste Container liquid->liquid_container spill Is there a spill? solid_container->spill liquid_container->spill cleanup Follow Spill Cleanup Protocol: 1. Absorb with inert material 2. Collect in waste container 3. Decontaminate area spill->cleanup Yes store Store Waste in a Designated, Secure Area spill->store No cleanup->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 2-(Benzofuran-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling and disposal of 2-(Benzofuran-3-yl)acetic acid, a compound frequently used in laboratory settings. Adherence to these guidelines is essential to minimize risk and ensure a safe research environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. It is critical to always wear the appropriate PPE to prevent exposure.

PPE CategoryRecommended Equipment
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1] This includes long-sleeved clothing.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring laboratory safety. The following step-by-step procedure should be followed.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area.[3][4] Using a chemical fume hood is highly recommended.

  • Locate the nearest safety shower and eye wash station before beginning work.

  • Remove all sources of ignition from the handling area, as the compound may be flammable.[1][2] Use spark-proof tools and explosion-proof equipment.[1][2]

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as outlined in the table above. This includes safety goggles, chemical-resistant gloves, and a lab coat.

3. Chemical Handling:

  • Avoid contact with skin, eyes, and clothing.[3][5]

  • Do not breathe in dust, fumes, gas, mist, vapors, or spray.[3][4]

  • Wash hands thoroughly after handling the compound.[3][4][5]

  • When not in use, keep the container tightly closed.[1][3][4]

4. Storage:

  • Store in a cool, dry, and well-ventilated area.[3][4]

  • Keep the container tightly closed to prevent exposure to air and light, as the substance can be air and light-sensitive.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.[1]

  • For long-term storage, some sources recommend storing in a freezer at under -20°C.[6][7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste material in a suitable, closed container labeled for chemical waste.[1]

  • Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[3][4][5] Do not empty into drains or surface water.[1]

  • Regulatory Compliance: Always consult and adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[1]

Safe Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal prep_area Prepare Work Area (Ventilation, No Ignition Sources) locate_safety Locate Safety Equipment (Eyewash, Shower) prep_area->locate_safety don_ppe Don PPE (Goggles, Gloves, Lab Coat) locate_safety->don_ppe handle Handle Chemical (Avoid Contact and Inhalation) don_ppe->handle wash Wash Hands After Handling handle->wash storage Store Properly (Cool, Dry, Ventilated, Tightly Closed) wash->storage disposal Dispose of Waste (Approved Waste Disposal Plant) wash->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.